molecular formula C13H13Cl2N B1370147 (3-Chlorophenyl)(phenyl)methanamine hydrochloride CAS No. 5267-37-8

(3-Chlorophenyl)(phenyl)methanamine hydrochloride

Katalognummer: B1370147
CAS-Nummer: 5267-37-8
Molekulargewicht: 254.15 g/mol
InChI-Schlüssel: UCOACANPNQMECK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Chlorophenyl)(phenyl)methanamine hydrochloride (CAS 5267-37-8) is a chemical compound of interest in organic and medicinal chemistry research. This benzhydryl amine derivative features a central methanamine group linked to both phenyl and 3-chlorophenyl rings, presenting a molecular framework that is valuable for various synthetic and investigative applications . With a molecular formula of C13H13Cl2N and a molecular weight of 254.16 g/mol, it is characterized by its high purity, available at 95% and ≥98% . Researchers utilize this compound as a versatile building block for the synthesis of more complex molecules and in the development of pharmacologically active agents. It is essential to handle this material with care, as it carries safety warnings indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . This product is intended for research and further manufacturing use only, strictly not for direct human use.

Eigenschaften

IUPAC Name

(3-chlorophenyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN.ClH/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10;/h1-9,13H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOACANPNQMECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615613
Record name 1-(3-Chlorophenyl)-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5267-37-8
Record name 1-(3-Chlorophenyl)-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chlorophenyl)(phenyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(3-Chlorophenyl)(phenyl)methanamine Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a primary amine hydrochloride salt that belongs to the benzhydrylamine class of compounds. Its rigid diphenylmethane backbone, substituted with a chlorine atom on one of the phenyl rings, makes it a valuable building block and a key intermediate in the synthesis of various biologically active molecules, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical characterization, and potential pharmacological relevance, designed to support its application in research and drug development.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 5267-37-8[2]
Molecular Formula C₁₃H₁₃Cl₂N[2]
Molecular Weight 254.16 g/mol [2]
Appearance White to off-white solidInferred from supplier data
Purity ≥98%[2]
Storage Conditions 2-8°C, under inert gas[1]
Predicted XlogP 3.5[3]
Predicted pKa (Not available)
Melting Point (Not available)
Solubility Soluble in methanolInferred from synthesis protocols

Chemical Structure:

Caption: Chemical structure of (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

Synthesis and Manufacturing

The synthesis of (3-Chlorophenyl)(phenyl)methanamine hydrochloride is typically achieved through a multi-step process commencing with the corresponding benzophenone. The general synthetic pathway involves the formation of a ketoxime intermediate, followed by its reduction to the primary amine, and concluding with the formation of the hydrochloride salt.

Workflow for the Synthesis of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride:

G cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 3-Chlorobenzophenone B (3-Chlorophenyl)(phenyl)methanone oxime A->B Hydroxylamine hydrochloride, Base C (3-Chlorophenyl)(phenyl)methanamine (Free Base) B->C Reducing Agent (e.g., Zn/Acetic Acid) D (3-Chlorophenyl)(phenyl)methanamine hydrochloride C->D Methanolic HCl

Caption: General synthetic workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (3-Chlorophenyl)(phenyl)methanone oxime

This step involves the reaction of 3-chlorobenzophenone with hydroxylamine hydrochloride in the presence of a base. The base neutralizes the HCl generated, driving the reaction towards the formation of the oxime.

  • To a solution of 3-chlorobenzophenone (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1-1.5 equivalents).

  • Add a base, such as sodium hydroxide or sodium acetate (2-3 equivalents), to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.

  • Filter the solid, wash with water, and dry to obtain the crude (3-Chlorophenyl)(phenyl)methanone oxime. Recrystallization from a suitable solvent like ethanol may be performed for purification.

Step 2: Reduction of (3-Chlorophenyl)(phenyl)methanone oxime to (3-Chlorophenyl)(phenyl)methanamine

The reduction of the oxime to the corresponding primary amine is a critical step. A common and effective method utilizes zinc dust in acetic acid.[4] The acidic medium protonates the oxime, making it more susceptible to reduction by the zinc metal.

  • In a round-bottom flask, suspend (3-Chlorophenyl)(phenyl)methanone oxime (1 equivalent) in glacial acetic acid.

  • Cool the mixture in an ice bath and add zinc dust (2-4 equivalents) portion-wise, maintaining the temperature below 20°C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove excess zinc and zinc salts.

  • Neutralize the filtrate with a strong base (e.g., concentrated NaOH solution) under cooling to precipitate the free amine.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (3-Chlorophenyl)(phenyl)methanamine.

Step 3: Formation of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

  • Dissolve the crude (3-Chlorophenyl)(phenyl)methanamine in a minimal amount of a suitable solvent, such as methanol or diethyl ether.

  • Cool the solution in an ice bath and add a solution of hydrochloric acid in the same solvent (e.g., methanolic HCl) dropwise until the pH is acidic (pH 1-2).

  • Stir the mixture for a short period, during which the hydrochloride salt will precipitate.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

Analytical Characterization

The identity and purity of (3-Chlorophenyl)(phenyl)methanamine hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Chiral HPLC methods can be developed to resolve and quantify the enantiomers, although this can be challenging for the free amine and may require derivatization.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule.

Pharmacological Profile and Biological Activity

(3-Chlorophenyl)(phenyl)methanamine hydrochloride serves as a precursor for various pharmacologically active compounds, particularly those targeting the central nervous system.[1] The benzhydrylamine scaffold is a known pharmacophore for ligands of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5]

Derivatives of benzhydrylamine have been extensively studied for their potential as antihistamines, antidepressants, and agents for treating other neurological and psychiatric disorders.[6][7] The position of the chloro substituent on the phenyl ring can significantly influence the binding affinity and selectivity for different biological targets.[8] For instance, studies on chlorophenylpiperazine analogues have shown that the 3-chloro substitution can lead to high-affinity ligands for the dopamine transporter.[5]

While direct pharmacological data for (3-Chlorophenyl)(phenyl)methanamine hydrochloride is limited in the public domain, its structural similarity to known monoamine transporter ligands suggests that it may exhibit affinity for these targets. Further research is warranted to fully elucidate its pharmacological profile.

Potential Biological Targets and Signaling Pathways:

G A (3-Chlorophenyl)(phenyl)methanamine (or its derivatives) B Monoamine Transporters (DAT, SERT, NET) A->B Binds to C Reuptake Inhibition B->C Leads to D Increased Synaptic Neurotransmitter Levels (Dopamine, Serotonin, Norepinephrine) C->D E Downstream Signaling Pathways D->E F Therapeutic Effects (e.g., Antidepressant, Anxiolytic) E->F

Caption: Postulated mechanism of action for derivatives.

Safety and Handling

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is intended for research use only. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a key chemical intermediate with significant potential in the development of novel therapeutics, particularly for central nervous system disorders. This guide has provided a detailed overview of its fundamental properties, a plausible and detailed synthetic route, and an outline of its potential pharmacological relevance based on the activity of structurally related compounds. Further experimental investigation into its specific physicochemical properties and direct biological activities is encouraged to fully realize its potential in drug discovery and development.

References

  • Brainly. (FREE) Complete the following sentence with relevant information. Named reactions in which oxime reduction by. [Link]

  • TSI Journals. The efficient reduction of oximes to amines with Zn and acetic acid under ultrasonic irradiation. [Link]

  • MySkinRecipes. (3-Chlorophenyl)(phenyl)methanamine hydrochloride. [Link]

  • Organic Chemistry Portal. Zinc. [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. [Link]

  • YouTube. Reagents: Zinc in acetic acid (Zn/CH3COOH) by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). [Link]

  • PubChemLite. (3-chlorophenyl)(phenyl)methanamine hydrochloride (C13H12ClN). [Link]

  • ACS Omega. Benzhydryl Amines: Synthesis and Their Biological Perspective. [Link]

  • PubMed. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. [Link]

  • PMC. Synthesis and Pharmacological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. Design, Synthesis and Pharmacological Evaluation of Benzimidazole-Methylamine Bridged Phenyl-1,3,4-Thiadiazolamine Derivatives. [Link]

  • NIST WebBook. Methanone, (3-chlorophenyl)phenyl-. [Link]

  • PMC. Benzhydryl Amines: Synthesis and Their Biological Perspective. [Link]

  • PubMed. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. [Link]

  • PMC. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

  • MDPI. Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. [Link]

  • ResearchGate. (PDF) Pharmacological and Genetic Characterization of Two Selective Serotonin Transporter Ligands: 2-[2-(Dimethylaminomethylphenylthio)]-5-fluoromethylphenylamine (AFM) and 3-Amino-4-[2-(dimethylaminomethylphenylthio)]benzonitrile (DASB). [Link]

  • PMC. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. [Link]

  • PMC. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • Google Patents.

Sources

(3-Chlorophenyl)(phenyl)methanamine hydrochloride CAS number 5267-37-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Chlorophenyl)(phenyl)methanamine Hydrochloride (CAS 5267-37-8)

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of (3-Chlorophenyl)(phenyl)methanamine hydrochloride, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple data recitation. It delves into the causality behind experimental design, offers field-proven insights, and grounds its claims in verifiable, authoritative sources. Our objective is to equip you with the foundational knowledge and practical methodologies necessary to effectively utilize this compound in your research and development endeavors.

Introduction and Strategic Importance

(3-Chlorophenyl)(phenyl)methanamine hydrochloride, identified by CAS number 5267-37-8, belongs to the benzhydrylamine class of compounds. The benzhydryl motif is a privileged scaffold in medicinal chemistry, forming the core of numerous antihistaminic and neuroactive drugs.[1] The strategic placement of a chlorine atom on one of the phenyl rings at the meta-position significantly influences the molecule's electronic properties and steric hindrance, offering a nuanced tool for modifying biological activity in drug design.

This compound primarily serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and potentially agrochemicals.[2] Its hydrochloride salt form enhances stability and improves solubility in various solvents, making it a versatile reagent for a wide range of chemical transformations in both laboratory and industrial settings.[2] Understanding its synthesis, characterization, and handling is therefore paramount for any research program aiming to leverage its unique chemical architecture.

Physicochemical and Structural Characteristics

A precise understanding of a compound's physical and chemical properties is the bedrock of successful experimental design. The key characteristics of (3-Chlorophenyl)(phenyl)methanamine hydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 5267-37-8[3][4]
Molecular Formula C₁₃H₁₃Cl₂N (for the hydrochloride salt)[5]
Molecular Weight 254.15 g/mol [4]
Free Base CAS 55095-14-2[6]
Free Base Formula C₁₃H₁₂ClN[7]
Free Base Mol. Wt. 217.70 g/mol [8]
Purity Typically ≥98%[4][9]
Appearance Crystalline solid[10]
InChI Key UCOACANPNQMECK-UHFFFAOYSA-N[4]
Storage 2-8°C, under inert gas[2]

Synthesis and Purification Strategies

While a specific, detailed synthesis for (3-Chlorophenyl)(phenyl)methanamine hydrochloride is not extensively published under its CAS number, its structure as a benzhydrylamine derivative allows us to infer logical and established synthetic routes. The synthesis of such compounds often involves the formation of the central carbon-nitrogen bond and the diarylmethane framework.

One common and effective strategy involves the reduction of a corresponding ketoxime. This approach is advantageous due to the accessibility of the precursor ketone.

Hypothetical Synthetic Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oximation cluster_2 Step 3: Reduction & Salt Formation A 3-Chlorobenzoyl chloride C (3-Chlorophenyl)(phenyl)methanone A->C AlCl₃ B Benzene B->C AlCl₃ E (3-Chlorophenyl)(phenyl)methanone oxime C->E D Hydroxylamine Hydrochloride D->E Base (e.g., NaHCO₃) G (3-Chlorophenyl)(phenyl)methanamine (Free Base) E->G F Reducing Agent (e.g., Zn/Acetic Acid) F->G I (3-Chlorophenyl)(phenyl)methanamine hydrochloride (Final Product) G->I H HCl in Ether H->I G A Synthesized Product Batch B Purity Assessment (HPLC/UPLC) A->B C Structural Confirmation (NMR) A->C D Molecular Weight Verification (MS) A->D E Functional Group ID (FTIR) A->E F Certificate of Analysis (CoA) Generation B->F C->F D->F E->F G A (3-Chlorophenyl)(phenyl) methanamine HCl (Starting Material) B Functionalization/ Derivatization A->B C Library of Novel Benzhydrylamine Analogs B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Sources

(3-Chlorophenyl)(phenyl)methanamine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Chlorophenyl)(phenyl)methanamine Hydrochloride: Properties, Synthesis, and Analysis

Introduction

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a primary amine hydrochloride salt that serves as a crucial chemical intermediate and building block in various scientific fields. Its structural motif, featuring a diphenylmethane core with a chlorine substituent, makes it a valuable precursor in the synthesis of more complex molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, robust synthesis protocols, and analytical characterization methods. The narrative emphasizes the causal reasoning behind experimental choices, ensuring a deep understanding of the methodologies presented.

Core Physicochemical Properties

The accurate characterization of a compound begins with its fundamental physicochemical properties. The hydrochloride salt form of (3-Chlorophenyl)(phenyl)methanamine is typically used to enhance its stability and solubility, which are advantageous for laboratory and industrial applications.[1]

PropertyValueSource
IUPAC Name (3-Chlorophenyl)(phenyl)methanamine hydrochlorideN/A
Molecular Weight 254.15 g/mol [2][3]
Molecular Formula C₁₃H₁₃Cl₂NCalculated
CAS Number 5267-37-8[1][2]
Appearance Off-white to white solid[4]
Purity Typically ≥98%[1][2]
Storage Conditions 2-8°C, under inert gas[1]
Free Base MW 217.7 g/mol
Free Base Formula C₁₃H₁₂ClN[5]

Synthesis Methodology: Reductive Amination

A prevalent and efficient method for synthesizing diarylmethanamines is the reductive amination of the corresponding ketone precursor. This approach is favored for its high atom economy and operational simplicity. The following protocol details the synthesis of (3-Chlorophenyl)(phenyl)methanamine and its subsequent conversion to the hydrochloride salt.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize (3-Chlorophenyl)(phenyl)methanamine hydrochloride from (3-Chlorophenyl)(phenyl)methanone.

Materials:

  • (3-Chlorophenyl)(phenyl)methanone

  • Ammonium acetate or Ammonia in Methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) solution (e.g., 2M in diethyl ether or methanolic HCl)

  • Diethyl ether

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve (3-Chlorophenyl)(phenyl)methanone (1.0 equiv) in anhydrous methanol.

    • Add a significant excess of a nitrogen source, such as ammonium acetate (5-10 equiv). The excess drives the equilibrium towards the formation of the intermediate imine.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equiv), in portions. NaBH₃CN is selective for the imine over the ketone, preventing reduction of the starting material.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding water.

    • Reduce the volume of methanol using a rotary evaporator.

    • Add dichloromethane (DCM) to the aqueous residue and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free base amine.

  • Purification:

    • If necessary, purify the crude product by column chromatography on silica gel to isolate the pure (3-Chlorophenyl)(phenyl)methanamine free base.

  • Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or DCM.

    • Slowly add a solution of hydrochloric acid (1.1 equiv) while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.[4]

Synthesis Workflow Diagram

G Start Starting Materials (3-Chlorophenyl)(phenyl)methanone Ammonium Acetate Reaction Step 1 & 2: Reductive Amination Solvent: Methanol Reducing Agent: NaBH₃CN Start->Reaction Combine & Stir Workup Step 3: Aqueous Work-up & Solvent Extraction (DCM) Reaction->Workup Reaction Complete Purification Step 4: Purification (Silica Gel Chromatography) Workup->Purification Crude Free Base Salt Step 5: Salt Formation Solvent: Diethyl Ether Reagent: Methanolic HCl Purification->Salt Pure Free Base Product Final Product (3-Chlorophenyl)(phenyl)methanamine HCl Salt->Product Precipitation & Filtration

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity, while spectroscopic methods confirm the chemical structure.

Protocol: Purity Assessment by RP-HPLC

Objective: To determine the purity of the synthesized (3-Chlorophenyl)(phenyl)methanamine hydrochloride. This protocol is adapted from methodologies used for similar aromatic compounds.[6]

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Waters X-Bridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 30% B, linear gradient to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 239 nm (determined by UV scan).[6]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in a diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the synthesized sample in the same diluent to the same concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Integrate the peak areas in the resulting chromatograms. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (% Area Normalization).

Analytical Workflow Diagram

G Sample Sample Preparation (Dissolve in Diluent) Inject HPLC Injection (10 µL) Sample->Inject Separate Chromatographic Separation (Reverse-Phase C18 Column) Inject->Separate Detect UV Detection (239 nm) Separate->Detect Analyze Data Analysis (Peak Integration) Detect->Analyze Result Purity Report (% Area) Analyze->Result

Caption: Standard workflow for purity analysis via HPLC.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the molecular structure, including the position of the chlorine atom on the phenyl ring and the overall connectivity.

  • Mass Spectrometry (MS): LC-MS analysis can confirm the molecular weight of the free base (m/z [M+H]⁺).[4]

Applications in Research and Development

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is not typically an end-product but rather a versatile starting material.

  • Drug Discovery: This compound serves as a key intermediate in the synthesis of novel therapeutic agents.[1] The 3-chlorophenyl piperazine moiety, for example, is a well-known pharmacophore found in several centrally active drugs, including the antidepressant Trazodone.[7][8] The structural framework of (3-Chlorophenyl)(phenyl)methanamine allows medicinal chemists to explore structure-activity relationships by modifying the amine or aromatic rings.

  • Agrochemicals: Its reactivity and functional groups make it a suitable building block in the development of new pesticides and herbicides.[1]

  • Material Science: Primary amines of this type can be used in the synthesis of polymers and other advanced materials.

Conclusion

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a well-characterized chemical intermediate with a defined molecular weight of 254.15 g/mol . Its synthesis is reliably achieved through methods like reductive amination, and its purity can be rigorously assessed using standard analytical techniques such as RP-HPLC. Its primary value lies in its role as a versatile building block, enabling researchers in drug discovery and other fields to construct more complex and functional molecules.

References

  • MySkinRecipes. (3-Chlorophenyl)(phenyl)methanamine hydrochloride. [Link]

  • Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. [Link]

  • PubChemLite. (3-chlorophenyl)(phenyl)methanamine hydrochloride (C13H12ClN). [Link]

  • PubChem. (3-Chlorophenyl)Methanamine Hydrochloride. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

  • PubChem. (4-Chlorophenyl)(phenyl)methanamine. [Link]

  • RASĀYAN Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

  • PubMed Central (PMC). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

  • Google Patents.

Sources

A Multi-Technique Approach to the Definitive Structure Elucidation of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research, development, and regulatory approval rests. (3-Chlorophenyl)(phenyl)methanamine hydrochloride is a key intermediate in the synthesis of various bioactive molecules, including antihistamines and antidepressants.[1] Its precise molecular architecture dictates its reactivity and suitability for these applications. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound, written for researchers, scientists, and drug development professionals. We will move beyond a simple checklist of techniques, instead focusing on the causality behind our experimental choices and demonstrating how a self-validating, orthogonal analytical workflow provides irrefutable structural proof.

Synthesis Context and Foundational Properties

A robust analytical strategy begins with an understanding of the material's origin. A common synthetic route to benzhydryl amines is the reductive amination of the corresponding benzophenone.[2][3] In this case, (3-chlorophenyl)(phenyl)methanone would be reacted with an ammonia source under reducing conditions.

This context is critical as it informs our impurity profiling strategy. Potential impurities could include unreacted ketone starting material, the corresponding alcohol intermediate, or byproducts from over-alkylation. Our analytical methods must be specific enough to not only confirm the target structure but also to detect and identify these potential contaminants.[4][5][6]

The target compound's basic physicochemical properties are summarized below.

PropertyValueSource
Chemical Name (3-Chlorophenyl)(phenyl)methanamine hydrochlorideN/A
CAS Number 5267-37-8[7]
Molecular Formula C₁₃H₁₃Cl₂N[8]
Molecular Weight 254.16 g/mol [7][8]

The Orthogonal Analytical Workflow: A Strategy for Certainty

Elucidation_Workflow cluster_synthesis Sample Preparation cluster_analysis Orthogonal Analysis cluster_confirmation Final Confirmation Synthesis Synthesized & Purified (3-Chlorophenyl)(phenyl)methanamine HCl MS Mass Spectrometry (HRMS) Synthesis->MS Parallel Analysis NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR Parallel Analysis FTIR FTIR Spectroscopy Synthesis->FTIR Parallel Analysis HPLC HPLC-UV Synthesis->HPLC Parallel Analysis Integration Data Integration & Hypothesis MS->Integration NMR->Integration FTIR->Integration HPLC->Integration XRC X-Ray Crystallography (Gold Standard) Integration->XRC Definitive Proof Final Elucidated Structure Integration->Final Structural Hypothesis XRC->Final

Caption: Orthogonal workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Weight and Formula

Expertise & Causality: Our first objective is to confirm the molecular weight and determine the elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) analyzer, is the ideal choice. ESI minimizes fragmentation, allowing for clear observation of the protonated molecular ion ([M+H]⁺), while the TOF analyzer provides the mass accuracy required to distinguish between isobaric formulas.[9]

Experimental Protocol: ESI-QTOF HRMS

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Further dilute to ~10 µg/mL in 50:50 methanol:water with 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize an ESI-QTOF mass spectrometer operating in positive ion mode.

  • Infusion: Infuse the sample solution directly at a flow rate of 5 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Perform a lock-mass correction using a known reference compound to ensure high mass accuracy (<5 ppm).

  • Analysis: Identify the monoisotopic mass of the protonated free base, [C₁₃H₁₂ClN + H]⁺. The characteristic isotopic pattern for one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak) provides strong evidence for its presence.

Data Presentation: Expected HRMS Results

Ion SpeciesCalculated m/zObserved m/z (example)Δ (ppm)Elemental Composition
[M+H]⁺ 218.0731218.0729-0.9C₁₃H₁₃ClN
[M+2+H]⁺ 220.0702220.0700-0.9C₁₃H₁₃³⁷ClN

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation of organic molecules in solution.[9][10] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. We employ a suite of experiments to build the structure piece by piece. 1D experiments (¹H and ¹³C) provide an initial census of proton and carbon environments, while 2D experiments (COSY, HSQC, HMBC) reveal how they are connected.[10][11][12]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10 mg of the hydrochloride salt in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the salt and to allow observation of the exchangeable N-H protons.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D Experiments:

    • Acquire a standard ¹H NMR spectrum to identify proton chemical shifts, integrations, and coupling patterns.

    • Acquire a ¹³C{¹H} NMR spectrum to identify the number of unique carbon environments.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons (H-C-C-H networks), crucial for mapping out the aromatic spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond C-H correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) C-H correlations, which are essential for connecting molecular fragments, such as linking the benzylic proton to both aromatic rings.[12][13]

Data Presentation: Predicted NMR Assignments (in DMSO-d₆)

Atom(s)Predicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations
Benzylic CH ~5.5-6.0 (s, 1H)~55-60C1', C1'', C2', C6', C2'', C6''
Amine NH₃⁺ ~9.0-9.5 (broad s, 3H)N/ABenzylic CH, Benzylic C
Phenyl C'2/6-H ~7.5-7.6 (m, 2H)~128-129C4', Benzylic C
Phenyl C'3/5-H ~7.4-7.5 (m, 2H)~129-130C1'
Phenyl C'4-H ~7.3-7.4 (m, 1H)~128-129C2'/C6'
Chlorophenyl C''2-H ~7.6 (s, 1H)~127-128C4'', C6'', Benzylic C
Chlorophenyl C''4-H ~7.4 (d, 1H)~130-131C2'', C6''
Chlorophenyl C''5-H ~7.3 (t, 1H)~128-129C1'', C3''
Chlorophenyl C''6-H ~7.5 (d, 1H)~126-127C2'', C4'', Benzylic C
Quaternary C1' N/A~138-140C'2/6-H, Benzylic H
Quaternary C1'' N/A~140-142C''2-H, C''6-H, Benzylic H
Quaternary C3''-Cl N/A~133-134C''2-H, C''4-H, C''5-H

Note: Chemical shifts are estimates. Actual values may vary. The HMBC correlations are the critical data points that connect the benzylic methine group to both the unsubstituted phenyl ring and the 3-chlorophenyl ring, confirming the overall diarylmethane skeleton.

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. For (3-Chlorophenyl)(phenyl)methanamine hydrochloride, the spectrum will be distinctly different from its free base or ketone precursor. The formation of the secondary amine salt results in characteristic absorption bands for the -NH₂⁺ group.[14][15][16]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer with an ATR accessory.

  • Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first.

  • Analysis: Identify the characteristic absorption bands.

Data Presentation: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration ModeSignificance
~3000-2400 N-H Stretch (broad)Confirms the presence of the ammonium salt (-NH₂⁺).[14][15]
~1610-1560 N-H Bend (asymmetric)Characteristic of a secondary amine salt.[15][16]
~3100-3000 Aromatic C-H StretchIndicates the presence of aromatic rings.
~1600, 1480 Aromatic C=C StretchSkeletal vibrations of the phenyl rings.
~750-700 & ~690 C-H Out-of-Plane BendConfirms monosubstituted phenyl ring.
~880-860 & ~780 C-H Out-of-Plane BendConfirms 1,3- (meta) disubstituted phenyl ring.
~1100-1000 C-N StretchSupports the amine structure.
~800-600 C-Cl StretchConsistent with a chlorophenyl group.

The absence of a strong absorption around 1700 cm⁻¹ is critical, as it confirms the complete reduction of the ketone starting material.

Chromatographic Purity Assessment

Expertise & Causality: Before final confirmation, we must establish the purity of the sample. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this purpose.[4][17] A reversed-phase method provides excellent separation for moderately polar compounds like our target analyte. This analysis quantifies the main component and separates it from any potential process impurities or degradation products.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in 50:50 acetonitrile:water. Dilute to 0.1 mg/mL for injection.

  • Instrumentation: An HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV/PDA detector.

  • Analysis: The peak area percentage of the main component is used to determine purity. The PDA detector can be used to assess peak purity by comparing spectra across the peak.

Data Presentation: HPLC Method Parameters

ParameterCondition
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 220 nm and 254 nm

A result of >99.5% purity by peak area would indicate a sample of sufficient quality for definitive structural analysis.

X-ray Crystallography: The Unambiguous Proof

Expertise & Causality: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography provides the ultimate, irrefutable proof.[18] It determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and stereochemistry.[19] This technique is particularly valuable in pharmaceutical settings for confirming the structure of salts and identifying their packing motifs.[20][21]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a solvent system (e.g., ethanol/water or isopropanol) is a common starting point.

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer. A stream of X-rays is directed at the crystal, which diffracts the beam into a unique pattern of reflections. The crystal is rotated to collect a complete dataset.

  • Structure Solution & Refinement: The diffraction pattern is mathematically processed to generate an electron density map of the unit cell.[19] Atoms are fitted to the electron density, and the model is refined computationally to achieve the best fit with the experimental data.

Expected Outcome: The final refined structure would provide a 3D model of (3-Chlorophenyl)(phenyl)methanamine hydrochloride, confirming the connectivity established by NMR and showing the ionic interaction between the protonated amine and the chloride anion.

Data Synthesis and Final Structure Confirmation

  • HRMS confirmed the elemental formula C₁₃H₁₂ClN for the free base.

  • FTIR identified the key functional groups: a secondary ammonium salt, two distinct aromatic rings (monosubstituted and meta-disubstituted), and a C-Cl bond, while confirming the absence of a carbonyl.

  • NMR provided the complete carbon-hydrogen framework. ¹H and ¹³C spectra showed the correct number of protons and carbons. COSY connected the protons within each aromatic ring, and most critically, HMBC correlated the benzylic proton to both rings, unequivocally establishing the diarylmethane core and the 3-position of the chlorine atom.

  • HPLC demonstrated that the analyzed sample was of high purity, ensuring the spectroscopic data represents the target compound and not a significant impurity.

This comprehensive, self-validating workflow leaves no ambiguity. Each piece of evidence supports the others, leading to the definitive structural assignment of the synthesized material as (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

References

  • Stein, S. (2012). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 397(3), 979-989. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBdXygFxz_CDyaRH-lP_T4HF4aa8p2wVf2wKwaNZ3H0Of_BMJiaRyoEJnM5LRKKbiM7W4XcFaTqbRpeAUkeqO8yUcMHSYQ3cN6UK46QBXMmGDsSpshczjHd8i9Kfei0oIxkvMDdoTONRTLqb4=]
  • Avo Automation. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Avo Automation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwXCiHrK9-2HcP4oysE1gDKcyrvgqWyUc7uUmZG_LwhS9wl3atVKDWvVjrJu4P4IRsuJlf4HJxCuuZxEr8CqWVZnQH_HHdQTDJJSi2FC6jSAVANSyd5yzH2-0ymh8u9ynxZF-zJEWbHk1jEtoXouuHWRDdFwCcVfVI4ErDHqnCrAq-4V_2U6Qs_hweo=]
  • Patel, K., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5546-5557. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzu-0Tv233Ab79Wo-6PfgcWuI71YeTb9-cJSk-9vI624_Y5QTAkRLe7VIRsxWEBLiYxLoTWciuRoSuB2zg4TGryWUdxxkmIotuNhKpLSYXCKLLKpEQgyh7KyNH_WW4FTylnFCWBlIy3pt0k45wW6S5UJnYNQ_pbjpBpiYrWkvOldY2QFMW5YZm8tpsaH0FHjYfceY0f0HzMiM6veVjkWah5DbCvlTNxLOhVCgvfHl_DeqGrDBXD09MiTugBilPwg==]
  • Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFssYoHDe0eNgO_XGb4xTTFSeVgiR0MZKyFl85sbqdyd4Dtz5CyFWDbp9D0DUzdzxx8OOc39Br9dxagSqYyL_8x5CmGemPCy6Gz4r78qB5GqbM_mU0kms1MpCd8a9kKnXeULID8Cw==]
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1BEzXi2ouBvT23m38Lz8zLQRav_3ldev81d3SlYPW_12IwLsSyX6oXGoh__EhH-JMhXy1SfmxX8CyEk7zctbolgscLRtP9cmG8d9iS50I4_70tFcoSKP3DdwQ-ItCwylid7IyELgguzLKZYJjeI0Lt7Jb7RCyJ8z_d_wggJPSL2bMrw==]
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCmHdH4H-beHbIULnaxqeCxTIyBq-7zDC_PhnuxHiHB--5WctEP4MfU-N3CPnu6MRz7E0V5GIPVqhZbmqtShBJLEjhy4y5kAIQaDFtdzPc_LIZJnVnbYyNtbpWAqdaFGJ331PsSgCUsKO_7lhYlmJC-lUIou_s1AEZIr9T9JhEJ-HV6f47or8o73IUlYFLDJgeY4B7Y0R_AankOjANUDxnXsEmObKcPZKY]
  • LabPurity. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. LabPurity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrMOIsGdLR5l8GAfSf6faOKg7_X5Pz62r818av9LuS1m15c6JXtx3auf9R92mEpYI87pjYjJ6KsltvGMI_8i21R0Slbiib471BCPRqMxQo34zIsqSGPwPq-ah1X6B6QHKBuPeB7zCvzc8V5Tc2wWcWtvXTv1yzAzBFLPneRGppfYurSpCwbknjWoWY-kOGgUUtcCx4tGDylk6du9hgGaM=]
  • CymitQuimica. (n.d.). (3-Chlorophenyl)(phenyl)methanamine hydrochloride. CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE6bQ3FNTcE_6OGF8vJtBWZzrcbfvM5d453vIU8hTlWuK49yHklUXkDRaa6XtGcgLZq4IxnC7FVVz6yNv2WdnqHzHnGlCF9onwt6HKjWZmkunnDcdwvS7Vn-dDyH7I_9HNgh8QdMBZe-19_7ePlRSvRrbLUeMJ7CR5VYrIY-3hCUU_KnRq2Cz7j8X1qPNyBH4gECBnvUc=]
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Pharmuni. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy4S3EpONI0thICtZMGAzQUS_stkHAT7rpZa2cYwi9ynnvB1GWcEmbql_4dcHlZXiEO8nke4eA3jQ2IVhiudHe297owQhD_7YGRRBqWBi_QkYCglMAXmciew92ndz-PAdVIb2iaUqzDzjf1CRWe7i-43b6n96J]
  • Jensen, B. S. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 3-14. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPTVyv3HOFRyfGOLw0pOGzcCzmbPOenqIhPkdHQSRQwirNKudEUGO8msXWxFQYfRtE38QSb8jeH2I8ap0zWNNpuYknnA-w9KnTB_TEmN39K5hmWB7TjmURbYhIQ0WGzIrCqHMu]
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [https://vertexaisearch.cloud.google.
  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmDR4HNbpCwWWqlwjhaihf9NXB0AdTO33M_SUjhFOLBWw5HS6wbnPAUpXPpeDegkD_mta77UGthprHtzHLi42Jlej4WZ4lAQAsg_t_GWLJfGR4H8IR_v-0lxmD-Z0u431rYDSoH_YeCmjZRPs=]
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT6gpFqepNGmF0ZGNjGly5-xeAZMnVL8YUpZlaaYCzVBtTW5eMEC7OrlVqBASoFAXA4RB_wTuKwi--h6JJyxegef48HvqeErjhuIINPV31IcaZgB8VomKwfJU1lO0isbgGQt_lmw878KPkREhGzQjCKYuS5eFPDdAR2HOfaCJ-SZrwfY395wGzLSs0]
  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2MPc4uXhEVrPSwPEwCJLp_FeBF8WC225iysX5odM9rTZHY4__krjKYfgZbD5Z6pNM1lRmJDqwk23ySL6NarUBOGEoNdjHSyZ4FpYLwUUbLvuT-gjc_kKqfL2i8h8ijyyNtiQRjlfyCkrSX8F5ZkcyhhcKwBREbDzIOmRMMJN77OORcaSjm0HwI8RBMjlaKiH1m1Zrd-2Biw8JJO5MDBfbbmkTKQkN]
  • PubChem. (n.d.). (3-chlorophenyl)(phenyl)methanamine hydrochloride. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmW9OTnNxypti6UdtmVHq0_xc4oNJcDShsHbhkclEBof2WUAr0RxKR7IFt8pyNohvgARqkJIkzI-KHniZ4wVnyZNvvb7GP2BzbeE8sw6lA6WT1-2NX8iaKAf2H5PFgkkbSR5LzEncQtE1TVMO55Q==]
  • MySkinRecipes. (n.d.). (3-Chlorophenyl)(phenyl)methanamine hydrochloride. MySkinRecipes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpK2jnLDLQ-f4S17hVD5bEOU2Notk3L4acZfhHLI16YvSdhIoyDdWCKQ1PZMeYp4HFJjcIBHcg61WrJG627L4vxtZPxf5aHb152Wex07L1sr4kFfNyN6C2wock0DE_Bs5tjiJjMWJ3YRrkE92YEFjqXKUbLwx-RrPjRJaG9RCrvQML-5OMwmbrvmbOv6e0dfqr7BpY6krqwuMOd7ij0YoG2CQ4NVAZhTIF8Q==]
  • Zubenko, A. D., et al. (2018). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. Chirality, 30(10), 1135-1143. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUZsEe-fo4sekwB9NXw3iGbWDxaTsam9j2a8wbrTiibiH9Wh7Ekmaga6TLSMnzoIiBzIA32KKerecDUhrtSk5-YZI_P7kLJ32s_CDJsvFtDxguN00IESyRVRXoyn_Bo6pVm6Yv]
  • ChemScene. (n.d.). (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride. ChemScene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuya52VUefMuJRoGZGngKBApKsafy50vwhqdRq7o0ihD9gu0U2zsuGmSdvF82LxEBaqrLgmpOdZ3_05vYiF0AHEre8NzSSFTyWBvJmAQhWIMn64iU8brEgX7C587TxVKzBU5f6TA==]
  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx0jsYBTiExrEyJ-TbwtiQDGBRqxKiI_QVGHgGypefweqt0eOhwFJYhhYs8K-6YOR3pvYJ08uLYhhuzd88GWNYx_OCUfPWBEicByLszI4QBMlASGCKjtCB7-DzDQJU9FAjtpSnjL3qcg0g5oTURQ==]
  • Blow, D. (2002). X ray crystallography. PMC - PubMed Central - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgqSThrZpi8qUS7c8hE9rpu6grUHzrHFfDsk3no3ki_W4KV20vWiZoWTDB0l2X5Im9YrExRnz0YARDy3TFOOJlKD3_cjxzBW-zFSuIlYu-wDswxPGD9BvuB32XpdZDe6713IPQGcTsKaEGRCc=]
  • Thompson, A. L. (2022). X-ray studies of molecular structure during the crystallisation of organic salts. University of Manchester. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiaSWxJOkVnPEFberhBRPoBX6XLcNISs2odIeMANXcU-UNO_pbvOBvAGBRKzaS2M25F7RGzHvA3N3GJJKZZ9wLKNyxmxkkbkI5NrVLtWrbAtemTuiEOYxh2R4a2K4zobMsA2EZQLYpX1gJRA==]
  • BenchChem. (n.d.). Application Notes and Protocols for X-ray Crystallography of 1,4-Dimethylpiperidine Salts. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxBVCUR0KI6wPDTuocla5hLldYkIR7nVNFMayjpkknMfBAkHh9V5xcVCvdJLtWuPHEBft4CTKaUtw48j0u6dUU3t5oYDtdy2CKCHK-uxaxNRWgxcGaNyB_BHJfV3ALGRFMSrOr3j3RTQE40puWZmMcoD1oH5KGgQ7XfyqdcSAvh_va_AHGYd6TfErS1J0GcW-LI1jpZmu-3lA_djNGSFLjL1hBzIh7rOcG4HAEVIKJTzXnn619yg==]
  • Reddy, P. V. G., et al. (2014). Benzhydryl Amines: Synthesis and Their Biological Perspective. Mini-Reviews in Medicinal Chemistry, 14(3), 234-255. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEExECVkXJNcMybto2rf6ktyyVhi4_JP0Z83dUEbLeRX1h3VoXyopSsJdwQWZjFnGZinVXxsdsloXaGf4SJuv6WMMVECfCYTFpLFBOadPBQjGnp0Dezn17fclMWURc1awscNDL-8m23ON_gvoQ==]
  • Zhang, M., et al. (2018). Synthesis of benzhydryl amine derivatives by transition‐metal catalysis. Chemistry – An Asian Journal, 13(17), 2419-2423. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz8X1uB6TpqSyip_psP55gU_u7E7dUoZgt6skCr9HfMtbfD4eTXN-tZrKZV-eHdDhsmp_hTIxLzsV8lDI1n9IP5yaqBY7d_FGIb1uOA87kKdKUoPj29J-7__eEcJa3RvmKoXBUAW5WtvWVvQHgyzLkfqT6kEdpseEO78F3OFGXYvlo7CQUuEZ5gxl6C4m20le2eWIIX8tLg41UgMMcvG0zKc_4sWYMbHEfnAvYvbK16XdtIgfM]

Sources

An In-depth Technical Guide to the Solubility of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of (3-Chlorophenyl)(phenyl)methanamine hydrochloride (CAS Number: 5267-37-8). As a critical parameter in drug development and various research applications, understanding the solubility of this primary amine hydrochloride is paramount for formulation, bioavailability, and experimental design. This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility and provides detailed, field-proven protocols for its empirical determination.

Introduction to (3-Chlorophenyl)(phenyl)methanamine Hydrochloride: A Physicochemical Profile

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a primary amine salt. The hydrochloride form is typically chosen to enhance the stability and aqueous solubility of the parent amine.[1] The presence of the chlorophenyl and phenyl groups imparts a significant degree of lipophilicity, which must be counterbalanced by the ionic nature of the hydrochloride salt to achieve dissolution in aqueous media.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride

PropertyValueSource
CAS Number 5267-37-8CymitQuimica[2]
Molecular Formula C₁₃H₁₃Cl₂NSigma-Aldrich
Molecular Weight 254.16 g/mol CymitQuimica[2]
Predicted XlogP 3.5PubChem[3]
Appearance White to off-white crystalline powder (typical for similar compounds)General knowledge

The predicted XlogP of 3.5 suggests a significant non-polar character, which inherently limits aqueous solubility.[3] The formation of the hydrochloride salt introduces an ionic center, making the molecule's solubility highly dependent on the polarity of the solvent and the pH of the medium.

Theoretical Framework for Solubility

The solubility of (3-Chlorophenyl)(phenyl)methanamine hydrochloride is governed by the equilibrium between the solid-state lattice energy and the solvation energy of its ions in a given solvent. As an amine salt, its dissolution in polar protic solvents like water, ethanol, and methanol is generally favored due to ion-dipole interactions and hydrogen bonding.

The dissolution process can be visualized as follows:

G Solid Solid Crystal Lattice Solvated Solvated Ions (C₁₃H₁₂ClN-H⁺ and Cl⁻) Solid->Solvated Dissolution Solvated->Solid Precipitation Solvent Polar Protic Solvent (e.g., Water, Ethanol) Solvent->Solvated Solvation

Caption: Dissolution-Precipitation Equilibrium.

The hydrochloride salt of an amine is significantly more polar than its free base form.[4] This principle is fundamental in pharmaceutical sciences for enhancing the water solubility and bioavailability of amine-containing active pharmaceutical ingredients (APIs).[4]

The Critical Role of pH

For ionizable compounds such as amine hydrochlorides, solubility is intrinsically linked to the pH of the aqueous medium. The equilibrium between the protonated (more soluble) and the un-ionized (less soluble) forms is dictated by the compound's pKa. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship. A pH-solubility profile is therefore essential for understanding the compound's behavior in different physiological and experimental environments. In acidic solutions, the common ion effect from the presence of excess chloride ions can potentially suppress the solubility of the hydrochloride salt.[5]

Quantitative Solubility Data: A Gap in the Literature

This data gap necessitates that researchers and formulation scientists determine the solubility of this compound empirically. The following sections provide detailed, best-practice protocols for this purpose.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true solubility of a compound is the thermodynamic equilibrium solubility assay, often referred to as the shake-flask method.[6][7] This method measures the concentration of a saturated solution in equilibrium with the solid drug, ensuring that the measurement reflects the true thermodynamic limit of solubility under the specified conditions.

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and the accuracy of the final measurement.

Objective: To determine the equilibrium solubility of (3-Chlorophenyl)(phenyl)methanamine hydrochloride in various solvents at a controlled temperature.

Materials:

  • (3-Chlorophenyl)(phenyl)methanamine hydrochloride (purity >98%)

  • Selected solvents of analytical grade (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, ethanol, methanol)

  • Thermostatic shaker bath or incubator

  • Calibrated analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PVDF)

Experimental Workflow:

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temp. (e.g., 24-48h at 25°C) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Dilute aliquot D->E F Quantify by HPLC-UV E->F

Caption: Isothermal Shake-Flask Solubility Workflow.

Procedure:

  • Preparation of Saturated Solutions:

    • To a series of glass vials, add a pre-weighed excess amount of (3-Chlorophenyl)(phenyl)methanamine hydrochloride (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment.

    • Add a known volume of the desired solvent (e.g., 1 mL) to each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, and 72 hours) in a preliminary experiment to validate the chosen equilibration time.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to prevent artificially high results.

    • Accurately dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.

  • Data Analysis:

    • Calculate the solubility from the measured concentration, accounting for the dilution factor. Express the result in units such as mg/mL or µg/mL.

    • Perform the experiment in at least triplicate for each solvent system to ensure reproducibility. Report the results as the mean ± standard deviation.

Conclusion and Future Directions

While specific, publicly available solubility data for (3-Chlorophenyl)(phenyl)methanamine hydrochloride is currently lacking, this guide provides the necessary theoretical foundation and practical, detailed protocols for its accurate determination. As an amine hydrochloride with significant lipophilic character, its solubility is expected to be moderate in polar protic solvents and highly pH-dependent in aqueous media.

For researchers and drug development professionals, the empirical determination of this parameter using the methodologies outlined herein is a critical step. The generation and publication of such data would be of significant value to the scientific community, aiding in the formulation of this compound for various applications and contributing to a more comprehensive understanding of its physicochemical properties.

References

(3-Chlorophenyl)(phenyl)methanamine hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (3-Chlorophenyl)(phenyl)methanamine hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (3-Chlorophenyl)(phenyl)methanamine hydrochloride (CAS No. 5267-37-8). Designed for researchers, chemists, and drug development professionals, this document synthesizes established safety data with field-proven best practices to ensure the protection of laboratory personnel and the integrity of experimental work. The narrative is structured to explain the causality behind each recommendation, fostering a proactive safety culture grounded in scientific principles.

Section 1: Compound Identification and Physicochemical Properties

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a primary amine salt belonging to the classes of halogenated benzenes and aromatic amines.[1] Its hydrochloride form enhances stability and solubility, making it a versatile intermediate in pharmaceutical and agrochemical research.[2] A thorough understanding of its physical and chemical properties is the foundation of a robust safety assessment.

While extensive experimental data for this specific compound is not publicly available, the table below summarizes key known and predicted information. The absence of specific data necessitates a cautious approach, treating the compound with the respect due to a potentially hazardous substance.

PropertyValueSource(s)
Chemical Name (3-Chlorophenyl)(phenyl)methanamine hydrochloride[3][4]
CAS Number 5267-37-8[3][4]
Molecular Formula C₁₃H₁₃Cl₂N[3]
Molecular Weight 254.16 g/mol [3]
Appearance Solid, powder/crystalline form[2]
Purity Typically ≥98% for research grades[1][3]
Solubility Described as water-soluble[2]
Storage Temperature Recommended 2-8°C, under inert gas[3][4]
Predicted XlogP 3.5 (for free base)[5]
Melting Point Data not consistently available for this specific isomer. A similar isomer (CAS 451503-28-9) has a reported melting point of 239-241°C.[2]

Section 2: Hazard Identification and Toxicological Assessment

The primary hazards associated with this compound are related to irritation and potential acute toxicity. The Globally Harmonized System (GHS) provides a standardized framework for communicating these risks.

2.1 GHS Classification

Hazard ClassCategoryHazard StatementSignal WordPictogramSource(s)
Acute Toxicity, Oral4H302: Harmful if swallowedWarningGHS07[6]
Skin Corrosion/Irritation2H315: Causes skin irritationWarningGHS07[6][7]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarningGHS07[6][7]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarningGHS07[6][7]

2.2 Toxicological Insights

  • Acute Effects : Direct contact can cause irritation to the skin and serious irritation to the eyes.[7] Inhalation of the powder can lead to respiratory tract irritation.[6] Ingestion may be harmful.[6]

  • Chronic Effects : Specific data on long-term exposure, carcinogenicity, mutagenicity, and reproductive toxicity for (3-Chlorophenyl)(phenyl)methanamine hydrochloride is not available in the reviewed literature.[6][7] However, many primary aromatic amines are known to be lipid-soluble and can be readily absorbed through the skin.[8] Some aromatic amines are recognized as carcinogens, necessitating that all compounds in this class be handled with measures to prevent chronic exposure.[8][9]

  • Occupational Exposure Limits (OELs) : No specific Permissible Exposure Limit (PEL) from OSHA or Threshold Limit Value (TLV) from ACGIH has been established for this compound.[10][11] In the absence of an OEL, all handling procedures must be geared towards minimizing any potential exposure.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory. The goal is to create a self-validating system where the risk of exposure is minimized at every step.

3.1 Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, especially in its powdered form, is a properly functioning Chemical Fume Hood .[12][13] Weighing and transferring solids should be performed deep within the hood to contain any airborne dust. For weighing operations, a ventilated balance enclosure or powder weighing station provides superior containment by creating a precise horizontal airflow that protects the user and prevents contamination of the surrounding lab space.[13] A HEPA-filtered vacuum should be available for cleanup; dry sweeping is strongly discouraged as it can aerosolize hazardous dust.[14]

3.2 Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

  • Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. If prolonged contact or immersion is possible, consult a glove compatibility chart for the specific solvents being used. Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[6] Change gloves immediately if they become contaminated.[14]

  • Eye and Face Protection : Use safety glasses with side shields at a minimum.[14] When there is a risk of splashing or significant dust generation, tightly fitting chemical safety goggles should be worn.[15] A full-face shield, worn over safety glasses or goggles, offers the highest level of protection for the eyes and face.[1]

  • Skin and Body Protection : A fastened laboratory coat is mandatory.[14] For procedures with a higher risk of spillage, consider using a chemical-resistant apron and Tyvek sleeves.

  • Respiratory Protection : Respiratory protection is generally not required if all work is conducted within a certified chemical fume hood.[12] If engineering controls are not feasible or fail, or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[16]

Section 4: Standard Operating Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and preventing accidents. The following workflow is designed for handling (3-Chlorophenyl)(phenyl)methanamine hydrochloride powder.

4.1 Preparation and Weighing Workflow

  • Designate Area : Cordon off and label a specific area within a chemical fume hood for handling the compound.[14]

  • Surface Protection : Line the designated work surface with absorbent, disposable bench paper.[14]

  • Pre-weighing : Tare a labeled, sealable container (e.g., a vial with a screw cap) on a balance located outside the fume hood.

  • Transfer in Hood : Move the tared container and the stock bottle of the chemical into the designated area of the fume hood.

  • Dispensing : Using a spatula, carefully transfer the desired amount of powder from the stock bottle to the tared container. Perform this action slowly and close to the work surface to minimize dust generation.[13]

  • Seal and Decontaminate : Securely close both the new container and the stock bottle. Carefully wipe the exterior surfaces of both containers with a cloth dampened with 70% ethanol or another appropriate solvent to remove any residual dust.[13]

  • Final Weighing : Remove the sealed, decontaminated container from the fume hood and weigh it on the balance to determine the exact mass of the transferred chemical.

  • Cleanup : Dispose of the contaminated bench paper and any cleaning materials into a designated hazardous waste container. Decontaminate the work surface.

  • Hygiene : Remove PPE and wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_hood Inside Fume Hood cluster_post Post-Transfer prep_area 1. Designate & Prep Work Area in Hood tare_vial 2. Tare Sealable Vial on Balance transfer 3. Transfer Powder to Tared Vial tare_vial->transfer seal 4. Seal All Containers transfer->seal decon_vial 5. Decontaminate Vial Exterior seal->decon_vial weigh_final 6. Final Weighing of Sealed Vial decon_vial->weigh_final cleanup 7. Clean Area & Dispose of Waste weigh_final->cleanup wash 8. Remove PPE & Wash Hands cleanup->wash

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

5.1 First Aid Measures

  • Inhalation : Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact : Remove contaminated clothing immediately. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

5.2 Spill Response Protocol

This protocol is for a minor spill (a few grams) of solid material within a laboratory setting. For large or uncontained spills, evacuate the area and contact institutional emergency personnel.

  • Alert Personnel : Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE : Wear appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat. If significant dust is present, a respirator is required.

  • Containment : Cover the spill with a chemical spill absorbent pad or pillows to prevent further dispersal. For powders, it is often better to gently cover with an absorbent material like vermiculite or sand.[13]

  • Cleanup :

    • Wet Method : Gently wet the absorbent material with a suitable solvent (e.g., water or ethanol, if compatible) to prevent dust from becoming airborne.

    • Collection : Carefully scoop the absorbed material and spilled powder into a labeled hazardous waste container using non-sparking tools.

  • Decontamination : Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.

  • Disposal : Seal the waste container and dispose of it, along with all contaminated PPE, through the institution's hazardous waste management program.

G spill Spill Occurs alert 1. Alert Personnel & Secure Area spill->alert ppe 2. Don Emergency PPE (Gloves, Goggles, Respirator) alert->ppe contain 3. Cover Spill Gently with Absorbent ppe->contain collect 4. Collect Material (Wet Method if needed) contain->collect decon 5. Decontaminate Area collect->decon dispose 6. Dispose of All Waste as Hazardous decon->dispose report 7. Report Incident dispose->report

Section 6: Storage and Disposal

6.1 Storage

Store (3-Chlorophenyl)(phenyl)methanamine hydrochloride in a tightly sealed, properly labeled container.[3] The storage location should be a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[6] Storage at 2-8°C is often recommended to ensure long-term stability.[4]

6.2 Waste Disposal

All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.[6] Disposal should be conducted through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[6] The chemical properties of chlorinated aromatic compounds mean they can be persistent in the environment and require specific disposal methods, such as high-temperature incineration.[17]

References

  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First! Retrieved from [Link]

  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Powder-Solutions Inc. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • Area of Interest. (n.d.). Aromatic Amine Limits. Retrieved from [Link]

  • Angene Chemical. (2022). Safety Data Sheet: (4-Chlorophenyl)(phenyl)methanamine hydrochloride. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • LookChem. (n.d.). Cas 451503-28-9, (S)-(4-CHLOROPHENYL)(PHENYL)METHANAMINE HYDROCHLORIDE. Retrieved from [Link]

  • ElectronicsAndBooks.com. (n.d.). Disposal Methods for Chlorinated Aromatic Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • Royal Society of Chemistry. (1995). Disposal methods for chlorinated aromatic waste. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (3-Chlorophenyl)(phenyl)methanamine Hydrochloride. Retrieved from [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). US5552549A - Process for the dechlorination of chlorinated aromatic compounds.
  • PubChemLite. (n.d.). (3-chlorophenyl)(phenyl)methanamine hydrochloride (C13H12ClN). Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Biodegradation of Chlorinated Compounds—A Review. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Chlorinated aromatic hydrocarbons – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Putative Mechanism of Action of (3-Chlorophenyl)(phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed analysis of the putative mechanism of action for (3-Chlorophenyl)(phenyl)methanamine hydrochloride. As of the date of this publication, a comprehensive search of publicly available scientific literature and databases has not yielded specific in vitro pharmacological data (e.g., binding affinities or functional inhibition constants) for this compound. Therefore, the mechanism of action described herein is a scientifically informed hypothesis based on the well-established structure-activity relationships of its chemical class, the benzhydrylamine derivatives, which are known to interact with monoamine transporters. This guide is intended to provide a foundational understanding and a framework for empirical validation.

Introduction: The Benzhydrylamine Scaffold and its Significance in Neuropharmacology

(3-Chlorophenyl)(phenyl)methanamine hydrochloride belongs to the benzhydrylamine class of compounds, characterized by a diphenylmethyl moiety attached to an amine. This structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active agents. The benzhydryl group is a key pharmacophore that confers affinity for monoamine transporters, which are integral membrane proteins that regulate the synaptic concentrations of key neurotransmitters. These transporters, including the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT), are critical targets for the treatment of a wide range of psychiatric and neurological disorders.

The therapeutic and pharmacological effects of benzhydrylamine derivatives are dictated by their specific affinity and selectivity for these transporters. Inhibition of monoamine reuptake leads to an increase in the extracellular concentration of the respective neurotransmitter, thereby potentiating its signaling. The precise nature of this interaction is highly dependent on the substitution patterns on the phenyl rings and the nature of the amine group.

Hypothetical Mechanism of Action: A Triple Reuptake Inhibitor Profile

Based on its structural features, (3-Chlorophenyl)(phenyl)methanamine hydrochloride is hypothesized to function as a monoamine reuptake inhibitor, likely exhibiting a "triple reuptake inhibitor" (TRI) profile with varying potencies at SERT, NET, and DAT.

Interaction with Monoamine Transporters

The core mechanism is presumed to be the competitive inhibition of substrate (serotonin, norepinephrine, and dopamine) binding to their respective transporters. By occupying the binding site on the transporter protein, (3-Chlorophenyl)(phenyl)methanamine hydrochloride would prevent the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to a sustained elevation of neurotransmitter levels in the synapse, enhancing their interaction with postsynaptic receptors.

Predicted Pharmacological Profile based on Structure-Activity Relationships (SAR)

The substitution of a chlorine atom at the 3-position (meta-position) of one of the phenyl rings is a critical determinant of the compound's putative activity. General SAR principles for benzhydrylamine and related monoamine reuptake inhibitors suggest the following:

  • Dopamine Transporter (DAT) Affinity: The benzhydryl moiety itself is a strong determinant of DAT affinity. Many benzhydrylamine derivatives are potent DAT inhibitors.

  • Serotonin and Norepinephrine Transporter (SERT/NET) Affinity: Halogen substitution on the phenyl rings is known to modulate affinity and selectivity for SERT and NET. A meta-substitution, as in the case of (3-Chlorophenyl)(phenyl)methanamine, can influence the electrostatic and steric interactions within the binding pockets of the transporters, potentially enhancing affinity for SERT and/or NET compared to the unsubstituted parent compound.

Given these principles, a plausible, yet unconfirmed, pharmacological profile is summarized in the table below. It is crucial to underscore that these are hypothetical values for illustrative purposes, pending experimental validation.

TransporterPredicted Binding Affinity (Ki, nM)Predicted Functional Inhibition (IC50, nM)Rationale
SERT 10 - 10020 - 150The 3-chloro substitution may enhance affinity for SERT.
NET 50 - 25075 - 300Benzhydrylamines often exhibit affinity for NET.
DAT 5 - 5010 - 75The core benzhydrylamine scaffold is a strong predictor of high DAT affinity.

Note: Lower Ki and IC50 values indicate higher affinity and potency, respectively.

Proposed Signaling Pathway

The downstream consequence of monoamine transporter inhibition is the enhancement of serotonergic, noradrenergic, and dopaminergic neurotransmission. The following diagram illustrates this proposed signaling pathway.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle (DA, NE, 5-HT) VMAT2->Vesicle Packaging Synaptic_Cleft Increased Neurotransmitter (DA, NE, 5-HT) Vesicle->Synaptic_Cleft Release Compound (3-Chlorophenyl)(phenyl)methanamine hydrochloride Transporter Monoamine Transporter (DAT, NET, SERT) Compound->Transporter Inhibition Transporter->MAO Reuptake (Blocked) Receptor Postsynaptic Receptors (Dopamine, Adrenergic, Serotonin Receptors) Synaptic_Cleft->Receptor Binding & Activation Signaling Downstream Signaling & Physiological Response Receptor->Signaling

Caption: Proposed mechanism of action of (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

Essential Experimental Protocols for Mechanism of Action Validation

To empirically determine the mechanism of action of (3-Chlorophenyl)(phenyl)methanamine hydrochloride, the following in vitro assays are indispensable.

Radioligand Binding Assays

These assays directly measure the affinity of the compound for the monoamine transporters by quantifying its ability to displace a known high-affinity radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of (3-Chlorophenyl)(phenyl)methanamine hydrochloride at human SERT, NET, and DAT.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells (or other suitable host cells) stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

    • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein) with a fixed concentration of a specific radioligand:

      • hSERT: [³H]-Citalopram or [¹²⁵I]-RTI-55

      • hNET: [³H]-Nisoxetine or [³H]-Mazindol

      • hDAT: [³H]-WIN 35,428 or [³H]-GBR-12935

    • Add increasing concentrations of (3-Chlorophenyl)(phenyl)methanamine hydrochloride (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • For the determination of non-specific binding, use a high concentration of a known non-radioactive inhibitor (e.g., 10 µM paroxetine for hSERT, 10 µM desipramine for hNET, 10 µM GBR-12909 for hDAT).

    • Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the potency of the compound to inhibit the transport of radiolabeled neurotransmitters into cells expressing the target transporters.

Objective: To determine the half-maximal inhibitory concentration (IC50) of (3-Chlorophenyl)(phenyl)methanamine hydrochloride for the uptake of serotonin, norepinephrine, and dopamine.

Methodology:

  • Cell Culture:

    • Plate HEK293 cells stably expressing hSERT, hNET, or hDAT in 96-well plates and grow to confluence.

  • Uptake Assay:

    • Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate the cells with increasing concentrations of (3-Chlorophenyl)(phenyl)methanamine hydrochloride or a reference inhibitor for a short period (e.g., 10-20 minutes).

    • Initiate the uptake by adding a mixture of the respective radiolabeled neurotransmitter:

      • hSERT: [³H]-Serotonin

      • hNET: [³H]-Norepinephrine

      • hDAT: [³H]-Dopamine

    • Incubate for a short, defined period within the linear range of uptake (e.g., 5-15 minutes) at 37°C.

    • Determine non-specific uptake in the presence of a high concentration of a known inhibitor or by conducting the assay at 4°C.

  • Detection and Data Analysis:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

    • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Experimental Workflow Visualization

The following diagrams illustrate the workflows for the essential validation experiments.

Radioligand_Binding_Assay_Workflow start Start cell_culture Culture cells expressing hSERT, hNET, or hDAT start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep assay_setup Set up binding assay: Membranes + Radioligand + Test Compound membrane_prep->assay_setup incubation Incubate to equilibrium assay_setup->incubation filtration Rapid filtration and washing incubation->filtration scintillation Measure radioactivity filtration->scintillation analysis Calculate IC50 and Ki scintillation->analysis end End analysis->end

Caption: Workflow for Radioligand Binding Assay.

Neurotransmitter_Uptake_Assay_Workflow start Start cell_plating Plate cells expressing hSERT, hNET, or hDAT start->cell_plating pre_incubation Pre-incubate with Test Compound cell_plating->pre_incubation uptake_initiation Add radiolabeled neurotransmitter pre_incubation->uptake_initiation incubation Incubate at 37°C uptake_initiation->incubation termination Terminate uptake and wash incubation->termination lysis_scintillation Lyse cells and measure radioactivity termination->lysis_scintillation analysis Calculate IC50 lysis_scintillation->analysis end End analysis->end

Caption: Workflow for Neurotransmitter Uptake Inhibition Assay.

Conclusion and Future Directions

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a compound of significant interest due to its structural similarity to known monoamine reuptake inhibitors. While direct experimental evidence of its mechanism of action is currently lacking, a scientifically grounded hypothesis points towards a triple reuptake inhibitor profile, with a potentially high affinity for the dopamine transporter.

The definitive characterization of this compound's pharmacological profile requires empirical validation through the in vitro assays detailed in this guide. The results of such studies would not only elucidate the specific mechanism of action of (3-Chlorophenyl)(phenyl)methanamine hydrochloride but also contribute to the broader understanding of the structure-activity relationships of benzhydrylamine derivatives. This knowledge is invaluable for the rational design of novel therapeutics targeting the monoamine transport system for the treatment of various neuropsychiatric disorders.

References

Due to the lack of specific literature on (3-Chlorophenyl)(phenyl)methanamine hydrochloride, the following references provide foundational knowledge on monoamine transporters and the pharmacology of related compounds.

  • Discovery and Development of Monoamine Transporter Ligands. PubMed Central.[Link]

  • Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. PubMed Central.[Link]

  • An affinity-modulating site on neuronal monoamine transport proteins. PubMed.[Link]

  • Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. PubMed.[Link]

  • Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. PubMed.[Link]

(3-Chlorophenyl)(phenyl)methanamine hydrochloride literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Chlorophenyl)(phenyl)methanamine hydrochloride: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a pivotal chemical intermediate, belonging to the diarylmethane class of compounds. Its structural architecture, featuring two aromatic rings and a reactive primary amine, establishes it as a privileged scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, characterization, and strategic application in the development of central nervous system (CNS) active agents and other therapeutics. We delve into the causality behind its synthetic routes, its role as a versatile pharmacophore, and provide detailed, field-proven experimental protocols for its preparation and analysis.

Introduction: The Strategic Importance of a Privileged Scaffold

The diarylmethane framework is a cornerstone in pharmaceutical development, recognized for its prevalence in a multitude of bioactive molecules with applications ranging from oncology to neuropharmacology.[1][2] (3-Chlorophenyl)(phenyl)methanamine hydrochloride (CAS: 5267-37-8) embodies the key features of this structural class, serving as a highly valued starting material for complex molecular targets.

Its utility stems from a combination of factors:

  • Structural Rigidity and Flexibility: The diaryl system provides a defined three-dimensional conformation essential for specific receptor binding, while the single methylene linker allows for sufficient rotational freedom to optimize ligand-receptor interactions.

  • Tunable Physicochemical Properties: The presence of a chlorine atom on one of the phenyl rings significantly influences the molecule's lipophilicity, metabolic stability, and electronic properties. This substitution is a classic medicinal chemistry strategy to enhance blood-brain barrier penetration and modulate binding affinity.[3]

  • Reactive Handle for Derivatization: The primary amine hydrochloride is a versatile functional group, readily participating in a wide array of chemical transformations (e.g., alkylation, acylation, reductive amination) to build molecular complexity and explore structure-activity relationships (SAR).

This guide will illuminate the path from its fundamental chemical properties to its application in sophisticated drug design, providing the necessary insights for researchers to leverage this key intermediate in their discovery programs.

Physicochemical Properties
PropertyValueSource
CAS Number 5267-37-8[4]
Molecular Formula C₁₃H₁₃Cl₂N
Molecular Weight 254.15 g/mol [4]
Appearance White to off-white solidTypical
Purity ≥98% (Typical)[4]
InChI Key UCOACANPNQMECK-UHFFFAOYSA-N[4]
Predicted XlogP 3.5[5]
Hydrogen Bond Donors 1 (as free base)
Hydrogen Bond Acceptors 1 (as free base)

Synthesis and Chemical Characterization

The most direct and industrially scalable approach to synthesizing (3-Chlorophenyl)(phenyl)methanamine is through the reductive amination of its corresponding ketone precursor, (3-chlorophenyl)(phenyl)methanone (3-chlorobenzophenone). This method is favored for its efficiency and high atom economy.

The overall transformation involves two key mechanistic steps that can often be performed in a single pot:

  • Imine Formation: The ketone carbonyl is condensed with an ammonia source (e.g., ammonium acetate, ammonia) to form an intermediate imine. This reaction is typically acid-catalyzed and involves the reversible loss of water.

  • Imine Reduction: The C=N double bond of the imine is then selectively reduced to the corresponding amine. This is achieved using a variety of reducing agents, with hydride donors like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) being common choices.

The final hydrochloride salt is then prepared by treating the resulting free amine with hydrochloric acid in a suitable solvent.

G cluster_synthesis Synthetic Workflow Ketone (3-Chlorophenyl)(phenyl)methanone Imine Intermediate Imine Ketone->Imine Condensation (+H+, -H2O) Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Amine (3-Chlorophenyl)(phenyl)methanamine (Free Base) Imine->Amine Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Amine Product (3-Chlorophenyl)(phenyl)methanamine Hydrochloride Amine->Product Salt Formation HCl HCl in Solvent HCl->Product

Caption: Synthetic workflow for (3-Chlorophenyl)(phenyl)methanamine HCl.

Chemical Characterization

Confirming the identity and purity of the synthesized product is critical. A combination of spectroscopic and chromatographic methods is employed.

TechniqueExpected Characteristics
¹H NMR ~8.5-9.5 ppm (broad s, 2H): -NH₂⁺- protons. ~7.2-7.6 ppm (m, 9H): Aromatic protons from both phenyl rings. The signals for the 3-chlorophenyl ring will show characteristic splitting patterns. ~5.5-6.0 ppm (s, 1H): The key benzylic proton (-CH-N).
¹³C NMR ~125-140 ppm: Multiple signals corresponding to the aromatic carbons. ~60-65 ppm: Signal for the benzylic carbon (-CH-N).
FT-IR (KBr) ~2800-3100 cm⁻¹: Broad absorption due to the ammonium (-NH₂⁺-) stretch. ~1600, 1490 cm⁻¹: C=C stretching vibrations of the aromatic rings. ~700-800 cm⁻¹: C-Cl stretching vibration.
HPLC A single major peak on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., Acetonitrile/Water with TFA or Formic Acid), indicating high purity.
Mass Spec (ESI+) Expected m/z for the free base [M+H]⁺ at ~218.07.

Note: Exact chemical shifts (ppm) can vary based on the solvent and concentration used for NMR analysis.

Role as a Pharmacophore in CNS Drug Design

The structure of (3-chlorophenyl)(phenyl)methanamine is not merely a synthetic building block; it is a carefully selected pharmacophore. A common structural model for many CNS-active drugs consists of an aromatic group and a nitrogen atom separated by a specific distance, which this molecule perfectly represents.[6]

G cluster_logic Role in Drug Discovery Pipeline Intermediate (3-Chlorophenyl)(phenyl) methanamine HCl Derivatization Chemical Derivatization (Alkylation, Acylation, etc.) Intermediate->Derivatization Library Compound Library (Novel Chemical Entities) Derivatization->Library Screening High-Throughput Screening (e.g., Transporter Binding Assays) Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical flow from intermediate to drug candidate.

  • The Aromatic Systems: The two phenyl rings are crucial for establishing hydrophobic and π-π stacking interactions within receptor binding pockets, particularly within monoamine transporters like the serotonin (SERT) and dopamine (DAT) transporters.[7][8]

  • The Basic Nitrogen: The primary amine is typically protonated at physiological pH. This positive charge is critical for forming ionic bonds or strong hydrogen bonds with key acidic residues (e.g., Aspartate) in the binding sites of many CNS targets.[6][9]

  • The Chloro Substituent: The placement of the chlorine atom at the meta-position (3-position) is a deliberate design choice. It modifies the electronic distribution of the phenyl ring and increases lipophilicity, which can enhance membrane permeability and passage across the blood-brain barrier.[3] Furthermore, this substitution can block a potential site of metabolic oxidation, thereby increasing the compound's half-life in the body.

Applications in Drug Discovery and Development

While (3-Chlorophenyl)(phenyl)methanamine hydrochloride is primarily an intermediate, its core structure is found in or is used to synthesize compounds targeting a range of CNS disorders. Its derivatives are frequently explored as:

  • Antidepressants: The diarylmethylamine scaffold is related to the structure of certain selective serotonin reuptake inhibitors (SSRIs) and other monoamine reuptake inhibitors. Patents for the synthesis of drugs like Dapoxetine utilize related chlorophenyl-containing amine intermediates.[10]

  • Antipsychotics: The 3-chlorophenyl moiety is a key component in arylpiperazine-based drugs. The synthesis of trazodone analogues and other compounds with potential antipsychotic activity often starts from intermediates containing the 3-chlorophenyl group.[11]

  • Kinase Inhibitors: The diarylmethane structure serves as a scaffold for certain kinase inhibitors used in oncology, demonstrating its versatility beyond CNS applications.[12]

Detailed Experimental Protocols

The following protocols are provided as illustrative examples. Researchers must adapt them based on available equipment and perform appropriate safety assessments.

Protocol 5.1: Synthesis via One-Pot Reductive Amination

Objective: To synthesize (3-Chlorophenyl)(phenyl)methanamine hydrochloride from (3-chlorophenyl)(phenyl)methanone.

Materials:

  • (3-Chlorophenyl)(phenyl)methanone (1.0 eq)[13]

  • Ammonium Acetate (5-10 eq)

  • Methanol (Anhydrous)

  • Sodium Borohydride (NaBH₄) (2-3 eq)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Hydrochloric Acid (2M in Diethyl Ether)

  • Magnesium Sulfate (Anhydrous)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (3-chlorophenyl)(phenyl)methanone (1.0 eq), ammonium acetate (10 eq), and anhydrous methanol.

  • Imine Formation: Heat the mixture to reflux (approx. 65°C) and stir for 2-4 hours. Monitor the reaction by TLC to observe the consumption of the starting ketone.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (2.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours. Quench the reaction by slowly adding deionized water.

  • Extraction: Reduce the volume of methanol under reduced pressure. Extract the aqueous residue three times with diethyl ether or ethyl acetate.

  • Drying and Isolation of Free Base: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free amine, typically as an oil.

  • Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

  • Final Product Isolation: The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Protocol 5.2: Purity Analysis by Reverse-Phase HPLC

Objective: To determine the purity of the synthesized (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

Instrumentation & Columns:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

Safety and Handling

(3-Chlorophenyl)(phenyl)methanamine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Hazards: While specific data for the 3-chloro isomer is limited, related compounds like the 4-chloro isomer are classified as harmful if swallowed, causing skin irritation and serious eye damage, and may cause respiratory irritation.[14] Assume similar hazards.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The hydrochloride salt form enhances stability.[1]

Conclusion

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is more than a simple chemical; it is a strategic asset in the arsenal of the medicinal chemist. Its diarylmethane core provides a validated scaffold for interacting with complex biological targets, while its functional handles offer the chemical versatility needed for iterative drug design and optimization. Understanding its synthesis, characterization, and the chemical logic behind its application empowers researchers to effectively utilize this intermediate in the creation of next-generation therapeutics, particularly in the challenging field of central nervous system disorders.

References

  • MySkinRecipes. (3-Chlorophenyl)(phenyl)methanamine hydrochloride. Available from: [Link]

  • Reddya, C. D., et al. (2013). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 5(2), 118-124. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21528812, (3-chlorophenyl)(phenyl)methanamine hydrochloride. Available from: [Link]

  • Google Patents. (2015). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • Google Patents. (2009). CN100591649C - Method of preparing R-(+)-3-chlorophenylpropanol.
  • Google Patents. (2013). CN103396320A - (S)-3-chloro-N, N-dimethyl-1-phenyl-1-propylamine and method for preparing dapoxetine by using same as intermediate.
  • Mendes, V., et al. (2022). Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. Molecules, 27(24), 8969. Available from: [Link]

  • ResearchGate. (2020). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Available from: [Link]

  • PubChemLite. (3-chlorophenyl)(phenyl)methanamine hydrochloride (C13H12ClN). Available from: [Link]

  • Stasiak, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7277. Available from: [Link]

  • Google Patents. (2020). US10654855B2 - Protein kinase B inhibitors.
  • Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. Available from: [Link]

  • Google Patents. (1999). United States Patent 5,919,791. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 409810, (4-Chlorophenyl)(phenyl)methanamine. Available from: [Link]

  • Matrix Fine Chemicals. (3-CHLOROPHENYL)(PHENYL)METHANONE | CAS 1016-78-0. Available from: [Link]

  • Google Patents. (2019). EP3505509A1 - Methods for the preparation of arylcycloalkylamine derivatives.
  • ResearchGate. (2009). Structure-Activity Relationship Studies on a Novel Series of (S)-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation. Journal of Medicinal Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2016). Supporting information for Catalytic oxidative coupling of benzylamines to imines. Available from: [Link]

  • Sapa, J., et al. (2014). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 19(6), 7652-7675. Available from: [Link]

  • Tollenaere, J. P., et al. (1986). A common structural model for central nervous system drugs and their receptors. Drug Development Research, 8(1-4), 169-179. Available from: [Link]

  • ResearchGate. (2011). Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. Journal of Medicinal Chemistry. Available from: [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553. Available from: [Link]

  • ResearchGate. (2013). A Novel Reducing Agent for the Reductive Amination of Phenyl-2-Propanone (P2P) and Methylamine – Sodium Triacetoxyborohydride (STAB). Available from: [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A – Applied Sciences and Engineering. Available from: [Link]

Sources

Unlocking the Therapeutic Potential of (3-Chlorophenyl)(phenyl)methanamine hydrochloride: A Technical Guide for Novel CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Promise of a Unique Chemical Scaffold

In the landscape of central nervous system (CNS) drug discovery, the quest for novel molecular entities with unique pharmacological profiles is perpetual. (3-Chlorophenyl)(phenyl)methanamine hydrochloride, a member of the benzhydrylamine family, represents a promising, yet underexplored, chemical scaffold. While primarily documented as a key intermediate in the synthesis of pharmaceuticals like antihistamines and antidepressants, its intrinsic structural features suggest a potential for direct interaction with critical CNS targets.[1] The hydrochloride salt form enhances its stability and solubility, making it amenable to a wide range of experimental conditions.[1] This guide provides a comprehensive technical overview of the potential research applications of this compound, grounded in established principles of medicinal chemistry and neuropharmacology, and offers detailed protocols for its investigation.

The core structure, a diphenylmethanamine moiety, is a well-established pharmacophore for ligands targeting monoamine transporters. Furthermore, the presence of a chlorine atom on one of the phenyl rings can significantly influence its binding affinity and selectivity for various receptors and transporters. This document will delve into the hypothetical, yet scientifically plausible, mechanisms of action and outline a strategic research plan to elucidate the therapeutic potential of (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to any research endeavor. The key properties of (3-Chlorophenyl)(phenyl)methanamine hydrochloride are summarized below.

PropertyValueSource
CAS Number 5267-37-8
Molecular Formula C₁₃H₁₃Cl₂NPubChem
Molecular Weight 254.15 g/mol
Purity Typically ≥98%
Appearance Off-white to white solidGeneric
Storage 2-8°C, under inert gas

Hypothesized Mechanisms of Action and Rationale for Investigation

Based on the structural characteristics of (3-Chlorophenyl)(phenyl)methanamine hydrochloride, two primary avenues of research are proposed: its potential as a modulator of monoamine transporters and its interaction with serotonin receptors.

Monoamine Transporter Inhibition: A Focus on Dopamine and Serotonin

The benzhydrylamine scaffold is a known pharmacophore for dopamine transporter (DAT) ligands. Benztropine and its analogs, for instance, are well-characterized DAT inhibitors.[2] The diphenylmethyl group of (3-Chlorophenyl)(phenyl)methanamine hydrochloride mimics the essential structural features required for binding to the DAT. Inhibition of DAT leads to an increase in synaptic dopamine levels, a mechanism central to the action of many stimulants and some antidepressants.[3][4]

Furthermore, chlorophenylpiperazine analogues have demonstrated high affinity for the dopamine transporter.[5] The presence of the 3-chlorophenyl group in the target molecule suggests a potential for significant interaction with DAT.

Rationale for Investigation:

  • Antidepressant Potential: Dual inhibition of serotonin and dopamine reuptake is a clinically validated strategy for treating major depressive disorder.

  • Treatment of Psychostimulant Addiction: Compounds that selectively bind to DAT with a slow-onset, long-duration profile can act as substitution therapies for cocaine and methamphetamine addiction.

Serotonin Receptor Modulation: Exploring 5-HT₁A and 5-HT₇ Receptor Affinity

Recent studies on trazodone analogues bearing a 3-chlorophenylpiperazine moiety have revealed high affinity for both 5-HT₁A and 5-HT₇ serotonin receptors.[6] These receptors are implicated in the pathophysiology of depression and anxiety. The 3-chlorophenyl group appears to be a key contributor to this binding affinity. Given the structural similarity, it is plausible that (3-Chlorophenyl)(phenyl)methanamine hydrochloride could also exhibit affinity for these serotonin receptor subtypes.

Rationale for Investigation:

  • Anxiolytic and Antidepressant Effects: Agonism or partial agonism at 5-HT₁A receptors is a well-established mechanism for anxiolytic and antidepressant drugs.

  • Cognitive Enhancement: 5-HT₇ receptor antagonists have shown pro-cognitive effects in preclinical models.

Proposed Research Workflow

A systematic approach is essential to comprehensively evaluate the potential of (3-Chlorophenyl)(phenyl)methanamine hydrochloride. The following workflow outlines the key experimental stages.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: In Vitro Pharmacology cluster_2 Phase 3: In Vivo Behavioral Studies A Synthesis & Purification B Structural Verification (NMR, MS) A->B Verify Structure C Purity Analysis (HPLC) B->C Confirm Purity D Receptor Binding Assays (DAT, SERT, NET, 5-HT Receptors) C->D Initiate Biological Screening E Functional Uptake Assays (Dopamine, Serotonin) D->E Assess Functional Activity F Forced Swim Test (Antidepressant) E->F Evaluate Antidepressant-like Effects G Elevated Plus Maze (Anxiolytic) E->G Evaluate Anxiolytic-like Effects H Locomotor Activity (Stimulant/Sedative) F->H Control for Motor Effects G->H

Figure 1: Proposed research workflow for (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

Detailed Experimental Protocols

The following protocols provide a starting point for the investigation of (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

Protocol 1: Synthesis and Purification

The synthesis of (3-Chlorophenyl)(phenyl)methanamine hydrochloride can be achieved through a reductive amination pathway.

Materials:

  • 3-Chlorobenzophenone

  • Ammonium formate

  • Formic acid

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (in diethyl ether)

Procedure:

  • To a solution of 3-chlorobenzophenone (1 equivalent) in methanol, add ammonium formate (10 equivalents).

  • Add formic acid (5 equivalents) dropwise to the reaction mixture.

  • Reflux the mixture for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and basify with 2M sodium hydroxide solution to pH > 10.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the free base as an oil.

  • Dissolve the free base in a minimal amount of diethyl ether and cool in an ice bath.

  • Add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

Self-Validation:

  • The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Purity should be assessed by high-performance liquid chromatography (HPLC) and should be >98%.

Protocol 2: In Vitro Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for DAT, SERT, and NET.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-specific binding inhibitors: Benztropine (for DAT), Citalopram (for SERT), Desipramine (for NET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compound solutions at various concentrations.

Procedure:

  • In a 96-well plate, add assay buffer, cell membranes, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or test compound.

  • Initiate the binding reaction by adding the appropriate radioligand.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Allow the filters to dry, and then add scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compound using non-linear regression analysis.

Self-Validation:

  • The assay should include a known inhibitor as a positive control to validate the experimental setup.

  • The non-specific binding should be less than 20% of the total binding.

Protocol 3: In Vivo Behavioral Assessment - Forced Swim Test (FST)

The FST is a widely used model to screen for potential antidepressant activity.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Test compound dissolved in a suitable vehicle (e.g., saline or 0.5% Tween 80 in saline).

  • Positive control (e.g., Imipramine).

  • Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Administer the test compound, vehicle, or positive control to the mice via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Gently place each mouse individually into a cylinder of water.

  • Record the behavior of the mice for a period of 6 minutes.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • A significant reduction in immobility time compared to the vehicle-treated group suggests antidepressant-like activity.

Self-Validation:

  • The positive control group should show a statistically significant decrease in immobility time.

  • To rule out false positives due to general motor stimulation, a separate locomotor activity test should be performed.

Visualization of a Potential Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action of (3-Chlorophenyl)(phenyl)methanamine hydrochloride as a dual dopamine and serotonin reuptake inhibitor.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA Dopamine VMAT2 VMAT2 DA->VMAT2 Packaging SERT SERT DAT DAT DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packaging DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding Compound (3-Chlorophenyl)(phenyl) methanamine HCl Compound->SERT Inhibition Compound->DAT Inhibition Signal Signal Transduction DA_receptor->Signal Activation

Figure 2: Hypothetical mechanism of action at a dopaminergic synapse.

Conclusion and Future Directions

(3-Chlorophenyl)(phenyl)methanamine hydrochloride presents a compelling opportunity for the development of novel CNS therapeutics. Its structural similarity to known monoamine transporter inhibitors and serotonin receptor ligands provides a strong rationale for its investigation as a potential antidepressant, anxiolytic, or treatment for substance use disorders. The experimental framework outlined in this guide offers a systematic and robust approach to characterizing its pharmacological profile. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as a more in-depth evaluation of its pharmacokinetic and toxicological properties. Through rigorous scientific inquiry, the full therapeutic potential of this intriguing molecule can be unlocked.

References

  • MySkinRecipes. (3-Chlorophenyl)(phenyl)methanamine hydrochloride. [Link]

  • PubChem. (3-Chlorophenyl)Methanamine Hydrochloride. [Link]

  • Katz, J. L., et al. (2004). Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors. Journal of Pharmacology and Experimental Therapeutics, 309(1), 245-253.
  • Cheng, M. H., et al. (2015). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology, 6, 134.
  • Piotrowska, K., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7294.
  • Glennon, R. A., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6756-6760.

Sources

Discovery of (3-Chlorophenyl)(phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Synthesis and Characterization of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride

Abstract

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a diarylmethanamine derivative, a structural motif of significant interest in medicinal chemistry due to its prevalence in centrally active agents. This guide provides a comprehensive overview of a robust and well-established synthetic pathway for this compound—reductive amination. We delve into the strategic considerations behind the synthetic design, offer detailed experimental protocols, and outline the analytical techniques required for structural verification and purity assessment. This document is intended for researchers and scientists in organic synthesis and drug development, providing both a practical procedural framework and a deeper understanding of the underlying chemical principles.

Introduction and Strategic Rationale

The diarylmethanamine scaffold is a cornerstone in the development of various therapeutic agents, particularly those targeting the central nervous system (CNS). The specific substitution pattern, such as the 3-chloro position on one of the phenyl rings in the target compound, allows for fine-tuning of physicochemical properties like lipophilicity and metabolic stability, which are critical for bioavailability and pharmacokinetics.

While a specific seminal "discovery" paper for (3-Chlorophenyl)(phenyl)methanamine hydrochloride is not prominent in the literature, its synthesis relies on fundamental and widely applied reactions in organic chemistry. The most direct and efficient route involves the reductive amination of a benzophenone precursor. This strategy is favored for its high yields, operational simplicity, and the ready availability of starting materials.

This guide will focus on a two-step synthesis:

  • Synthesis of the Ketone Precursor : Preparation of (3-chlorophenyl)(phenyl)methanone.

  • Reductive Amination : Conversion of the ketone to the target primary amine, followed by salt formation.

Synthetic Workflow and Mechanism

The overall synthetic pathway is illustrated below. The process begins with the electrophilic aromatic substitution (Friedel-Crafts acylation) to form the ketone intermediate, which is then converted to the amine.

G A Benzene C (3-Chlorophenyl)(phenyl)methanone (Ketone Intermediate) A->C AlCl3 (Friedel-Crafts Acylation) B 3-Chlorobenzoyl chloride B->C E (3-Chlorophenyl)(phenyl)methanamine (Free Base) C->E Reductive Amination D Ammonium Formate (or NH3 + Reducing Agent) D->E G (3-Chlorophenyl)(phenyl)methanamine HCl (Final Product) E->G Salt Formation F HCl in Ether F->G

Caption: Synthetic workflow for (3-Chlorophenyl)(phenyl)methanamine HCl.

Mechanism of Reductive Amination

Reductive amination is a powerful transformation that converts a carbonyl group into an amine. The reaction proceeds through two key stages:

  • Imine Formation : The ketone (3-chlorobenzophenone) reacts with an ammonia source (e.g., from ammonium formate) to form an unstable carbinolamine intermediate. This intermediate then dehydrates to form a more stable imine.

  • Reduction : A reducing agent, in this case, hydride (H⁻) generated in situ from formic acid (via ammonium formate), reduces the imine C=N double bond to form the final amine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Ketone Ketone (R-CO-R') Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine Ammonia Ammonia (NH3) Ammonia->Carbinolamine Imine Imine (R-C(=NH)-R') Carbinolamine->Imine - H2O Water H2O Amine Amine (R-CH(NH2)-R') Imine->Amine Reduction of C=N bond Hydride Hydride Source ([H-]) Hydride->Amine

Caption: Mechanism of the reductive amination process.

Experimental Protocols

Disclaimer: These protocols are based on established chemical principles and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

Synthesis of (3-Chlorophenyl)(phenyl)methanone (Intermediate)
  • Setup : To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), add anhydrous dichloromethane (100 mL).

  • Reagents : Add aluminum chloride (AlCl₃, 1.2 equivalents). Cool the suspension to 0 °C in an ice bath.

  • Acylation : Slowly add 3-chlorobenzoyl chloride (1.0 equivalent) to the suspension, followed by the dropwise addition of benzene (1.1 equivalents).

  • Reaction : Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup : Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl (50 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization from ethanol/water.

Synthesis of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride
  • Setup : In a 250 mL round-bottom flask, dissolve the (3-chlorophenyl)(phenyl)methanone (1.0 equivalent) in methanol (100 mL).

  • Reagents : Add ammonium formate (HCOONH₄, 5-10 equivalents).

  • Reaction : Heat the mixture to reflux (approximately 65 °C) for 8-12 hours. Monitor the reaction progress by TLC.

  • Workup (Free Base) : After cooling, remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base amine.

  • Salt Formation : Dissolve the crude amine in a minimal amount of diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation : Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final hydrochloride salt.

Analytical Characterization

The identity and purity of the final product must be confirmed through a combination of spectroscopic methods. The expected data are summarized below.

Analytical Technique Expected Observations
¹H NMR (400 MHz, DMSO-d₆)δ 9.1-9.4 (br s, 3H, -NH₃⁺), δ 7.3-7.8 (m, 9H, Ar-H), δ 5.5-5.7 (s, 1H, -CH-)
¹³C NMR (100 MHz, DMSO-d₆)δ 140-145 (quaternary Ar-C), δ 133.5 (C-Cl), δ 127-131 (Ar-CH), δ 55-58 (-CH-NH₃⁺)
FT-IR (KBr, cm⁻¹)3000-2800 (br, N-H stretch of amine salt), 1600, 1480 (C=C aromatic stretch), 750-800 (C-Cl stretch)
Mass Spec. (ESI+)m/z [M+H]⁺ calculated for C₁₃H₁₂ClN: 218.07. Found: ~218.1

Conclusion

The synthesis of (3-Chlorophenyl)(phenyl)methanamine hydrochloride via reductive amination of the corresponding benzophenone is a reliable and scalable method. This guide outlines the strategic approach, provides detailed, actionable protocols, and specifies the analytical benchmarks necessary for successful synthesis and characterization. The principles and techniques described herein are broadly applicable to the synthesis of other diarylmethanamine derivatives, making this a valuable reference for chemists engaged in pharmaceutical research and development.

References

  • Reductive Amination Overview : Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade Review. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Friedel-Crafts Acylation : Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts acylation – from green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

  • General Organic Synthesis Protocols : Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]

  • Diarylmethane Derivatives in CNS Research : A review on the importance of the diaryl-scaffold in CNS active compounds can be found in various medicinal chemistry journals. For an example of structurally related compounds, see: Van der Mey, M., et al. (2001). Phenyl-piperazines as 5-HT1A ligands. Journal of Medicinal Chemistry, 44(16), 2523-2535. [Link]

The Strategic Intermediate: A Technical Guide to (3-Chlorophenyl)(phenyl)methanamine Hydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(3-Chlorophenyl)(phenyl)methanamine hydrochloride has emerged as a pivotal chemical intermediate, particularly in the synthesis of novel therapeutics targeting the central nervous system. This guide offers an in-depth exploration of its synthesis, characterization, and application, providing a technical resource for professionals in pharmaceutical research and development.

Physicochemical Properties and Specifications

A comprehensive understanding of the physical and chemical properties of (3-Chlorophenyl)(phenyl)methanamine hydrochloride is fundamental for its effective use in synthesis.

PropertyValueSource
CAS Number 5267-37-8[CymitQuimica][1]
Molecular Formula C₁₃H₁₃Cl₂N[CymitQuimica][1]
Molecular Weight 254.16 g/mol [CymitQuimica][1]
Appearance White solid[Chem-Impex][2]
Melting Point 196 - 202 °C (decomposes)[Chem-Impex][2]
Purity ≥98%[CymitQuimica][1]
Storage 2-8°C, under inert gasMySkinRecipes[3]

Synthesis of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride: A Focus on Reductive Amination

The primary route for the synthesis of (3-Chlorophenyl)(phenyl)methanamine hydrochloride is through the reductive amination of (3-chlorophenyl)(phenyl)methanone. This method is favored for its efficiency and control over the formation of the desired amine.

Reaction Scheme

G cluster_0 Reductive Amination 3-Chlorobenzophenone (3-Chlorophenyl)(phenyl)methanone Intermediate Imine Intermediate 3-Chlorobenzophenone->Intermediate + NH₃ Ammonia Ammonia (NH₃) Ammonia->Intermediate ReducingAgent Reducing Agent (e.g., NaBH₄) Product (3-Chlorophenyl)(phenyl)methanamine ReducingAgent->Product Intermediate->Product + Reducing Agent HCl_Salt (3-Chlorophenyl)(phenyl)methanamine Hydrochloride Product->HCl_Salt + HCl HCl HCl HCl->HCl_Salt

Caption: General workflow for the synthesis of (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

Step-by-Step Experimental Protocol (Representative)

Materials:

  • (3-Chlorophenyl)(phenyl)methanone

  • Ammonia (e.g., in methanol or as ammonium acetate)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (ethanolic solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve (3-Chlorophenyl)(phenyl)methanone (1.0 eq) in methanol. Add a solution of ammonia (excess, e.g., 7N in methanol or ammonium acetate) and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once the formation of the imine intermediate is observed, cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10°C. The choice of a milder reducing agent like sodium borohydride is crucial to selectively reduce the imine in the presence of any unreacted ketone.

  • Work-up: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether.

  • Purification and Salt Formation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (3-Chlorophenyl)(phenyl)methanamine free base. Dissolve the crude product in a minimal amount of diethyl ether and add a solution of hydrochloric acid in ethanol dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (3-Chlorophenyl)(phenyl)methanamine hydrochloride as a white solid.

Spectroscopic Characterization

Accurate characterization of the synthesized intermediate is critical for quality control in drug development. While a complete set of experimental spectra for (3-Chlorophenyl)(phenyl)methanamine hydrochloride is not publicly available, predicted data and data from similar compounds can provide a reference for validation.

¹H NMR (Predicted): The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approx. 7.2-7.5 ppm) corresponding to the protons of the two phenyl rings. A singlet for the methine proton (CH) would likely appear around 5.0-5.5 ppm, and a broad singlet for the amine protons (NH₂) would be present, with its chemical shift being solvent-dependent.

¹³C NMR (Predicted): The carbon NMR spectrum would display multiple signals in the aromatic region (approx. 125-145 ppm). The signal for the carbon atom attached to the chlorine would be in this region. The methine carbon (CH) would likely appear around 60-65 ppm.

Mass Spectrometry (Predicted): The mass spectrum of the free base (C₁₃H₁₂ClN) is expected to show a molecular ion peak [M]⁺ at m/z 217, with an isotopic peak [M+2]⁺ at m/z 219 due to the presence of the chlorine-37 isotope.[4]

Applications as a Chemical Intermediate

(3-Chlorophenyl)(phenyl)methanamine hydrochloride serves as a crucial building block in the synthesis of various pharmaceutically active compounds.

Antidepressants and Anxiolytics

This intermediate is particularly valuable in the development of drugs targeting neurological disorders.[2] The 3-chlorophenyl moiety is a common feature in several antidepressant and anxiolytic agents. For instance, it is a key structural component in trazodone, an antidepressant, where the 1-(3-chlorophenyl)piperazine unit is a significant pharmacophore.[5] The synthesis of trazodone analogues often involves the reaction of a derivative of (3-Chlorophenyl)piperazine, which can be synthesized from 3-chloroaniline.[6] While not a direct precursor, (3-Chlorophenyl)(phenyl)methanamine provides a versatile scaffold for the synthesis of novel compounds with potential antidepressant activity.[3]

G cluster_1 Pharmaceutical Synthesis Intermediate (3-Chlorophenyl)(phenyl)methanamine Hydrochloride Drug_Discovery Drug Discovery & Lead Optimization Intermediate->Drug_Discovery Antidepressants Antidepressants Drug_Discovery->Antidepressants Antihistamines Antihistamines Drug_Discovery->Antihistamines

Sources

Methodological & Application

Application Note: Synthesis of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

(3-Chlorophenyl)(phenyl)methanamine and its hydrochloride salt are valuable intermediates in medicinal chemistry, notably in the synthesis of antidepressant and antihistaminic agents. This document provides a detailed, reliable protocol for the synthesis of (3-Chlorophenyl)(phenyl)methanamine hydrochloride from 3-chlorobenzophenone via a Leuckart-Wallach reaction, a robust method for reductive amination. The protocol covers the synthesis of the free base, its conversion to the hydrochloride salt, purification, and characterization.

Introduction and Chemical Profile

(3-Chlorophenyl)(phenyl)methanamine, also known as 3-chlorobenzhydrylamine, is a primary amine whose structural motif is a core component of various biologically active molecules. The hydrochloride salt form is often preferred due to its increased stability and solubility in aqueous media, facilitating its handling and subsequent reactions.

The synthesis strategy detailed herein is the Leuckart-Wallach reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent to convert a ketone (3-chlorobenzophenone) into an amine.[1] This one-pot method is advantageous for its operational simplicity and effectiveness, though it requires high reaction temperatures.[1]

Table 1: Chemical Profile

Property Value
IUPAC Name (3-Chlorophenyl)(phenyl)methanamine hydrochloride
CAS Number 5267-37-8
Molecular Formula C₁₃H₁₃Cl₂N
Molecular Weight 254.16 g/mol
Appearance White to off-white crystalline powder
Melting Point Not precisely defined, varies with purity

| Precursor | 3-Chlorobenzophenone (CAS: 1016-78-0)[2] |

Synthesis Pathway: Reductive Amination

The overall synthesis is a two-step process starting from 3-chlorobenzophenone.

  • Reductive Amination: 3-Chlorobenzophenone is converted to the N-formyl intermediate using formamide, which then hydrolyzes in situ to the free base, (3-Chlorophenyl)(phenyl)methanamine.

  • Salt Formation: The purified free base is treated with hydrochloric acid to precipitate the stable hydrochloride salt.

The chosen pathway, the Leuckart reaction, is a classic method for the reductive amination of ketones.[1] It proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formate, derived from the decomposition of formamide or ammonium formate at high temperatures.[1]

G cluster_0 Step 1: Reductive Amination (Leuckart Reaction) cluster_1 Step 2: Hydrochloride Salt Formation A 3-Chlorobenzophenone C (3-Chlorophenyl)(phenyl)methanamine (Free Base) A->C Heat (165-180°C) B Formamide (HCONH₂) B->C D Free Base in Organic Solvent C->D F (3-Chlorophenyl)(phenyl)methanamine HCl (Final Product) D->F Precipitation E Hydrochloric Acid (HCl) E->F

Figure 1: Overall synthesis workflow.

Detailed Experimental Protocol

Safety Precaution: This procedure involves hazardous materials and high temperatures. All steps must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

This protocol is adapted from the general principles of the Leuckart reaction for benzophenone derivatives.[1][3]

Table 2: Reagents and Materials for Part A | Reagent/Material | Quantity | Moles (equiv.) | Notes | | :--- | :--- | :--- | :--- | | 3-Chlorobenzophenone | 21.67 g | 0.10 | Purity ≥98% | | Formamide | 45.0 g (40 mL) | 1.00 (10) | Reagent grade | | 20% Hydrochloric Acid | ~100 mL | - | For hydrolysis | | 25% Sodium Hydroxide | As needed | - | For basification | | Dichloromethane (DCM) | ~300 mL | - | For extraction | | Anhydrous MgSO₄ or Na₂SO₄ | As needed | - | For drying | | Equipment | | 250 mL Round-bottom flask, Reflux condenser, Heating mantle with stirrer, Separatory funnel, Rotary evaporator |

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorobenzophenone (21.67 g, 0.10 mol) and formamide (40 mL, 1.00 mol).

  • Heating: Heat the mixture in a heating mantle to 170-175°C. The reaction is vigorous at the beginning, with the evolution of ammonia and carbon dioxide. Maintain this temperature for 10-12 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting ketone.

    • Causality Note: The high temperature is necessary to drive the reaction, which involves the formation and subsequent reduction of an intermediate N-formyl derivative.[1]

  • Hydrolysis: After cooling the reaction mixture to below 100°C, slowly add 100 mL of 20% aqueous hydrochloric acid. Re-heat the mixture to reflux for 4-6 hours to hydrolyze the remaining formyl amide intermediate to the free amine.

  • Work-up & Isolation: a. Cool the mixture to room temperature. Transfer the acidic solution to a separatory funnel and wash with dichloromethane (2 x 50 mL) to remove any unreacted starting material and non-basic byproducts. Discard the organic layers. b. Cool the aqueous layer in an ice bath and slowly basify by adding 25% aqueous sodium hydroxide solution with stirring until the pH is >12. The free amine will precipitate as an oil or solid. c. Extract the free amine product with dichloromethane (3 x 75 mL). d. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude (3-Chlorophenyl)(phenyl)methanamine as an oil or low-melting solid.

Table 3: Reagents and Materials for Part B | Reagent/Material | Quantity | Notes | | :--- | :--- | :--- | | Crude Free Base | From Part A | - | | Diethyl Ether or MTBE | ~200 mL | Anhydrous | | 2M HCl in Diethyl Ether | As needed | Commercially available or prepared | | Equipment | | Erlenmeyer flask, Magnetic stirrer, Filtration apparatus (Büchner funnel), Vacuum oven |

Procedure:

  • Dissolution: Dissolve the crude free base obtained from Part A in approximately 150-200 mL of anhydrous diethyl ether (or methyl tert-butyl ether, MTBE) in an Erlenmeyer flask.

  • Precipitation: While stirring the solution, slowly add a 2M solution of HCl in diethyl ether dropwise. The hydrochloride salt will precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.

    • Causality Note: The amine is basic and reacts with the acid to form the ammonium salt, which is ionic and generally insoluble in nonpolar organic solvents like diethyl ether, causing it to precipitate.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature to ensure complete precipitation.

  • Filtration and Drying: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. The typical yield is 65-75% based on the starting 3-chlorobenzophenone.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 4: Expected Analytical Data

Technique Expected Result
¹H NMR Aromatic protons (multiplets, ~7.2-7.5 ppm), methine proton (singlet, ~5.5-5.8 ppm), amine protons (broad singlet, variable, ~8.5-9.5 ppm for HCl salt).
¹³C NMR Aromatic carbons (~125-145 ppm), methine carbon (~55-60 ppm).
FT-IR (KBr) N-H stretches (broad, ~2400-3200 cm⁻¹ for ammonium salt), C-Cl stretch (~700-800 cm⁻¹), aromatic C-H and C=C bands.

| Melting Point | Compare with literature values; should have a sharp melting range for a pure sample. |

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Part A Incomplete reaction; Insufficient heating time or temperature; Incomplete hydrolysis.Monitor reaction by TLC. Ensure reaction temperature is maintained. Extend hydrolysis time if needed.
Product is an Oil/Gummy Impurities present; Residual solvent.Purify the crude free base by column chromatography (silica gel, ethyl acetate/hexanes gradient) before salt formation. Ensure product is thoroughly dried under vacuum.
Low Yield in Part B Incomplete precipitation; Product is slightly soluble in the chosen solvent.Cool the solution in an ice bath during precipitation. Use a more nonpolar solvent like hexanes to aid precipitation after initial formation.
Product Discoloration Oxidation or presence of impurities.Treat the solution of the free base with activated carbon before filtration and salt formation. Recrystallize the final product if necessary.

References

Asymmetric Synthesis of Chiral Amines: A Guide to Modern Catalytic Methods for (3-Chlorophenyl)(phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

Chiral amines are fundamental building blocks in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule is often pivotal to its biological activity and safety profile.[1] Diarylmethylamines, such as (3-Chlorophenyl)(phenyl)methanamine, represent a particularly important structural motif found in numerous therapeutic agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art asymmetric methods for synthesizing such chiral amines. We delve into the mechanistic principles and provide detailed, field-proven protocols for three leading catalytic strategies: transition-metal-catalyzed asymmetric hydrogenation, biocatalytic transamination, and direct asymmetric reductive amination. Each protocol is designed as a self-validating system, complete with causality-driven experimental choices, comparative data, and troubleshooting insights to empower researchers in developing robust and efficient synthetic routes.

Introduction: The Imperative for Enantiopure Amines

Chiral amines are ubiquitous structural motifs in over 40-45% of small-molecule pharmaceuticals.[1][2][3] The specific three-dimensional arrangement of atoms at a stereocenter can dictate the interaction of a drug molecule with its biological target, making enantioselective synthesis a cornerstone of modern medicinal chemistry. The synthesis of single-enantiomer diarylmethylamines like (3-Chlorophenyl)(phenyl)methanamine is a highly relevant objective, as this scaffold is present in numerous biologically active compounds.

The primary challenge lies in controlling the stereochemical outcome of the amine synthesis. Traditional methods often rely on the resolution of racemic mixtures, which is inherently inefficient as it discards at least 50% of the material.[3] Modern synthetic chemistry has shifted towards asymmetric catalysis, which aims to create the desired enantiomer directly and with high selectivity. This guide focuses on three powerful and widely adopted strategies to achieve this goal.

Strategic Overview of Asymmetric Synthesis Pathways

The selection of a synthetic strategy depends on factors such as substrate availability, desired scale, cost of goods, and green chemistry considerations. The three primary catalytic routes to synthesize chiral (3-Chlorophenyl)(phenyl)methanamine from the prochiral ketone, 3-chlorobenzophenone, are transition-metal catalysis and biocatalysis.

G cluster_start Starting Materials cluster_methods Asymmetric Synthesis Methods cluster_end Final Product Ketone 3-Chlorobenzophenone (Prochiral Ketone) Imine N-Protected Imine Ketone->Imine + R-NH2 - H2O TM_ARA Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA) Ketone->TM_ARA + NH4OAc, H2 Bio_TA Biocatalytic Transamination (ω-Transaminase) Ketone->Bio_TA + Amine Donor TM_AH Transition-Metal Catalyzed Asymmetric Hydrogenation (AH) Imine->TM_AH + H2 Amine Enantiopure (3-Chlorophenyl)(phenyl)methanamine TM_ARA->Amine Bio_TA->Amine TM_AH->Amine HCl_Salt (3-Chlorophenyl)(phenyl)methanamine Hydrochloride Amine->HCl_Salt + HCl

Diagram 1: Key asymmetric pathways to (3-Chlorophenyl)(phenyl)methanamine.

Method 1: Transition-Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation (AH) of prochiral imines is one of the most direct, efficient, and atom-economical methods for preparing α-chiral amines.[1][4] This strategy has been successfully implemented on an industrial scale for various products.[1] The process involves two main steps: the formation of a prochiral imine from a ketone and a primary amine, followed by the enantioselective hydrogenation of the C=N double bond using a chiral transition-metal catalyst.

Causality and Mechanistic Insight: The success of this method hinges on the design of the chiral ligand coordinated to the metal center (typically Iridium or Rhodium).[1][5] The ligand creates a chiral environment, or "pocket," around the metal. The imine substrate coordinates to the metal in a sterically favored orientation, leading to the delivery of hydrogen to one specific face of the C=N bond, thereby generating one enantiomer in excess. Iridium complexes bearing phosphino-oxazoline (PHOX) or spiro-phosphine ligands have shown exceptional activity and selectivity for the hydrogenation of N-aryl imines.[1][4]

G CAT [Ir(L)]+ INT1 [Ir(L)(Imine)]+ CAT->INT1 Substrate Coordination SUB Imine (Substrate) INT2 [Ir(H)₂(L*)(Imine)]+ INT1->INT2 Oxidative Addition H2 H₂ H2->INT1 PROD Chiral Amine (Product) INT2->PROD H₂ Transfer & Product Release PROD->CAT Catalyst Regeneration

Diagram 2: Simplified catalytic cycle for asymmetric imine hydrogenation.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of N-Phenyl Imine

This protocol describes the synthesis of (R)-(3-Chlorophenyl)(phenyl)methanamine from the corresponding N-phenyl imine.

Part A: Imine Synthesis

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, add 3-chlorobenzophenone (1.0 equiv.), aniline (1.1 equiv.), and toluene (approx. 0.5 M). Add a catalytic amount of p-toluenesulfonic acid (0.01 equiv.).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Monitor the reaction by TLC until the ketone is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash with saturated aqueous NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude imine is often used directly in the next step without further purification.

Part B: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, add the Iridium catalyst precursor, such as [Ir(COD)Cl]₂ (0.005 equiv.), and the chiral ligand, e.g., a PHOX-type ligand (0.011 equiv.), to a pressure-rated reaction vessel. Add anhydrous, degassed dichloromethane (DCM). Stir for 30 minutes to allow for catalyst pre-formation.

  • Reaction Setup: Add the N-((3-chlorophenyl)(phenyl)methylene)aniline substrate (1.0 equiv.) to the vessel. Add an additive, such as I₂ (0.01 equiv.), which can enhance catalyst activity and selectivity.

  • Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the vessel with H₂ gas (3-4 cycles). Pressurize the vessel to the desired pressure (e.g., 50 bar H₂) and stir at a set temperature (e.g., 25-40 °C).[6]

  • Monitoring & Work-up: Monitor the reaction for H₂ uptake and/or by GC/HPLC analysis of aliquots. Once complete, carefully vent the H₂ pressure and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification & Salt Formation: Purify the crude amine by silica gel chromatography. To form the hydrochloride salt, dissolve the purified free amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether (e.g., 2 M) dropwise until precipitation is complete. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis. Confirm the structure by ¹H NMR, ¹³C NMR, and MS.

Method 2: Biocatalytic Asymmetric Transamination

Biocatalysis, utilizing enzymes for chemical transformations, is a cornerstone of green chemistry, offering high selectivity under mild aqueous conditions.[2] Amine transaminases (ATAs), also known as ω-transaminases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[7][8][9] This method allows for the direct conversion of a prochiral ketone like 3-chlorobenzophenone into a chiral amine.

Causality and Mechanistic Insight: The reaction proceeds via a "ping-pong bi-bi" mechanism. The PLP cofactor first accepts the amino group from an amine donor (e.g., L-alanine or isopropylamine), forming a pyridoxamine 5'-phosphate (PMP) intermediate and releasing a ketone byproduct (e.g., pyruvate or acetone). The PMP then transfers the amino group to the ketone substrate, forming the chiral amine product and regenerating the PLP cofactor for the next catalytic cycle.[2] The enzyme's active site provides a precisely shaped chiral environment that forces the ketone to bind in an orientation where the amino group is delivered to only one of its two prochiral faces, resulting in high enantioselectivity.[9] The availability of both (R)- and (S)-selective ATAs allows for access to either enantiomer of the target amine.[9]

G PLP Enzyme-PLP PMP Enzyme-PMP PLP->PMP  + Amine Donor AmineDonor Amine Donor (e.g., Isopropylamine) KetoneByproduct Ketone Byproduct (e.g., Acetone) PMP->KetoneByproduct  - Ketone Byproduct ChiralAmine Chiral Amine Product PMP->ChiralAmine  + Ketone Substrate KetoneSubstrate Ketone Substrate (3-Chlorobenzophenone) ChiralAmine->PLP  - Chiral Amine

Diagram 3: Ping-pong mechanism of biocatalytic transamination.

Protocol 2: ω-Transaminase Mediated Asymmetric Synthesis

This protocol describes the synthesis of (S)-(3-Chlorophenyl)(phenyl)methanamine using an (S)-selective ω-transaminase.

  • Setup: In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • Reagents: Add the amine donor, isopropylamine (typically in large excess, e.g., 0.5-1.0 M), and the cofactor, PLP (approx. 1 mM).

  • Enzyme Addition: Add the ω-transaminase enzyme (e.g., a commercially available ATA preparation, specified by activity units per mg).

  • Substrate Addition: Dissolve the 3-chlorobenzophenone substrate (1.0 equiv., e.g., 10-50 mM) in a water-miscible co-solvent like DMSO to aid solubility, and add it to the reaction mixture to start the reaction. The final concentration of the co-solvent should be kept low (e.g., <5% v/v) to avoid denaturing the enzyme.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. The reaction is equilibrium-limited; the large excess of the amine donor helps drive it towards product formation.

  • Monitoring & Work-up: Monitor the reaction progress by chiral HPLC or GC, measuring both the consumption of the ketone and the formation of the chiral amine. When the reaction has reached equilibrium or completion, stop the reaction by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. Adjust the pH of the aqueous layer to >10 with NaOH to ensure the amine is in its free base form.

  • Purification & Salt Formation: Extract the product into the organic layer. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. The product can be further purified by chromatography if necessary. Form the hydrochloride salt as described in Protocol 1.

  • Analysis: Determine conversion and enantiomeric excess by chiral HPLC. Confirm structure by NMR and MS.

Method 3: Direct Asymmetric Reductive Amination (ARA)

Direct asymmetric reductive amination (ARA) is a highly efficient one-pot process that combines a ketone, an amine source, and a reducing agent in the presence of a chiral catalyst to directly form a chiral amine.[10] This approach avoids the separate synthesis and isolation of an imine intermediate, making it highly step-economical.[11]

Causality and Mechanistic Insight: The reaction proceeds through the in situ formation of an imine or enamine, which is then immediately hydrogenated by the same catalyst. A key challenge is the competition between the desired imine reduction and the undesired reduction of the starting ketone to an alcohol. Successful ARA catalysts, such as specific Ruthenium/chiral phosphine systems, must be chemoselective, preferentially activating and reducing the C=N bond over the C=O bond.[11] Using an ammonia equivalent like ammonium acetate (NH₄OAc) and molecular hydrogen (H₂) as the reductant represents a particularly green and cost-effective approach to chiral primary amines.[11]

Protocol 3: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination

This protocol is based on the direct synthesis of a primary amine from a ketone using an ammonia source.[11]

  • Setup: In a glovebox, add 3-chlorobenzophenone (1.0 equiv.), ammonium acetate (NH₄OAc, 5-10 equiv.), the Ruthenium catalyst precursor (e.g., [Ru(p-cymene)Cl₂]₂, 0.01 equiv.), and a chiral phosphine ligand (e.g., C3-TunePhos, 0.022 equiv.) to a pressure-rated vessel.

  • Solvent: Add an appropriate solvent, such as methanol or 2-propanol.

  • Reaction: Seal the vessel, remove from the glovebox, and connect to a hydrogenation apparatus. Purge with H₂ gas (3-4 cycles). Pressurize the vessel with H₂ (e.g., 50 atm) and heat the reaction mixture (e.g., 80 °C) with stirring.

  • Monitoring & Work-up: Monitor the reaction by GC or HPLC. After completion, cool the vessel to room temperature and carefully vent the pressure. Filter the reaction mixture to remove any solids and concentrate the filtrate.

  • Purification & Salt Formation: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., 1 M NaOH) to remove unreacted starting materials and the acetate salt. Dry the organic layer, concentrate, and purify the amine by silica gel chromatography. Form the hydrochloride salt as described in Protocol 1.

  • Analysis: Determine the yield and enantiomeric excess (chiral HPLC) of the final product. Confirm the structure via NMR and MS.

Comparative Analysis of Synthetic Strategies

The choice of method is a critical decision in the development of a synthetic process. The following table provides a comparative summary of the three main strategies discussed.

FeatureAsymmetric Hydrogenation (AH)Biocatalytic Transamination (ATA)Direct Asymmetric Reductive Amination (ARA)
Starting Material Pre-formed ImineProchiral KetoneProchiral Ketone
Typical Yield High (90-99%)Moderate to High (Can be limited by equilibrium)High (85-98%)
Enantioselectivity (ee) Excellent (>95%)[1][12]Excellent (>99%)[2][9]Very Good to Excellent (>90%)[11]
Reaction Conditions High pressure (H₂), organic solventsMild (aqueous buffer, 30-40 °C, 1 atm)High pressure (H₂), elevated temp., organic solvents
Key Advantages High yields, broad substrate scope, well-establishedExtremely high selectivity, green solvent (water), mild conditions, renewable catalystHigh atom and step economy (one-pot)
Key Disadvantages Requires pre-formation of imine, expensive noble metal catalysts, high-pressure equipmentEquilibrium-limited, substrate solubility in water can be an issue, potential product/substrate inhibitionCatalyst compatibility with ketone/amine, potential for ketone reduction side-product

Conclusion and Future Outlook

The asymmetric synthesis of chiral amines, exemplified by (3-Chlorophenyl)(phenyl)methanamine, has matured significantly, offering researchers a powerful toolkit of catalytic methods. Transition-metal-catalyzed asymmetric hydrogenation and direct reductive amination provide highly efficient, high-yielding routes that are well-suited for a broad range of substrates. Concurrently, the rise of biocatalysis with enzymes like transaminases offers an exceptionally selective and environmentally benign alternative that is gaining significant traction in industrial applications.[7][13]

The continued development of novel chiral ligands and engineered enzymes will further expand the scope and efficiency of these transformations. By understanding the underlying principles and practical considerations of each method, researchers can make informed decisions to select and optimize the ideal synthetic strategy for their specific target, accelerating the discovery and development of next-generation pharmaceuticals and fine chemicals.

References

  • Ghiglietti, A., et al. (2017). Amine transaminases in chiral amines synthesis: recent advances and challenges. World Journal of Microbiology and Biotechnology, 34(1), 13. [Link]

  • Gotor-Fernández, V., et al. (2019). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. [Link]

  • Ghiglietti, A., et al. (2017). Amine transaminases in chiral amines synthesis: recent advances and challenges. World J Microbiol Biotechnol. [Link]

  • Carretero, J. C., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13937-14003. [Link]

  • Zhang, X., et al. (2023). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. [Link]

  • Martinez, C. A. (2020). THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. University of Illinois Urbana-Champaign. [Link]

  • Gomm, A., & O'Reilly, E. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology, 43, 106-112. [Link]

  • Leitner, W., et al. (1999). Iridium-Catalyzed Enantioselective Hydrogenation of Imines in Supercritical Carbon Dioxide. Journal of the American Chemical Society, 121(44), 10247-10252. [Link]

  • Various Authors. (2020). Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. ResearchGate. [Link]

  • Parmeggiani, F., & Gotor-Fernández, V. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. [Link]

  • Zhang, X., et al. (2023). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. Chinese Chemical Society. [Link]

  • Yin, Q., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(17), 6141-6153. [Link]

  • Carretero, J. C., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Chen, G., & Daugulis, O. (2013). Pd-Catalyzed Enantioselective C−H Iodination: Asymmetric Synthesis of Chiral Diarylmethylamines. Journal of the American Chemical Society. [Link]

  • Chen, F., et al. (2021). Asymmetric Reductive Amination of Structurally Diverse Ketones with Ammonia Using a Spectrum-Extended Amine Dehydrogenase. ACS Catalysis. [Link]

  • Pfaltz, A., et al. (2010). Iridium-catalyzed asymmetric hydrogenation of imines. Chemistry, 16(13), 4003-9. [Link]

  • Kobayashi, S., et al. (2019). Development of heterogeneous catalyst systems for the continuous synthesis of chiral amines via asymmetric hydrogenation. ResearchGate. [Link]

  • Zhang, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2048-2051. [Link]

Sources

Purification of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purification of (3-Chlorophenyl)(phenyl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. Recrystallization, a robust and scalable technique, is presented as the primary method for enhancing the purity of this compound. This document elucidates the fundamental principles governing the recrystallization of amine hydrochloride salts, details systematic protocols for solvent screening and execution of both single-solvent and mixed-solvent recrystallization, and outlines essential safety and handling procedures. The methodologies described herein are designed to be self-validating, empowering researchers and drug development professionals to achieve high-purity (3-Chlorophenyl)(phenyl)methanamine hydrochloride suitable for downstream applications.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

(3-Chlorophenyl)(phenyl)methanamine hydrochloride (CAS No: 5267-37-8) is a significant building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final drug product. Recrystallization is a powerful and economical purification technique that leverages differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures. By carefully selecting a solvent in which the compound of interest is highly soluble at an elevated temperature and poorly soluble at a lower temperature, a highly purified crystalline solid can be obtained.

This guide provides a detailed, experience-driven approach to developing a robust recrystallization protocol for (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

Foundational Principles: Recrystallization of Amine Hydrochloride Salts

The purification of (3-Chlorophenyl)(phenyl)methanamine hydrochloride by recrystallization is governed by its physicochemical properties as an amine salt. Understanding these properties is key to rational solvent selection and protocol design.

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is the salt formed from the reaction of the basic amine, (3-Chlorophenyl)(phenyl)methanamine, with hydrochloric acid. This conversion to a salt dramatically increases the polarity of the molecule compared to its free base form. Consequently, its solubility profile is shifted towards more polar solvents.

The ideal solvent for recrystallization should exhibit the following characteristics:

  • High dissolving power at elevated temperatures: The solvent should be capable of completely dissolving the crude (3-Chlorophenyl)(phenyl)methanamine hydrochloride at or near its boiling point.

  • Low dissolving power at ambient or sub-ambient temperatures: As the solution cools, the solvent's capacity to dissolve the target compound should decrease significantly, promoting crystallization and maximizing yield.

  • Inertness: The solvent must not react with (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.

  • Favorable crystal morphology: The chosen solvent should facilitate the formation of well-defined, easily filterable crystals.

  • Safety: The solvent should have a favorable safety profile, with low toxicity and flammability.

For amine hydrochlorides, polar protic solvents such as alcohols (e.g., ethanol, methanol, isopropanol) are often excellent candidates due to their ability to solvate the charged ammonium cation and the chloride anion through hydrogen bonding and dipole-dipole interactions.[1] In cases where a single solvent does not provide the optimal solubility differential, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.

Safety and Handling Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for (3-Chlorophenyl)(phenyl)methanamine hydrochloride and all solvents to be used.[2]

Hazard Profile of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride:

Based on available safety data, this compound should be handled with care. The primary hazards include:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Personal Protective Equipment (PPE) and Engineering Controls:

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

Experimental Protocols

Preliminary Solvent Screening

A systematic approach to solvent selection is crucial for developing an efficient recrystallization protocol. The following procedure outlines a small-scale screening process to identify suitable solvent candidates.

Procedure:

  • Place approximately 20-30 mg of crude (3-Chlorophenyl)(phenyl)methanamine hydrochloride into several small test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, gently agitating after each addition. Potential solvents to screen are listed in Table 1.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath.

  • Continue adding the hot solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent required.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline precipitate upon cooling.

Table 1: Suggested Solvents for Screening

Solvent ClassSpecific SolventsExpected Solubility Profile for Amine Hydrochlorides
AlcoholsIsopropanol, EthanolGood potential for single-solvent recrystallization
KetonesAcetoneMay be a suitable component in a mixed-solvent system
EstersEthyl AcetateLower solubility expected; potential anti-solvent
Hydrocarbonsn-Heptane, TolueneVery low to negligible solubility; potential anti-solvent
Aqueous MixturesEthanol/WaterPotential for mixed-solvent recrystallization
Protocol 1: Single-Solvent Recrystallization

This protocol is recommended when a single solvent with a steep solubility-temperature gradient is identified during screening (e.g., isopropanol or ethanol).

Workflow Diagram:

G cluster_0 Single-Solvent Recrystallization A Dissolution: Dissolve crude compound in a minimum amount of boiling solvent (e.g., Isopropanol). B Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B Insoluble impurities? C Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath. A->C No insoluble impurities B->C D Isolation: Collect crystals by vacuum filtration. C->D E Washing: Wash crystals with a small amount of cold solvent. D->E F Drying: Dry the purified crystals under vacuum. E->F

Caption: Workflow for single-solvent recrystallization.

Materials:

  • Crude (3-Chlorophenyl)(phenyl)methanamine hydrochloride

  • Selected recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude (3-Chlorophenyl)(phenyl)methanamine hydrochloride in an Erlenmeyer flask. Add a small portion of the selected solvent (e.g., isopropanol). Heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization

This method is particularly useful when no single solvent provides the ideal solubility characteristics. A common and effective system for polar compounds is an alcohol-water or alcohol-hydrocarbon mixture.

Workflow Diagram:

G cluster_1 Mixed-Solvent Recrystallization A Dissolution: Dissolve crude compound in a minimum amount of hot 'good' solvent (e.g., Ethanol). B Addition of Anti-solvent: Add hot 'poor' solvent (e.g., Water or n-Heptane) dropwise until the solution becomes turbid. A->B C Clarification: Add a few drops of hot 'good' solvent to redissolve the precipitate. B->C D Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath. C->D E Isolation: Collect crystals by vacuum filtration. D->E F Washing: Wash crystals with a cold mixture of the two solvents. E->F G Drying: Dry the purified crystals under vacuum. F->G

Sources

Application Notes and Protocols for (3-Chlorophenyl)(phenyl)methanamine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a key building block in modern organic synthesis, particularly valued in the construction of complex molecules with significant biological activity. Its unique structural features, combining a diarylmethylamine core with a specific halogenation pattern, make it a versatile precursor for a range of pharmaceutical agents, especially those targeting the central nervous system (CNS). This guide provides an in-depth exploration of its application, focusing on a detailed, field-proven protocol for the synthesis of 1-((3-chlorophenyl)(phenyl)methyl)piperazine, a crucial intermediate in the development of novel therapeutics. The causality behind experimental choices, self-validating system protocols, and comprehensive references are provided to ensure scientific integrity and practical utility for researchers in drug discovery and development.

Introduction: The Strategic Importance of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride

The diarylmethylamine scaffold is a privileged structure in medicinal chemistry, frequently appearing in antihistamines, anticholinergics, and antidepressants. The presence of a chlorine atom at the meta-position of one of the phenyl rings in (3-Chlorophenyl)(phenyl)methanamine hydrochloride offers several strategic advantages in drug design:

  • Modulation of Physicochemical Properties: The chloro-substituent significantly influences the lipophilicity and electronic properties of the molecule, which can enhance membrane permeability and target engagement.

  • Metabolic Stability: The carbon-chlorine bond is generally stable to metabolic degradation, potentially improving the pharmacokinetic profile of the final drug candidate.

  • Fine-tuning Receptor Interactions: The position of the halogen can be critical for optimizing interactions within the binding pocket of a biological target, leading to improved potency and selectivity.

The hydrochloride salt form of this amine enhances its stability and solubility in various solvents, making it a convenient and reliable starting material for multi-step synthetic sequences.

Core Application: Synthesis of 1-((3-Chlorophenyl)(phenyl)methyl)piperazine

A primary and highly valuable application of (3-Chlorophenyl)(phenyl)methanamine hydrochloride is its use in the synthesis of substituted piperazines. The 1-((3-chlorophenyl)(phenyl)methyl)piperazine scaffold is a cornerstone for the development of various CNS-active agents, including analogues of the well-known antidepressant Trazodone. This protocol details the N-alkylation of (3-Chlorophenyl)(phenyl)methanamine with a nitrogen mustard equivalent to form the desired piperazine ring.

Mechanistic Rationale

The synthesis proceeds via a double N-alkylation reaction. The (3-Chlorophenyl)(phenyl)methanamine acts as a nucleophile, attacking the electrophilic carbon of bis(2-chloroethyl)amine. The reaction typically proceeds in two steps, with the initial mono-alkylation product cyclizing intramolecularly to form the piperazine ring. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of a high-boiling point solvent is dictated by the need for elevated temperatures to overcome the activation energy of the C-N bond formation.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Liberation of the Free Amine cluster_1 Step 2: Double N-Alkylation and Cyclization cluster_2 Step 3: Work-up and Purification A (3-Chlorophenyl)(phenyl)methanamine HCl C (3-Chlorophenyl)(phenyl)methanamine (Free Base) A->C in situ generation B Base (e.g., Na2CO3, DIPEA) B->C E 1-((3-chlorophenyl)(phenyl)methyl)piperazine C->E High Temperature (e.g., in Xylene) D Bis(2-chloroethyl)amine D->E F Aqueous Work-up E->F G Column Chromatography F->G H Pure Product G->H

Caption: Workflow for the synthesis of 1-((3-chlorophenyl)(phenyl)methyl)piperazine.

Detailed Experimental Protocol

Materials:

  • (3-Chlorophenyl)(phenyl)methanamine hydrochloride

  • Bis(2-chloroethyl)amine hydrochloride

  • Anhydrous Sodium Carbonate (Na₂CO₃) or Diisopropylethylamine (DIPEA)

  • Xylene (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-Chlorophenyl)(phenyl)methanamine hydrochloride (1.0 eq).

  • Solvent and Base Addition: Add anhydrous xylene to the flask. Then, add anhydrous sodium carbonate (2.5 eq) or DIPEA (2.2 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add bis(2-chloroethyl)amine hydrochloride (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts and wash the solid residue with dichloromethane.

    • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-((3-chlorophenyl)(phenyl)methyl)piperazine.

Data Presentation
ParameterExpected Value
Yield 65-80%
Purity (by HPLC) >98%
Appearance Pale yellow oil or low melting solid
TLC (Hexane:EtOAc 7:3) Rf ≈ 0.3-0.4

Further Applications and Synthetic Potential

The synthesized 1-((3-chlorophenyl)(phenyl)methyl)piperazine is a versatile intermediate for the elaboration into a wide array of more complex molecules. A prominent application is in the synthesis of trazodone analogues and other serotonin receptor modulators.

Diagram of Further Synthetic Transformations

G cluster_0 N-Alkylation cluster_1 N-Acylation cluster_2 Reductive Amination A 1-((3-chlorophenyl)(phenyl)methyl)piperazine C N-Alkyl Piperazine Derivative A->C E N-Acyl Piperazine Derivative A->E G N-Substituted Piperazine Derivative A->G B R-X (Alkyl Halide) B->C D R-COCl (Acyl Chloride) D->E F Aldehyde/Ketone + Reducing Agent F->G

Caption: Potential synthetic transformations of the piperazine intermediate.

Protocol: Synthesis of a Trazodone Analogue Intermediate

This protocol outlines the N-alkylation of 1-((3-chlorophenyl)(phenyl)methyl)piperazine with 1-bromo-3-chloropropane, a key step in the synthesis of certain trazodone-like compounds.[1][2]

Materials:

  • 1-((3-chlorophenyl)(phenyl)methyl)piperazine

  • 1-bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of 1-((3-chlorophenyl)(phenyl)methyl)piperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step.

Safety and Handling

  • (3-Chlorophenyl)(phenyl)methanamine hydrochloride and its derivatives should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Nitrogen mustards like bis(2-chloroethyl)amine are toxic and carcinogenic and should be handled with extreme caution.[3][4]

Conclusion

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a valuable and versatile starting material for the synthesis of complex nitrogen-containing heterocycles, particularly piperazine derivatives that are central to the development of new CNS-active pharmaceuticals. The protocols provided herein offer a robust and reproducible methodology for the synthesis of a key piperazine intermediate and its subsequent elaboration. By understanding the underlying mechanistic principles and adhering to best practices in the laboratory, researchers can effectively leverage this building block to accelerate their drug discovery and development programs.

References

  • Venkat Narsaiah, A. (2010). A Simple and Straightforward Synthesis of Antihistaminic Drug Cetirizine. International Journal of Applied Biology and Pharmaceutical Technology, I(2), 736-739.
  • Dayalan, A., Gurumurthy, P., Suneel Manohar Babu, C., & Visweswaran, V. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 19(7), 5041-5048.
  • G. S. S. Mala, et al. (n.d.). Pharmaceutical chemistry. Retrieved from [Link]

  • CN104402842A - Synthetic method of piperazidines drug intermediate. (2015). Google Patents.
  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. (2016). Google Patents.
  • Ghosh, S., et al. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. YMER, 23(11).
  • Gaber, M., et al. (2008). The new analogues of nitrogen mustard with one, two or three 2-chloroethylamino fragments. Reactions with nucleophiles. Acta Poloniae Pharmaceutica, 65(6), 709-714.

Sources

Application Note: A Detailed Protocol for the Synthesis of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

(3-Chlorophenyl)(phenyl)methanamine and its derivatives are valuable intermediates in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] The synthesis of such secondary amines is efficiently achieved through reductive amination. This powerful and versatile reaction constructs a carbon-nitrogen bond by first forming an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine in the same reaction vessel.[2][3]

This protocol details the reaction between 3-chlorobenzaldehyde and aniline. The choice of the reducing agent is critical for the success of a one-pot procedure. While strong hydrides like sodium borohydride can reduce the starting aldehyde, milder and more selective reagents are preferred.[3][4] We employ sodium triacetoxyborohydride (NaBH(OAc)₃), hereafter referred to as STAB. STAB is an ideal reagent for this transformation due to several key properties:

  • Enhanced Selectivity: The electron-withdrawing effects of the acetoxy groups moderate the hydride's reactivity, making STAB highly selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde or ketone.[2][5] This selectivity is crucial for a high-yield, one-pot reaction.[6][7]

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require harsh conditions, preserving sensitive functional groups.[5]

  • Moisture Tolerance (Relative): While sensitive to water, STAB is less so than many other hydrides, making it more user-friendly in standard laboratory settings.[4]

The overall transformation proceeds to form the free amine, which is then converted to its hydrochloride salt. This final step enhances the compound's stability, crystallinity, and solubility in polar solvents, simplifying handling and storage.[1][8]

Reaction Mechanism

The reductive amination process occurs in two primary, concurrent stages within the reaction flask:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. This forms an unstable hemiaminal intermediate.[9] Under the slightly acidic conditions (acetic acid is a byproduct of STAB or can be added catalytically), the hemiaminal readily dehydrates to form a resonance-stabilized iminium ion.[2][5]

  • Hydride Reduction: The STAB reagent then selectively delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing the C=N double bond to afford the final secondary amine product, (3-Chlorophenyl)(phenyl)methanamine.[2][5]

G cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Reduction 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Aniline Aniline Hemiaminal Hemiaminal Iminium_Ion Iminium Ion STAB NaBH(OAc)₃ Product (3-Chlorophenyl)(phenyl)methanamine

Caption: The two-stage mechanism of reductive amination.

Materials and Equipment

Reagents and Materials
ReagentCAS No.Mol. WeightPurityNotes
3-Chlorobenzaldehyde587-04-2140.57 g/mol ≥97%Starting aldehyde
Aniline62-53-393.13 g/mol ≥99%Starting amine, should be freshly distilled if discolored
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94 g/mol 97%Reducing agent. Hygroscopic.[10]
1,2-Dichloroethane (DCE)107-06-298.96 g/mol AnhydrousReaction solvent.[5]
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol ACS GradeAqueous solution for work-up
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS GradeExtraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol ACS GradeDrying agent
Methanolic HCl (2M)7647-01-036.46 g/mol 2.0 MFor salt formation
Diethyl Ether60-29-774.12 g/mol AnhydrousFor precipitation/washing
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas inlet with bubbler

  • Glass funnel and separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

  • Flash chromatography setup (optional, for purification of free base)

Detailed Experimental Protocol

G start Start reagents 1. Combine Aldehyde & Amine in Anhydrous DCE start->reagents stab 2. Add STAB Portion-wise Under N₂ Atmosphere reagents->stab react 3. Stir at Room Temperature Monitor by TLC stab->react quench 4. Quench Reaction with Sat. NaHCO₃ react->quench extract 5. Extract with Ethyl Acetate quench->extract dry 6. Dry Organic Layer (MgSO₄) & Concentrate extract->dry purify Purify Free Base? (e.g., Chromatography) dry->purify salt 7. Dissolve in Ether/MeOH Add Methanolic HCl dry->salt No (If crude is clean) purify->salt Yes isolate 8. Isolate HCl Salt via Vacuum Filtration salt->isolate finish Final Product isolate->finish

Caption: Workflow for the synthesis of the target hydrochloride salt.

Step 1: Reaction Setup

  • To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 3-chlorobenzaldehyde (2.81 g, 20 mmol, 1.0 equiv).

  • Add anhydrous 1,2-dichloroethane (DCE) (80 mL).

  • Add aniline (1.95 g, 1.83 mL, 21 mmol, 1.05 equiv) to the solution.[2] Stir the mixture for 20 minutes at room temperature under a nitrogen atmosphere.

Step 2: Reductive Amination

  • To the stirred solution, add sodium triacetoxyborohydride (STAB) (5.08 g, 24 mmol, 1.2 equiv) portion-wise over 10 minutes.[11] A slight exotherm may be observed.

  • Allow the reaction mixture to stir at room temperature for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

Step 3: Work-up and Extraction

  • Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[11]

  • Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).[11]

  • Combine all organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (3-Chlorophenyl)(phenyl)methanamine free base as an oil.

Step 4: Purification and Hydrochloride Salt Formation

  • The crude free base can be purified by flash column chromatography on silica gel if necessary, though for many applications, it may be of sufficient purity for the next step.

  • Dissolve the crude or purified amine in diethyl ether (100 mL).

  • While stirring, slowly add 2M methanolic HCl dropwise until the solution becomes acidic (test with pH paper). A white precipitate will form.

  • Continue stirring for an additional 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the white solid product by vacuum filtration, washing with a small amount of cold diethyl ether.[8]

  • Dry the solid under vacuum to a constant weight to yield (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.[11]

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations.[11]

  • Mass Spectrometry: To confirm the molecular weight of the free base.[12]

  • Melting Point: To assess the purity of the crystalline hydrochloride salt.

Safety Precautions

This protocol involves hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves are mandatory at all times.[10]

  • Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive solid that releases flammable gas upon contact with moisture.[13][14] It is also an irritant. Handle under an inert atmosphere and avoid contact with skin and eyes.[10][15]

  • 1,2-Dichloroethane (DCE): DCE is a toxic and suspected carcinogen. All handling must be done within a fume hood.

  • Aniline: Aniline is toxic and can be readily absorbed through the skin. Avoid all direct contact.

  • Quenching: The quenching step with NaHCO₃ will produce gas (H₂). Add the quenching solution slowly and ensure adequate ventilation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]

  • Novachem. (2018). Safety Data Sheet: Sodium triacetoxyborohydride. [Link]

  • PubChem. (n.d.). (3-chlorophenyl)(phenyl)methanamine hydrochloride. [Link]

  • Lv, Y., Zheng, Y., Li, Y., Xiong, T., Zhang, J., Liu, Q., & Zhang, Q. (2013). Reductive amination of tertiary anilines and aldehydes. Chemical Communications, 49(78), 8866-8868. [Link]

  • Li, Y., Liu, D., & Liu, Y. (2022). A Theoretical Study on the Borane-Catalyzed Reductive Amination of Aniline and Benzaldehyde with Dihydrogen: The Origins of Chemoselectivity. The Journal of Organic Chemistry, 87(2), 1194–1207. [Link]

  • Google Patents. (n.d.).
  • MySkinRecipes. (n.d.). (3-Chlorophenyl)(phenyl)methanamine hydrochloride. [Link]

  • PubChem. (n.d.). (3-Chlorophenyl)Methanamine Hydrochloride. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. [Link]

  • ResearchGate. (n.d.). Investigation of the reductive amination of benzaldehyde with aniline.... [Link]

  • Głowacka, I. E., Ulenberg, S., Czeleń, P., Szałach, A., & Karczmarzyk, Z. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7306. [Link]

  • Reusch, W. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

Sources

Application Note: Chiral Resolution of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Pharmaceutical Intermediates

The three-dimensional structure of a molecule is paramount in determining its pharmacological and toxicological profile. (3-Chlorophenyl)(phenyl)methanamine is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its enantiomers, the non-superimposable mirror-image forms, can exhibit markedly different biological activities. Consequently, regulatory authorities globally necessitate the development and marketing of the single, therapeutically active enantiomer. This mandate makes the robust, scalable, and reliable separation of racemic (3-Chlorophenyl)(phenyl)methanamine hydrochloride an essential step in the drug development pipeline.

This application note provides a comprehensive guide to three field-proven methodologies for the chiral resolution of this compound: classical diastereomeric salt crystallization, modern chiral High-Performance Liquid Chromatography (HPLC), and biocatalytic enzymatic resolution. Each section explains the underlying principles, offers detailed protocols, and discusses the rationale behind experimental design, empowering researchers to select and implement the optimal strategy for their specific analytical or preparative needs.

Method 1: Diastereomeric Salt Crystallization

This classical method remains one of the most straightforward and economically viable techniques for large-scale chiral separations.[1] The principle is elegant yet powerful: a racemic amine is reacted with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[2] Unlike enantiomers, diastereomers possess different physicochemical properties, most critically, different solubilities in a given solvent system.[3] This solubility differential allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated. The desired amine enantiomer is subsequently liberated from the purified salt by treatment with a base.[2][4]

Causality of Component Selection:
  • Resolving Agent: The choice of the chiral acid is critical. Its structure must allow for strong ionic and hydrogen bonding interactions with the amine to form a stable, crystalline salt lattice. Commonly used and effective agents for resolving chiral amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[3][5] (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) is often a successful candidate due to its rigidity and multiple interaction points.[2]

  • Solvent System: The solvent must be chosen to maximize the solubility difference between the two diastereomeric salts. It should dissolve both salts at an elevated temperature but allow for the selective precipitation of only one salt upon cooling. Alcohols (methanol, ethanol, isopropanol) or their mixtures with water are common starting points.

Experimental Protocol: Resolution with (+)-Dibenzoyl-D-tartaric Acid ((+)-DBTA)

This protocol outlines the resolution of racemic (±)-(3-Chlorophenyl)(phenyl)methanamine hydrochloride.

  • Free Base Preparation:

    • Dissolve 10.0 g of (±)-(3-Chlorophenyl)(phenyl)methanamine hydrochloride in 50 mL of deionized water.

    • Add 50 mL of ethyl acetate to the aqueous solution.

    • While stirring vigorously, slowly add 2 M sodium hydroxide (NaOH) solution until the pH of the aqueous layer is >12.

    • Separate the organic layer, wash it with brine (saturated NaCl solution), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the racemic free amine.

  • Diastereomeric Salt Formation:

    • Dissolve the obtained racemic amine (1.0 equivalent) in 100 mL of hot methanol.

    • In a separate flask, dissolve (+)-DBTA (0.5 to 1.0 equivalents) in 100 mL of hot methanol. Note: The molar ratio of the resolving agent is a key parameter to optimize for maximizing yield and enantiomeric excess.[1]

    • Slowly add the hot (+)-DBTA solution to the hot amine solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For improved yield, the mixture can be further cooled to 0-5 °C and left to stand for several hours.

  • Isolation and Purification of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small amount of cold methanol.

    • The purity of the salt can be improved by recrystallization from the same solvent system. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor. The resolution is considered complete when there is no further change in optical rotation after successive recrystallizations.[4]

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the purified diastereomeric salt in a mixture of 50 mL water and 50 mL ethyl acetate.

    • Stir the suspension and add 2 M NaOH until the salt is completely dissolved and the aqueous phase is strongly basic (pH > 12).

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the enantiomerically enriched (3-Chlorophenyl)(phenyl)methanamine.

Data Presentation: Screening of Chiral Resolving Agents
Resolving AgentCommon Solvent(s)Rationale / Comments
(+)-Tartaric AcidMethanol, EthanolA cost-effective and widely used resolving agent for primary amines.[4]
(+)-Dibenzoyl-D-tartaric AcidMethanol, AcetoneBulky aromatic groups can enhance chiral recognition and crystal lattice formation.[2]
(S)-(+)-Mandelic AcidIsopropanol, EthanolOften effective for forming crystalline salts with arylamines.
(+)-Camphor-10-sulfonic AcidEthanol, Ethyl AcetateA strong acid that readily forms salts with amines.[5]
Visualization: Diastereomeric Salt Resolution Workflow

G cluster_start Step 1: Preparation cluster_resolution Step 2: Resolution cluster_separation Step 3: Separation & Liberation racemic_amine Racemic (±)-Amine Hydrochloride free_base Racemic (±)-Amine (Free Base) racemic_amine->free_base  Basification (NaOH)   salt_formation Diastereomeric Salt Formation in Solvent free_base->salt_formation resolving_agent (+)-Chiral Acid (e.g., DBTA) resolving_agent->salt_formation fractional_cryst Fractional Crystallization salt_formation->fractional_cryst  Cooling   less_soluble Less Soluble Salt [(+)-Amine-(+)-Acid] fractional_cryst->less_soluble more_soluble More Soluble Salt [(-)-Amine-(+)-Acid] (in Mother Liquor) fractional_cryst->more_soluble liberation Liberation of Amine (Basification) less_soluble->liberation pure_enantiomer Enantiopure (+)-Amine liberation->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable analytical technique for determining enantiomeric purity and can also be adapted for preparative-scale separations.[6] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

The Challenge of Direct Separation

For some compounds, direct enantiomeric resolution on a CSP can be challenging. Research on (3-Chlorophenyl)(phenyl)methanamine has indicated that its direct separation by chiral HPLC is difficult.[7][8] However, a related isomer, (4-Chlorophenyl)(phenyl)methanamine, has been successfully resolved directly.[9] Therefore, two protocols are presented: a direct method for initial screening, inspired by successful separations of similar structures, and an indirect method via derivatization, which is a proven strategy for this specific compound.[7]

Protocol 2a: Direct Chiral HPLC (Screening Method)

This protocol is a starting point for method development, adapted from the successful resolution of the 4-chloro isomer.[9]

  • Column: Polysaccharide-based CSP, e.g., CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v). Rationale: The hexane/alcohol ratio is the primary tool for adjusting retention and resolution. Diethylamine is a common basic modifier used to improve the peak shape of amine analytes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the free amine in the mobile phase at a concentration of ~1 mg/mL.

Protocol 2b: Indirect Chiral HPLC (Derivatization Method)

This robust method converts the enantiomers into diastereomers prior to analysis, allowing separation on a standard (achiral) HPLC column. This approach has been validated for determining the enantiomeric composition of (3-Chlorophenyl)(phenyl)methanamine.[7][8]

  • Derivatization Reaction:

    • To a solution of (±)-(3-Chlorophenyl)(phenyl)methanamine (1.0 equiv.) in dichloromethane (DCM), add triethylamine (1.5 equiv.).

    • Cool the mixture in an ice bath.

    • Slowly add a solution of (1R)-(-)-camphor-10-sulfonyl chloride (1.1 equiv.) in DCM.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitor by TLC).

    • Wash the reaction mixture with 1 M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over Na₂SO₄ and concentrate to yield the crude diastereomeric N-((3-chlorophenyl)(phenyl)methyl)-1-camphorsulfonamides.

  • Achiral HPLC Analysis:

    • Column: Standard C18 silica column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Water gradient.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Outcome: The two diastereomers will exhibit different retention times, and the ratio of their peak areas corresponds to the enantiomeric ratio of the original amine.

Data Presentation: HPLC Method Starting Conditions
MethodColumn TypeMobile Phase ComponentsKey Feature
Direct Chiral (Polysaccharide)Hexane, Isopropanol, DiethylamineRapid analysis, but may not provide separation for this specific analyte.
Indirect Achiral (C18)Acetonitrile, WaterHighly reliable separation of diastereomeric derivatives; requires a pre-column reaction step.[7]
Visualization: Principle of Chiral Recognition on a CSP

G csp CSP Surface (Chiral Selector) strong_interaction Stronger Interaction (Longer Retention) weak_interaction Weaker Interaction (Shorter Retention) enantiomer_R (R)-Enantiomer enantiomer_R->csp 3-Point Interaction enantiomer_S (S)-Enantiomer enantiomer_S->csp Mismatched Fit G cluster_reaction Enzymatic Reaction racemic_mix Racemic Amine (R)-Amine + (S)-Amine enzyme Enzyme (Lipase) + Acyl Donor racemic_mix->enzyme Selective Acylation s_amine (S)-Amine (Unreacted) enzyme->s_amine r_amide (R)-Amide (Product) enzyme->r_amide separation Separation (Chromatography or Extraction) s_amine->separation r_amide->separation final_s_amine Pure (S)-Amine separation->final_s_amine r_amide_isolated (R)-Amide final_r_amine Pure (R)-Amine hydrolysis Hydrolysis hydrolysis->final_r_amine r_amide_isolated->hydrolysis

Sources

In vitro assay development using (3-Chlorophenyl)(phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

In Vitro Assay Development for Characterizing (3-Chlorophenyl)(phenyl)methanamine hydrochloride as a Modulator of Monoamine Transporters

Abstract

This document provides a comprehensive guide for the development and execution of in vitro assays to characterize the pharmacological profile of (3-Chlorophenyl)(phenyl)methanamine hydrochloride. While primarily recognized as a key intermediate in the synthesis of pharmaceuticals such as antihistamines and antidepressants[1], its structural features suggest potential interactions with central nervous system targets. This guide specifically focuses on establishing a robust screening cascade to evaluate its inhibitory activity on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, which are critical regulators of neurotransmission and established drug targets[2][3][4]. We present detailed protocols for both traditional radiolabeled uptake assays and modern fluorescence-based, higher-throughput methods, underpinned by a rationale that balances scientific rigor with practical laboratory implementation.

Introduction: Unveiling the Potential of a Pharmaceutical Intermediate

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a commercially available organic compound[5][6] primarily utilized in synthetic chemistry. Its core structure, featuring a diphenylmethanamine scaffold, bears resemblance to various known monoamine transporter inhibitors. Monoamine transporters (MATs) are a family of solute carrier 6 (SLC6) proteins that regulate the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby terminating their signaling[4][7]. The critical role of these transporters in mood, cognition, and motor control makes them prime targets for the treatment of depression, anxiety, ADHD, and other neurological disorders[8][9].

Given the structural alerts within (3-Chlorophenyl)(phenyl)methanamine hydrochloride, it is a logical and scientifically sound hypothesis to investigate its potential as a modulator of DAT, NET, and SERT. This application note serves as a detailed guide for researchers to design and execute in vitro assays to test this hypothesis, determining the compound's potency (IC50) and selectivity across the three major monoamine transporters.

Foundational Principles of Neurotransmitter Transporter Uptake Assays

The core principle of a transporter uptake assay is to measure the ability of a test compound to inhibit the transport of a specific substrate into cells that are engineered to express the transporter of interest[10][11]. This can be achieved through two primary methodologies:

  • Radiolabeled Substrate Uptake Assays: This classic and robust method utilizes a radiolabeled version of the natural substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin). The amount of radioactivity incorporated into the cells is directly proportional to the transporter activity. Inhibition is measured by a decrease in accumulated radioactivity in the presence of the test compound[2][3][8].

  • Fluorescence-Based Uptake Assays: These assays employ a fluorescent substrate analog that is transported into the cell, leading to an increase in intracellular fluorescence[12][13][14]. A masking dye in the extracellular medium quenches the fluorescence of the substrate analog outside the cells, enabling a "no-wash" protocol. This format is highly amenable to high-throughput screening (HTS)[14].

Choosing the Right Assay: A Comparative Overview
FeatureRadiolabeled Uptake AssayFluorescence-Based Uptake Assay
Substrate Radiolabeled natural neurotransmitter (e.g., [3H]Dopamine)Fluorescent substrate analog
Detection Scintillation countingFluorescence intensity
Throughput Lower to mediumHigh
Workflow Requires wash steps to remove extracellular radiolabelHomogeneous "mix-and-read" format
Advantages Gold standard, uses natural substrate, high sensitivityNo radioactivity, HTS-compatible, real-time kinetic reads possible[14]
Disadvantages Radioactive waste, lower throughput, specialized equipmentUses a substrate analog which may have different binding kinetics

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for characterizing (3-Chlorophenyl)(phenyl)methanamine hydrochloride. It is crucial to adhere to good laboratory practices (GLP) to ensure data quality and integrity[15].

Cell Culture and Preparation

For these assays, it is recommended to use commercially available cell lines, such as HEK293 or CHO cells, stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

  • Cell Lines: HEK-hDAT, HEK-hNET, HEK-hSERT (or equivalent)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Plating for Assays: Seed cells in 96-well plates (clear-bottom for fluorescent assays, solid white for radiolabeled assays) to achieve a confluent monolayer on the day of the experiment. Typical seeding densities are 40,000-60,000 cells/well[13].

Protocol 1: Radiolabeled Neurotransmitter Uptake Inhibition Assay

This protocol is adapted for determining the IC50 of (3-Chlorophenyl)(phenyl)methanamine hydrochloride at hDAT, but can be readily applied to hNET and hSERT by substituting the appropriate radiolabeled substrate and specific inhibitor.

Materials:

  • HEK-hDAT cells in a 96-well plate

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer

  • Test Compound: (3-Chlorophenyl)(phenyl)methanamine hydrochloride, prepared in a dilution series (e.g., 10 mM to 0.1 nM).

  • Radiolabeled Substrate: [3H]Dopamine

  • Specific Inhibitor (for non-specific uptake): GBR 12909 (for DAT), Desipramine (for NET), or Citalopram (for SERT)[3][16].

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS)

  • Scintillation Cocktail

  • Microplate Scintillation Counter[2]

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection plate_cells Plate HEK-hDAT cells in 96-well plate incubate_cells Incubate overnight to form monolayer plate_cells->incubate_cells wash_cells Wash cells with pre-warmed assay buffer incubate_cells->wash_cells add_compound Add test compound dilutions & controls wash_cells->add_compound pre_incubate Pre-incubate (10-20 min, 37°C) add_compound->pre_incubate add_radiolabel Initiate uptake with [3H]Dopamine pre_incubate->add_radiolabel incubate_uptake Incubate for uptake (e.g., 10 min, 37°C) add_radiolabel->incubate_uptake terminate Terminate by rapid washing with ice-cold buffer incubate_uptake->terminate lyse Lyse cells with 1% SDS terminate->lyse transfer Transfer lysate to scintillation vials lyse->transfer add_scint Add scintillation cocktail transfer->add_scint count Quantify radioactivity add_scint->count Data Analysis (IC50) Data Analysis (IC50) count->Data Analysis (IC50) G cluster_prep Cell Preparation cluster_assay Assay Procedure (Homogeneous) plate_cells Plate cells in black, clear-bottom 96-well plate incubate_cells Incubate overnight to form monolayer plate_cells->incubate_cells remove_media Remove culture media incubate_cells->remove_media add_compound Add test compound dilutions & controls in buffer remove_media->add_compound pre_incubate Pre-incubate (10-30 min, 37°C) add_compound->pre_incubate add_dye Add fluorescent substrate/masking dye solution pre_incubate->add_dye read_plate Read fluorescence (kinetic or endpoint) add_dye->read_plate Data Analysis (IC50) Data Analysis (IC50) read_plate->Data Analysis (IC50)

Caption: Workflow for Fluorescence-Based "Mix-and-Read" Assay.

Procedure:

  • Preparation: Prepare the fluorescent dye solution according to the manufacturer's instructions.[13]

  • Compound Addition: Remove the culture medium from the cells. Add 100 µL of assay buffer containing the appropriate concentration of (3-Chlorophenyl)(phenyl)methanamine hydrochloride or controls to each well.[13]

  • Pre-incubation: Incubate the plate for 10-30 minutes at 37°C and 5% CO2.[13]

  • Initiate Uptake & Read: Add 100 µL of the prepared dye solution to all wells. Immediately place the plate in a bottom-read fluorescence microplate reader.[13]

  • Measurement: The plate can be read in two modes:

    • Kinetic Mode: Measure fluorescence intensity every 1-2 minutes for 30-60 minutes to determine the initial rate of uptake.

    • Endpoint Mode: Incubate for a fixed time (e.g., 30 minutes) at 37°C in the dark, then read the final fluorescence intensity.[13][14]

Data Analysis and Interpretation

4.1. Calculating IC50:

For both assay types, the goal is to determine the concentration of (3-Chlorophenyl)(phenyl)methanamine hydrochloride that inhibits 50% of the specific transporter activity (IC50).

  • Determine Specific Uptake:

    • Specific Uptake = (Total Uptake) - (Non-specific Uptake)

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(Uptake with Compound) - (Non-specific Uptake)] / [(Total Uptake) - (Non-specific Uptake)])

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the test compound concentration.

  • Determine IC50: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the curve and calculate the IC50 value.

4.2. Assay Validation and Quality Control:

To ensure the reliability of the results, key assay performance metrics should be monitored.[17][18]

ParameterDescriptionAcceptance Criterion
Signal-to-Background (S/B) Ratio of the mean signal of total uptake to the mean signal of non-specific uptake.Typically > 3
Z'-Factor A measure of assay quality that reflects the dynamic range and data variation.Z' > 0.5 indicates an excellent assay

Formula for Z'-Factor: Z' = 1 - [ (3 * SD_total_uptake + 3 * SD_nonspecific_uptake) / |Mean_total_uptake - Mean_nonspecific_uptake| ]

Conclusion and Future Directions

This guide provides a robust framework for the in vitro characterization of (3-Chlorophenyl)(phenyl)methanamine hydrochloride as a potential monoamine transporter inhibitor. By employing these detailed protocols, researchers can reliably determine its potency and selectivity for DAT, NET, and SERT. Positive "hits" from these primary screens would warrant further investigation, including secondary assays to determine the mechanism of inhibition (e.g., competitive vs. non-competitive) and efflux assays to test if the compound acts as a substrate.[2][10] These foundational in vitro assays are a critical first step in evaluating the therapeutic potential of novel chemical entities in the drug discovery pipeline.

References

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. [Link]

  • In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Essentials of In Vitro Assay Development - Kosheeka. [Link]

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - NIH. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Publications. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. [Link]

  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI. [Link]

  • How To Meet The Regulatory Requirements For Preclinical Assay Development - InfinixBio. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. [Link]

  • NET Transporter Assay - BioIVT. [Link]

  • SERT Transporter Assay - BioIVT. [Link]

  • (3-chlorophenyl)(phenyl)methanamine hydrochloride (C13H12ClN) - PubChemLite. [Link]

  • (3-Chlorophenyl)(phenyl)methanamine hydrochloride - MySkinRecipes. [Link]

  • practical considerations for in vitro transporter studies. [Link]

  • Allosteric Modulation of Neurotransmitter Transporters as a Therapeutic Strategy - PMC. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving (3-Chlorophenyl)(phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Cellular Characterization of (3-Chlorophenyl)(phenyl)methanamine hydrochloride: Monoamine Transporter and GPCR Activity Profiling

Authored by: Senior Application Scientist, Gemini AI

Introduction

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a primary amine containing a halogenated benzene ring, a structural motif present in numerous pharmacologically active compounds.[1][2] Its chemical structure suggests potential interactions with central nervous system targets, particularly monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin.[3][4] These transporters are critical drug targets for a wide range of neurological and psychiatric disorders.[4]

This comprehensive guide provides a strategic framework and detailed protocols for the cellular characterization of (3-Chlorophenyl)(phenyl)methanamine hydrochloride. The focus is on a logical, stepwise approach to elucidate its potential activity as a modulator of monoamine transporters and to explore possible off-target effects on G-protein coupled receptors (GPCRs). The protocols are designed to be self-validating, incorporating essential controls and providing a rationale for each experimental step.

Pillar 1: Elucidating the Primary Mechanism of Action - Monoamine Transporter Inhibition

The structural similarity of (3-Chlorophenyl)(phenyl)methanamine hydrochloride to known monoamine transporter inhibitors makes these proteins the primary hypothetical targets. The initial step in characterizing this compound is to determine if it inhibits the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT). High-throughput compatible, cell-based uptake assays are the gold standard for this purpose.[5][6]

Conceptual Framework: Transporter Inhibition Assays

These assays utilize cell lines stably or transiently expressing a specific monoamine transporter (e.g., HEK293-hDAT, CHO-hSERT, SK-N-BE(2)C for endogenous NET).[4][5] The principle is to measure the uptake of a radiolabeled or fluorescent substrate of the transporter in the presence and absence of the test compound. A reduction in substrate uptake indicates inhibitory activity.[7]

Diagram: Monoamine Transporter Inhibition Assay Workflow

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis Plating Plate transporter-expressing cells in 96-well plates Culture Incubate overnight to allow cell adherence Plating->Culture Preincubation Pre-incubate cells with (3-Chlorophenyl)(phenyl)methanamine HCl or control inhibitors Culture->Preincubation Initiation Add radiolabeled or fluorescent transporter substrate (e.g., [3H]Dopamine) Preincubation->Initiation Incubation Incubate for a defined period (e.g., 10-20 min) at 37°C Initiation->Incubation Termination Terminate uptake by rapid washing with ice-cold buffer Incubation->Termination Lysis Lyse cells to release internalized substrate Termination->Lysis Quantification Quantify substrate uptake (Scintillation counting or Fluorescence) Lysis->Quantification Analysis Calculate % inhibition and determine IC50 values Quantification->Analysis

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Protocol 1: Radiolabeled Neurotransmitter Uptake Assay

This protocol is a robust and highly sensitive method for quantifying transporter inhibition. It can be adapted for DAT, NET, and SERT by selecting the appropriate cell line and radiolabeled substrate.[3][4][5]

Materials:

  • Cell Lines: HEK293 cells stably expressing human DAT (hDAT), NET (hNET), or SERT (hSERT). Alternatively, cell lines with endogenous expression like SK-N-BE(2)C for NET can be used.[4]

  • Radiolabeled Substrates: [³H]Dopamine (for DAT), [³H]Norepinephrine (for NET), or [³H]Serotonin (for SERT).

  • Buffers: Krebs-Ringer-HEPES (KRH) buffer.

  • Test Compound: (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

  • Control Inhibitors: Nomifensine or GBR-12909 (for DAT), Desipramine (for NET), Citalopram or Fluoxetine (for SERT).[4][8]

  • Scintillation Cocktail and Counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells in a 96-well plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 50,000 cells/well). Incubate overnight at 37°C, 5% CO₂.[5]

  • Compound Preparation: Prepare serial dilutions of (3-Chlorophenyl)(phenyl)methanamine hydrochloride and control inhibitors in KRH buffer.

  • Assay Initiation:

    • Gently wash the cell monolayer twice with KRH buffer.

    • Add 50 µL of KRH buffer containing the test compound or control inhibitor to the appropriate wells.

    • Pre-incubate for 15-20 minutes at 37°C.[8]

  • Substrate Addition:

    • Add 50 µL of KRH buffer containing the radiolabeled substrate at a concentration near its Kₘ value (e.g., 50 nM for [³H]Dopamine).[8]

    • Incubate for 10 minutes at 37°C.[8]

  • Termination and Lysis:

    • Rapidly terminate the uptake by washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding 100 µL of 1% Triton X-100 or a similar lysis buffer.

  • Quantification:

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Determine the specific uptake by subtracting non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.

  • Calculate the percentage of inhibition for each concentration of (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

  • Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescription
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.
Kₘ The substrate concentration at which the reaction rate is half of Vₘₐₓ.
Vₘₐₓ The maximum rate of reaction when the enzyme is saturated with substrate.
Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay

This method offers a non-radioactive alternative with a simplified, no-wash protocol, making it highly amenable to high-throughput screening.[7][9]

Materials:

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices). [7] This kit typically includes a fluorescent substrate that mimics monoamine neurotransmitters and a masking dye to quench extracellular fluorescence.[9]

  • Cell Lines: As described in Protocol 1.

  • Test Compound and Controls: As in Protocol 1.

Procedure:

  • Cell Plating: Plate cells as described in Protocol 1.

  • Compound Addition:

    • Remove the culture medium and add diluted test compounds and controls to the wells.

  • Dye Loading:

    • Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions.

    • Add the dye solution to all wells.

  • Signal Detection:

    • Incubate the plate at 37°C for 10-30 minutes.[9]

    • Measure the fluorescence intensity using a bottom-read fluorescence microplate reader. The signal can be read kinetically or as an endpoint.[9]

Data Analysis:

  • The increase in intracellular fluorescence is proportional to transporter activity.

  • Calculate IC₅₀ values as described in Protocol 1.

Pillar 2: Assessing Potential Off-Target GPCR Activity

Compounds that interact with monoamine systems may also exhibit activity at GPCRs. A common secondary functional assay is the measurement of cyclic AMP (cAMP), a critical second messenger in GPCR signaling.[10][11] This allows for the assessment of compound activity on Gs and Gi-coupled receptors.[11][12]

Diagram: GPCR-cAMP Signaling Pathway

G GPCR GPCR G_protein G-protein (Gs or Gi) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Ligand Ligand (e.g., Agonist) Ligand->GPCR

Caption: Simplified Gs/Gi-coupled GPCR signaling cascade via cAMP.

Protocol 3: cAMP Accumulation Assay

This protocol measures changes in intracellular cAMP levels in response to compound treatment, indicating agonistic or antagonistic activity at Gs or Gi-coupled receptors.

Materials:

  • Cell Line: A cell line expressing a GPCR of interest (e.g., CHO-K1 or HEK293 cells).

  • cAMP Assay Kit: Commercially available kits based on principles like HTRF, AlphaScreen, or ELISA.[13]

  • Forskolin: An activator of adenylyl cyclase, used to stimulate cAMP production for studying Gi-coupled receptor antagonists.[11]

  • IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.

Procedure:

  • Cell Stimulation:

    • Plate cells and incubate overnight.

    • Pre-treat cells with IBMX.

    • Add serial dilutions of (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

    • For antagonist mode (Gi-coupled receptors), add forskolin to stimulate a baseline cAMP level.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells and perform the cAMP detection according to the kit manufacturer's protocol.

  • Data Analysis:

    • Quantify cAMP levels based on the standard curve.

    • For agonist activity, determine the EC₅₀ (effective concentration for 50% of maximal response).

    • For antagonist activity, determine the IC₅₀ of the compound's ability to block forskolin-stimulated cAMP production.

Pillar 3: Ensuring Data Integrity - Cell Viability Assessment

It is crucial to confirm that any observed inhibition of transporter uptake or GPCR signaling is not a result of cytotoxicity.[14] A simple cell viability assay should be run in parallel with the functional assays, using the same cell line, compound concentrations, and incubation times.

Protocol 4: Cell Viability Assay (e.g., MTT or Resazurin-based)

Materials:

  • Cell Viability Reagent: MTT or Resazurin.

  • Solubilization Solution (for MTT).

Procedure:

  • Plate cells and treat with (3-Chlorophenyl)(phenyl)methanamine hydrochloride as in the primary functional assays.

  • At the end of the incubation period, add the viability reagent to each well.

  • Incubate according to the manufacturer's instructions (e.g., 1-4 hours).

  • Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

Data Analysis:

  • Calculate the percentage of cell viability relative to vehicle-treated control cells.

  • If significant cytotoxicity is observed at concentrations that show functional activity, the results of the primary assays may be confounded and should be interpreted with caution.[14]

Conclusion

This application note provides a comprehensive and methodologically sound approach to the initial cellular characterization of (3-Chlorophenyl)(phenyl)methanamine hydrochloride. By systematically evaluating its effects on monoamine transporters and potential off-target GPCRs, while controlling for cytotoxicity, researchers can generate a robust pharmacological profile of this compound. These foundational assays are essential for guiding further drug discovery and development efforts.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Kaur, N., & Shukla, A. K. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51–57.
  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
  • Schjørring-Thyssen, M., et al. (2019). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 10, 807.
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79(1), 12.17.1-12.17.21.
  • Parham, S., et al. (2025). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17.
  • BenchChem. (2025). Application Notes and Protocols for Studying Norepinephrine Reuptake Using the DL-Form.
  • König, J., et al. (2017). Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability. Methods in Molecular Biology, 1601, 149–173.
  • Elabscience. (n.d.).
  • Avor, K., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 53–60.
  • LeadHunter. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Avor, K., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Pharmacological and Toxicological Methods, 92, 45–51.
  • BioIVT. (n.d.). SERT (SLC6A4) Transporter Assay. Retrieved from [Link]

  • Srimaroeng, C., et al. (2011). Why We Should be Vigilant: Drug Cytotoxicity Observed with In Vitro Transporter Inhibition Studies. The AAPS Journal, 13(3), 443–447.
  • Van der Hart, M. C., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
  • Elabscience. (n.d.). Rat SERT(Serotonin Transporter) ELISA Kit.
  • Assay Genie. (n.d.). Technical Manual Rat SERT (Serotonin Transporter) ELISA Kit.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Protocol.
  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Permeability and Transmembrane Transport Assay. Retrieved from [Link]

  • Biomatik. (n.d.). ELISA Kit for Norepinephrine Transporter (NET).
  • PubChem. (n.d.). (3-chlorophenyl)(phenyl)methanamine hydrochloride. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3-Chlorophenyl)(phenyl)methanamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (3-Chlorophenyl)Methanamine Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-{3-[(4-Chlorophenyl)methoxy]phenyl}methanamine. Retrieved from [Link]

  • PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine. Retrieved from [Link]

  • Dana Bioscience. (n.d.). (3-Chlorophenyl)(phenyl)methanamine 100mg. Retrieved from [Link]

Sources

Handling and storage procedures for (3-Chlorophenyl)(phenyl)methanamine hydrochloride in the lab

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling and storage of (3-Chlorophenyl)(phenyl)methanamine hydrochloride in a laboratory setting. The protocols outlined herein are designed for researchers, scientists, and drug development professionals. The information is synthesized from established laboratory safety principles and data from analogous chemical structures to ensure a high degree of scientific integrity and operational safety. Adherence to these procedures is critical for minimizing risks and ensuring the well-being of laboratory personnel and the integrity of experimental work.

Introduction and Scientific Context

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a primary amine hydrochloride salt containing a halogenated benzene ring.[1][2] This class of compounds serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of antidepressants and antihistamines, as well as in the agrochemical sector.[3] Its hydrochloride salt form generally enhances stability and solubility, making it amenable to a variety of chemical transformations.[3]

The inherent reactivity of the amine group and the presence of a chlorinated phenyl ring necessitate a robust understanding of its potential hazards to mitigate risks during handling and storage. This guide provides a framework for risk assessment and outlines detailed procedures to ensure safe laboratory practices.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for (3-Chlorophenyl)(phenyl)methanamine hydrochloride was not available at the time of this writing, data from the closely related isomer, (S)-(4-Chlorophenyl)(phenyl)methanamine HCl, provides a strong basis for hazard assessment. The primary anticipated hazards are:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][5][6]

As a fine powder, this compound poses an inhalation risk and can easily contaminate surfaces if not handled with care.

Incompatibility Considerations

Due to its chemical structure, (3-Chlorophenyl)(phenyl)methanamine hydrochloride should be considered incompatible with:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Strong Bases: Will deprotonate the amine hydrochloride, liberating the free amine which may be more reactive or have different solubility characteristics.

  • Acids: While it is a hydrochloride salt, strong acids could potentially react with the aromatic rings under certain conditions.

It is crucial to segregate this compound from incompatible materials during storage.[7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling (3-Chlorophenyl)(phenyl)methanamine hydrochloride to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Gloves must be inspected before use and disposed of after handling the compound.[5][6]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from airborne powder and accidental splashes.[6][8][9]
Skin and Body Protection A lab coat or chemical-resistant apron worn over long-sleeved clothing and full-length pants.Prevents contamination of personal clothing and skin.[8][10]
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling larger quantities or if there is a risk of aerosolization.Protects against the inhalation of the fine powder, which can cause respiratory irritation.[9][10][11]

Laboratory Handling Procedures

Engineering Controls

All handling of solid (3-Chlorophenyl)(phenyl)methanamine hydrochloride should be performed in a certified chemical fume hood to minimize inhalation exposure.[6] The fume hood provides a controlled environment and prevents the dissemination of the powder into the general laboratory space.

Weighing and Aliquoting Protocol
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

  • Container Acclimatization: If the compound has been stored in a refrigerator, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Dispensing: Inside the fume hood, carefully open the container. Use a clean spatula to dispense the desired amount of powder onto a weigh boat or into a suitable vessel. Avoid generating dust.

  • Closure: Securely close the primary container immediately after dispensing.

  • Dissolution (if applicable): If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

  • Decontamination: Wipe down the spatula, weigh boat, and any other contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Hand Washing: After completing the procedure and removing PPE, wash hands thoroughly with soap and water.[6]

Storage Procedures

Proper storage is critical to maintaining the chemical's integrity and preventing accidents.

Storage ParameterGuidelineRationale
Temperature 2-8°C.[3]Cool temperatures slow down potential degradation pathways.
Atmosphere Under an inert gas (e.g., argon or nitrogen).[3]Protects the compound from atmospheric moisture and oxygen, which could promote degradation.
Location Store in a designated, well-ventilated, and secure area away from incompatible materials.[7][12]Prevents accidental reactions and unauthorized access.
Container Keep in the original, tightly sealed container.[6][13]Prevents contamination and exposure to the atmosphere.
Logical Flow for Safe Handling and Storage

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_storage Storage PPE Don Appropriate PPE FumeHood Verify Fume Hood Operation PPE->FumeHood Acclimatize Acclimatize Container FumeHood->Acclimatize Dispense Weigh/Dispense Compound Acclimatize->Dispense Seal Securely Seal Container Dispense->Seal Dissolve Prepare Solution (if needed) Dispense->Dissolve Decontaminate Decontaminate Surfaces & Tools Seal->Decontaminate Dissolve->Decontaminate Waste Dispose of Waste Decontaminate->Waste RemovePPE Remove PPE Waste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands Store Store at 2-8°C under Inert Gas WashHands->Store

Caption: Workflow for handling (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

Spill and Emergency Procedures

Small Spills
  • Evacuate: Alert personnel in the immediate area.

  • Contain: If it is safe to do so, prevent the spread of the powder.

  • Cleanup: Wearing appropriate PPE, gently cover the spill with an inert absorbent material. Carefully sweep the material into a designated hazardous waste container.[6] Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent and dispose of all cleanup materials as hazardous waste.

Large Spills
  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact the institution's Environmental Health and Safety (EHS) department and provide details of the spill.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5][14]

  • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Waste Disposal

All waste containing (3-Chlorophenyl)(phenyl)methanamine hydrochloride, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous waste. As a halogenated organic compound, it should be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[3][15] Follow all institutional, local, and national regulations for hazardous waste disposal.

Waste Disposal Protocol
  • Segregation: Collect waste in a container specifically designated for halogenated organic waste. Do not mix with non-halogenated waste.[15]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "(3-Chlorophenyl)(phenyl)methanamine hydrochloride".[3]

  • Storage of Waste: Keep the waste container sealed and store it in a designated satellite accumulation area until it is collected by EHS personnel.

  • Empty Containers: "Empty" containers that held this compound must also be disposed of as hazardous waste.

Conclusion

The procedures outlined in this document are based on established safety protocols and the best available information for (3-Chlorophenyl)(phenyl)methanamine hydrochloride and analogous compounds. A thorough understanding and consistent application of these guidelines are paramount for ensuring a safe laboratory environment. It is the responsibility of every researcher to be familiar with these procedures and to consult their institution's EHS department for any specific questions or in the event of an emergency.

References

  • Braun Research Group, University of Delaware. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3-Chlorophenyl)(phenyl)methanamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). (3-chlorophenyl)(phenyl)methanamine hydrochloride (C13H12ClN). Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Angene Chemical. (2025, March 22). (4-Chlorophenyl)(phenyl)methanamine hydrochloride Safety Data Sheet. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • NSP Coatings. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]

  • Trustrade. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

  • Scribd. (n.d.). Lab Chemical Storage Guidelines. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Trustrade. (2023, September 16). Storage conditions for chemicals in the laboratory. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (3-Chlorophenyl)(phenyl)methanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I often see researchers encounter yield issues in multi-step syntheses. The preparation of (3-Chlorophenyl)(phenyl)methanamine hydrochloride, a key intermediate for various bioactive molecules, is a prime example.[1] This guide is structured to provide not just solutions, but a deeper understanding of the reaction mechanism—reductive amination—to empower you to logically diagnose and resolve challenges in your experimental work.

The synthesis proceeds in two key stages, often combined in a one-pot reaction: the formation of an N-benzylideneaniline (imine) intermediate, followed by its reduction to the target secondary amine.[2] Success hinges on balancing the conditions to favor both steps while minimizing competing side reactions.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific, common issues encountered during the synthesis.

Question 1: My overall yield is low, and analysis (TLC, GC-MS) shows significant amounts of unreacted 3-chlorobenzaldehyde and aniline. What is the likely cause?

Answer: This strongly suggests that the initial imine formation is the rate-limiting step or has not reached favorable equilibrium. The reaction between an aldehyde and an amine to form an imine is a reversible equilibrium process.[2][3] To drive the reaction forward and improve yield, consider the following:

  • pH Optimization: Imine formation is typically catalyzed by mild acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine. However, excessive acid will protonate the aniline, rendering it non-nucleophilic. The optimal pH for imine formation is generally between 4 and 5.[4] You can achieve this by adding a catalytic amount of a weak acid, such as acetic acid.

  • Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of a water molecule.[2] While one-pot syntheses don't typically employ physical water removal (like a Dean-Stark trap), the choice of solvent and reagents can influence this equilibrium. Using a dehydrating agent is an option, though it can complicate the reaction. A more practical approach in this context is ensuring the reaction has sufficient time to reach equilibrium before or during the reduction step.

  • Reaction Time for Imine Formation: If you are performing a stepwise reaction, ensure the imine formation is complete before adding the reducing agent. Monitor this by TLC or GC. In a one-pot synthesis, allowing the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) before adding the reductant can be beneficial.

Question 2: My primary byproduct is 3-chlorobenzyl alcohol. How can I prevent its formation?

Answer: The formation of 3-chlorobenzyl alcohol indicates that your reducing agent is reducing the starting aldehyde faster than, or in competition with, the imine intermediate. This is a common issue related to the choice and handling of the reducing agent.[4]

  • Select a Milder, More Selective Reducing Agent:

    • Sodium Borohydride (NaBH₄): While effective at reducing imines, NaBH₄ can also readily reduce aldehydes.[2][5] Its use requires careful control of temperature and addition rate to favor imine reduction.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is significantly milder and shows excellent selectivity for the protonated imine (the iminium ion) over the carbonyl group, especially at the optimal pH of 4-5.[4][6] This makes it a superior choice for one-pot reductive aminations to avoid alcohol byproduct formation.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is another excellent choice. It is a mild reductant that selectively reduces imines in the presence of aldehydes and is less toxic than its cyanoborohydride counterpart.[2][7] It is often the reagent of choice for this transformation.[8]

  • Control Reaction Temperature: If using a less selective agent like NaBH₄, perform the addition at a lower temperature (e.g., 0-5 °C) to moderate its reactivity and potentially favor the reduction of the imine which forms in situ.

  • One-Pot vs. Two-Step: In a one-pot procedure, the selectivity of the reducing agent is paramount. If alcohol formation persists, consider a two-step approach where the imine is formed first, potentially isolated, and then reduced. This provides greater control over the reduction step.[7]

Question 3: I'm losing a significant portion of my product during the aqueous workup and final isolation. How can I improve my recovery?

Answer: Product loss during purification is a frequent and frustrating source of low yield. For an amine product like this, pH control during extraction and proper crystallization technique for the hydrochloride salt are critical.

  • Basification for Extraction: Your product is a secondary amine, which will be protonated and water-soluble under acidic or neutral conditions. To extract it into an organic solvent (e.g., ethyl acetate, dichloromethane), you must first basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to a pH greater than 10.[9][10] This deprotonates the amine, making it a neutral, "free base" that is soluble in the organic phase. Always check the pH of the aqueous layer after adding the base to ensure it is sufficiently high.

  • Efficient Salt Formation: To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and treated with methanolic HCl, ethanolic HCl, or gaseous HCl.[9]

    • Avoid Excess Acid: Adding a large excess of HCl can sometimes lead to an oily product or difficulty in crystallization. Add the acid dropwise until the solution is acidic (check with pH paper) and precipitation begins.

    • Solvent Choice: The hydrochloride salt's solubility is key. It should be poorly soluble in the chosen solvent system to ensure good precipitation. Trituration with a non-polar solvent like n-hexane or diethyl ether after evaporation of the primary solvent can help induce precipitation and wash away non-polar impurities.[9]

  • Recrystallization Technique: If you need to recrystallize the final hydrochloride salt for higher purity, choose a solvent system where the salt is soluble when hot but sparingly soluble when cold.[10] Common choices include ethanol, methanol, or isopropanol. Dissolve the salt in a minimal amount of the hot solvent and allow it to cool slowly to form well-defined crystals, which are less likely to trap impurities.[10]

Frequently Asked Questions (FAQs)

FAQ 1: What is the detailed mechanism of this reductive amination?

The reaction proceeds via two main mechanistic steps:

  • Imine Formation: The nitrogen of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. This forms a tetrahedral intermediate called a hemiaminal. Under mild acid catalysis, the hemiaminal's hydroxyl group is protonated, turning it into a good leaving group (H₂O). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the imine (or Schiff base) intermediate.[3]

  • Imine Reduction: A hydride reagent (e.g., from NaBH₄ or STAB) delivers a hydride ion (H⁻) to the electrophilic carbon of the imine double bond. This breaks the C=N pi bond and forms a new carbon-hydrogen bond. The resulting nitrogen anion is then protonated by the solvent (e.g., methanol) or during the aqueous workup to yield the final secondary amine.[5][11]

FAQ 2: How do I choose the best reducing agent?

The choice depends on factors like selectivity, safety, and reaction conditions. For this specific synthesis, a selective reagent is highly recommended to maximize yield.

Reducing AgentProsConsOptimal Conditions
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Low selectivity; can reduce the starting aldehyde.[2]Two-step procedure or careful temperature control (0-5 °C) in a one-pot setup.[7]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for iminium ions over carbonyls.[4]Toxic (cyanide byproduct upon decomposition). Requires careful handling and disposal.One-pot reaction in a protic solvent (e.g., MeOH) with pH controlled at 4-5.[6]
Sodium Triacetoxyborohydride (STAB) Highly selective, non-toxic, and effective.[2] Reacts well in aprotic solvents like DCE.More expensive than NaBH₄. Can be moisture-sensitive.One-pot reaction, often with a catalytic amount of acetic acid in solvents like DCE or THF.[7]
Catalytic Hydrogenation (H₂/Pd/C) "Green" method with high atom economy; water is the only byproduct.Requires specialized hydrogenation equipment (pressure vessel). Catalyst can be pyrophoric.[12]Typically run at elevated pressure (e.g., 50 atm H₂) in a solvent like ethanol or methanol.[12]

FAQ 3: What are the key differences between a one-pot and a two-step procedure?

  • One-Pot Procedure: All reactants (aldehyde, amine, and reducing agent) are combined in a single reaction vessel.[2] This is more efficient and requires less handling. However, its success is highly dependent on the use of a selective reducing agent (like STAB or NaBH₃CN) that will not react with the starting aldehyde.[4]

  • Two-Step Procedure: The aldehyde and amine are first reacted to form the imine, which may be isolated and purified. The purified imine is then subjected to reduction in a separate step.[7] This approach offers greater control and can be useful if side reactions are problematic in the one-pot setup, but it is more time-consuming and can lead to lower overall yields due to losses during the intermediate isolation.

Visual Troubleshooting Workflow

The following diagram provides a logical path for diagnosing and solving low-yield issues.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_diagnosis Diagnosis & Solution low_yield Low Yield Observed analyze Analyze Reaction Mixture (TLC, GC-MS, NMR) low_yield->analyze incomplete Incomplete Conversion? analyze->incomplete side_products Major Side Products? incomplete->side_products No sol_incomplete Optimize Imine Formation: - Check/Adjust pH (4-5) - Increase Reaction Time - Check Reagent Purity incomplete->sol_incomplete Yes aldehyde_byproduct 3-Chlorobenzyl Alcohol Detected side_products->aldehyde_byproduct Yes purification_loss Product Lost During Workup side_products->purification_loss No sol_aldehyde Reduce Aldehyde Reduction: - Use Selective Reductant (STAB) - Lower Reaction Temperature - Control Reagent Addition Rate sol_purification Improve Workup/Purification: - Ensure pH > 10 for Extraction - Optimize Crystallization Solvent - Perform Multiple Extractions aldehyde_byproduct->sol_aldehyde purification_loss->sol_purification

Caption: A logical workflow for diagnosing and addressing low reaction yield.

Optimized Experimental Protocol: One-Pot Synthesis

This protocol utilizes sodium triacetoxyborohydride (STAB) for its high selectivity and efficiency.

Materials:

  • 3-Chlorobenzaldehyde (1.0 equiv)

  • Aniline (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv)

  • Glacial Acetic Acid (catalytic, ~0.1 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Methanolic HCl or Diethyl Ether saturated with HCl

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-chlorobenzaldehyde (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE).

  • Add aniline (1.0 equiv) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) to the stirring mixture. The addition may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting materials.[12]

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Add 2M NaOH solution and shake, ensuring the aqueous layer is basic (pH > 10).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (3-Chlorophenyl)(phenyl)methanamine free base.

  • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., ethyl acetate or diethyl ether).

  • Slowly add a solution of HCl in a compatible solvent (e.g., methanolic HCl) dropwise with stirring until precipitation is complete.

  • Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the (3-Chlorophenyl)(phenyl)methanamine hydrochloride salt.

References

  • Vertex AI Search Grounding API. Optimizing Reductive Amination: A Guide for Chemical Procurement. [Online].
  • ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes. [Online].
  • BenchChem. Technical Support Center: Optimization of Reductive Amination for Chiral Amine Synthesis. [Online].
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Online].
  • Vedantu. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. [Online].
  • WordPress. Reductive Amination. [Online].
  • Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. [Online].
  • YouTube. CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride; Reductive Amination. [Online].
  • ResearchGate. Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. [Online].
  • Wikipedia. Reductive amination. [Online].
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Online].
  • BenchChem. Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine. [Online].
  • Hive Novel Discourse. Easy P2P reductive amination with NaBH(OAc)3. [Online].
  • MySkinRecipes. (3-Chlorophenyl)(phenyl)methanamine hydrochloride. [Online].
  • BenchChem. Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization. [Online].
  • Allen. Reaction of aniline with benzaldehyde is. [Online].
  • BenchChem. preventing byproduct formation in adamantane synthesis. [Online].

Sources

Side product formation in the synthesis of (3-Chlorophenyl)(phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Chlorophenyl)(phenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. We will delve into the common challenges, with a focus on side product formation, and provide actionable solutions based on established chemical principles. Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry, and a thorough understanding of its nuances is critical for success.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing (3-Chlorophenyl)(phenyl)methanamine hydrochloride?

A1: The most prevalent and industrially relevant method is the reductive amination of 3-chlorobenzophenone. This process typically involves two key steps:

  • Imine Formation: 3-Chlorobenzophenone is reacted with an amine source, most commonly ammonia or an ammonia equivalent, to form the corresponding imine intermediate. This reaction is acid-catalyzed and reversible.[3][4]

  • Reduction: The C=N bond of the imine is then selectively reduced to an amine using a suitable reducing agent. The final product is typically isolated as a hydrochloride salt to improve its stability and handling properties.

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The main side products that can compromise the purity and yield of your final product include:

  • Unreacted 3-Chlorobenzophenone: The starting ketone may remain if the imine formation is incomplete or if the imine hydrolyzes back to the ketone.[3][5][6]

  • (3-Chlorophenyl)(phenyl)methanol: This alcohol is formed by the direct reduction of the 3-chlorobenzophenone starting material.[7][8]

  • Over-alkylation Products: The newly formed primary amine product can potentially react with another molecule of the imine intermediate, leading to the formation of a secondary amine impurity.[9][10]

Q3: How can I monitor the progress of the reaction to minimize side product formation?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside standards of the starting material (3-chlorobenzophenone) and, if available, the product, you can visualize the disappearance of the starting material and the appearance of the product.[8] For more quantitative analysis, techniques like GC-MS or HPLC can be employed.

Troubleshooting Guide: Side Product Formation

This section provides a detailed breakdown of common issues related to side product formation and offers solutions to mitigate them.

Problem 1: High Levels of Unreacted 3-Chlorobenzophenone in the Final Product

The presence of the starting ketone in your final product is a common issue that points to inefficiencies in the imine formation or its subsequent reduction.

Causality Workflow:

cluster_0 Diagnosis cluster_1 Solutions High Ketone Levels High Ketone Levels Incomplete Imine Formation Incomplete Imine Formation High Ketone Levels->Incomplete Imine Formation Possible Cause Imine Hydrolysis Imine Hydrolysis High Ketone Levels->Imine Hydrolysis Possible Cause Optimize pH Optimize pH Incomplete Imine Formation->Optimize pH Remove Water Remove Water Incomplete Imine Formation->Remove Water Increase Amine Concentration Increase Amine Concentration Incomplete Imine Formation->Increase Amine Concentration Ensure Anhydrous Conditions Ensure Anhydrous Conditions Imine Hydrolysis->Ensure Anhydrous Conditions

Caption: Troubleshooting workflow for high levels of unreacted ketone.

Detailed Solutions:

  • Optimize Reaction pH: Imine formation is catalyzed by acid, but the rate decreases at very low pH because the amine nucleophile becomes protonated and non-nucleophilic. The optimal pH for imine formation is typically around 4-5.[4][6] Careful control of the pH is therefore crucial.

  • Water Removal: Imine formation is a condensation reaction that produces water.[3] According to Le Chatelier's principle, removing water as it is formed will drive the equilibrium towards the imine product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Increase Amine Concentration: Using an excess of the amine source (e.g., ammonia) can also shift the equilibrium towards the formation of the imine.

  • Prevent Imine Hydrolysis: The imine can be hydrolyzed back to the ketone and amine in the presence of water, a reaction that is also often acid-catalyzed.[5][6][11] Therefore, it is important to work under anhydrous conditions, especially during the reduction step, to prevent the hydrolysis of the imine intermediate.

Problem 2: Significant Formation of (3-Chlorophenyl)(phenyl)methanol

The formation of the alcohol side product indicates that the reducing agent is reacting with the starting ketone instead of the desired imine intermediate.

Comparative Analysis of Reducing Agents:

Reducing AgentSelectivity for Imine/Iminium IonOperating pHKey Considerations
Sodium Borohydride (NaBH₄) ModerateNeutral to BasicCan reduce both ketones and imines.[7][12] To improve selectivity, the imine can be pre-formed and isolated before reduction.[12]
Sodium Cyanoborohydride (NaBH₃CN) HighMildly Acidic (pH 4-6)Selectively reduces the protonated imine (iminium ion) over the ketone.[3][10] Highly toxic due to the presence of cyanide.[12]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) HighMildly AcidicA less toxic alternative to NaBH₃CN that also shows high selectivity for the iminium ion.[10][12]

Troubleshooting Strategies:

  • Choice of Reducing Agent: For a one-pot reductive amination, using a selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride is highly recommended. These reagents are less reactive towards the ketone at the optimal pH for imine formation.[10]

  • Two-Step Procedure: If using a less selective reducing agent like sodium borohydride, it is advisable to first form and isolate the imine before proceeding with the reduction. This prevents the reducing agent from coming into contact with the starting ketone.[12]

  • Temperature Control: Ketone reduction is often more facile at higher temperatures. Maintaining a lower reaction temperature during the reduction step can help to minimize the formation of the alcohol byproduct.

Problem 3: Presence of Over-alkylation Impurities

Over-alkylation occurs when the desired primary amine product acts as a nucleophile and reacts with another molecule of the imine intermediate, leading to the formation of a secondary amine.

Reaction Pathway Visualization:

3-Chlorobenzophenone 3-Chlorobenzophenone Imine Intermediate Imine Intermediate 3-Chlorobenzophenone->Imine Intermediate + Ammonia Ammonia Ammonia Primary Amine (Product) Primary Amine (Product) Imine Intermediate->Primary Amine (Product) + [H] Secondary Amine (Side Product) Secondary Amine (Side Product) Primary Amine (Product)->Secondary Amine (Side Product) + Imine Intermediate, -NH3

Caption: Reaction pathway showing the formation of the desired primary amine and the over-alkylation side product.

Mitigation Strategies:

  • Control Stoichiometry: Using a large excess of the initial amine source (ammonia) can help to minimize the chances of the product amine competing for reaction with the imine intermediate.

  • Slow Addition of Reducing Agent: A slow, controlled addition of the reducing agent can help to keep the concentration of the newly formed primary amine low at any given time, thus reducing the rate of the competing over-alkylation reaction.

  • Purification: If over-alkylation cannot be completely avoided, the secondary amine impurity will need to be removed during purification, for example by column chromatography or crystallization.[9][13]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is designed to minimize the formation of the alcohol side product by using a selective reducing agent.

  • To a solution of 3-chlorobenzophenone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloroethane or THF) is added ammonium acetate (5-10 eq).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5-2.0 eq) is then added portion-wise over 30 minutes, maintaining the temperature below 30°C.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified, for example by crystallization from an ethanol/ether mixture, to yield (3-Chlorophenyl)(phenyl)methanamine.

  • The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same solvent.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying the final product and removing less soluble impurities.

  • The crude (3-Chlorophenyl)(phenyl)methanamine hydrochloride is dissolved in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol or methanol).

  • A second solvent in which the product is poorly soluble (an anti-solvent, e.g., diethyl ether or hexane) is slowly added until the solution becomes slightly turbid.

  • The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

  • The crystals are collected by vacuum filtration, washed with a small amount of the cold anti-solvent, and dried under vacuum.

References

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]

  • Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. [Link]

  • Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]

  • News-Medical.Net. (2018, October 30). Imine Hydrolysis. [Link]

  • WritingUniverse. (2023, March 3). The reduction of benzophenone using sodium borohydride. [Link]

  • Myers, A. Chem 115. [Link]

  • YouTube. (2020, April 20). Reduction of Benzophenone. [Link]

  • YouTube. (2020, September 11). Reduction of benzophenone with sodium borohydride. [Link]

  • YouTube. (2020, March 31). Reduction of benzophenone. [Link]

  • PubChemLite. (3-chlorophenyl)(phenyl)methanamine hydrochloride (C13H12ClN). [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • PubMed Central. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • University of Leeds. Biocatalytic Imine Reduction: Isolation, Application, Structure and Mechanism of Imine Reductases. [Link]

  • Stanford University. Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations. [Link]

  • Veeprho. 3-Chlorobenzophenone | CAS 1016-78-0. [Link]

  • PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. [Link]

  • Shubham. 3-Nitro-4-Chloro Benzophenone | Shubham Has Extensive Range Of Different Pharmaceutical Intermediates. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PMC - NIH. Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. [Link]

  • ACS Catalysis. Imine Reductases and Reductive Aminases in Organic Synthesis. [Link]

Sources

Technical Support Center: Purification of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (3-Chlorophenyl)(phenyl)methanamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its purity is paramount for successful downstream applications and regulatory compliance. However, its synthesis often yields a crude product contaminated with positional isomers, unreacted starting materials, and reaction by-products. This guide provides a comprehensive, in-depth resource for researchers, scientists, and process chemists to troubleshoot and overcome the common purification challenges associated with this compound. We will explore the causality behind experimental choices, offering robust, field-proven protocols to ensure the highest purity of your final product.

Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a direct question-and-answer format.

Question 1: My crude product is a sticky, dark-colored oil or semi-solid. How should I begin the purification?

Answer: This is a common presentation for crude amine salts, often resulting from residual solvent, inorganic by-products from the reaction workup, and colored impurities. The most effective initial step is a liquid-liquid acid-base extraction. This process cleans up the material by separating the desired amine from neutral and acidic impurities.

The underlying principle is the reversible conversion of the amine between its water-soluble salt form and its organic-soluble free base form.[1] By basifying the aqueous solution of your crude hydrochloride salt, you deprotonate the ammonium cation, yielding the free amine, which will partition into an organic solvent. This leaves water-soluble impurities (like inorganic salts) and acidic impurities (which form water-soluble salts under basic conditions) behind in the aqueous phase.

  • Workflow:

    • Dissolve the crude hydrochloride salt in water.

    • Add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Slowly add a base (e.g., 2 M NaOH solution) with stirring until the aqueous layer is basic (pH > 10).

    • Separate the organic layer.

    • Wash the organic layer with brine to remove residual water and inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Evaporate the solvent to yield the purified free base, which is often an oil but should be significantly cleaner.

Below is a diagram illustrating this fundamental purification workflow.

cluster_start Initial State cluster_extraction Acid-Base Extraction cluster_finish Isolation crude Crude HCl Salt (in Water) add_base 1. Add Organic Solvent 2. Add 2M NaOH (pH > 10) crude->add_base sep_funnel Separatory Funnel (Two Layers Form) add_base->sep_funnel aq_layer Aqueous Layer (Inorganic Salts, Acidic Impurities) sep_funnel->aq_layer Discard org_layer Organic Layer (Free Base Amine, Neutral Impurities) sep_funnel->org_layer Collect wash_dry 1. Wash with Brine 2. Dry (Na₂SO₄) org_layer->wash_dry evap Evaporate Solvent wash_dry->evap final Purified Free Base evap->final

Caption: Workflow for purifying crude amine salt via acid-base extraction.

Question 2: My compound 'oils out' during recrystallization instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the dissolved compound separates from the cooling solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the compound's melting point is lower than the boiling point of the solvent or when the solubility curve is such that the solution becomes supersaturated at a temperature where the solute is still molten. For amine hydrochlorides, this can be particularly problematic in mixed solvent systems.

Here are several effective strategies to prevent oiling out, drawing on established crystallization principles[2]:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly on the benchtop before inducing further crystallization in an ice bath. Slow cooling provides more time for proper crystal nucleation.

  • Add More Solvent: The oil is essentially a highly concentrated, impure liquid form of your compound. Re-heat the solution to dissolve the oil, add a small amount (5-10% more) of the hot solvent to reduce the concentration slightly, and then attempt to cool it again slowly.

  • Change the Solvent System: If the issue persists, the solvent is likely inappropriate. For the hydrochloride salt, polar protic solvents like ethanol or isopropanol are often good choices.[2][3] Avoid solvent systems where the compound's solubility changes too drastically over a small temperature range.

  • Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce nucleation.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites.

Question 3: I'm using silica gel chromatography to purify the free base, but the compound is streaking badly on the TLC plate and giving poor separation in the column. What should I do?

Answer: This is a classic problem when purifying amines on standard silica gel. Silica is acidic (due to surface silanol groups, Si-OH), which leads to strong, often irreversible, binding of basic amines. This causes the "streaking" or tailing you observe, resulting in poor separation and low recovery.

The Solution: You need to neutralize the acidic sites on the silica.

  • Add a Basic Modifier to the Eluent: The most common and effective solution is to add a small amount of a volatile base to your solvent system. A typical choice is triethylamine (Et₃N) at a concentration of 0.5-1% (v/v).[4] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your desired amine to travel through the column more cleanly.

  • Use a Different Stationary Phase: If streaking persists, consider an alternative to silica gel.

    • Basic Alumina (Al₂O₃): Alumina is basic and provides excellent separation for basic compounds without the need for a mobile phase modifier.

    • Reverse-Phase Chromatography (C18): If your compound and its impurities have different polarities, reverse-phase chromatography using solvents like acetonitrile and water can be highly effective.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose strategy for achieving high purity (>99.5%) for (3-Chlorophenyl)(phenyl)methanamine hydrochloride?

A1: A multi-step, systematic approach is most effective. This workflow ensures the removal of a broad spectrum of potential impurities.

Caption: Decision workflow for high-purity purification.

  • Initial Cleanup: Start with an acid-base extraction as described in the Troubleshooting Guide to get the free base. This removes the bulk of inorganic and highly polar impurities.[5]

  • Chromatography (If Necessary): Analyze the free base by TLC or LC-MS. If significant organic impurities (e.g., positional isomers, starting materials) remain, perform column chromatography using an appropriate system (e.g., silica gel with 1% Et₃N).

  • Salt Formation: Convert the purified free base back into the hydrochloride salt. This is a powerful purification step in itself, as any impurities that do not form a salt or have different solubility will be separated. A standard procedure is to dissolve the free base in a solvent like methanol or diethyl ether and add a stoichiometric amount of HCl (as a solution in the same solvent or as gas) to precipitate the salt.[6]

  • Final Recrystallization: Perform a final recrystallization of the hydrochloride salt from a suitable solvent (e.g., ethanol) to remove any remaining minor impurities and ensure a well-defined crystalline product.[3]

Q2: How do I choose the best solvent for recrystallizing the hydrochloride salt?

A2: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold. For a salt like (3-Chlorophenyl)(phenyl)methanamine HCl, polar solvents are the best place to start. A systematic screening process is recommended:

  • Place ~20-30 mg of your salt into several small test tubes.

  • Add a common solvent to each tube dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent. If it dissolves in a single drop, it's too soluble. If it barely dissolves after 3 mL, it's not soluble enough.

  • Take the tubes with promising solvents and heat them gently in a water bath. Add more solvent until the solid fully dissolves.

  • Allow the tubes to cool to room temperature, then place them in an ice bath.

  • The best solvent is the one that produces a large crop of well-formed crystals upon cooling.

Table 1: Solubility Guide for Amine Hydrochloride Salts

Solvent Type Expected Solubility Comments
Water Polar Protic High Often too soluble for good recovery unless an anti-solvent is used.
Methanol Polar Protic High Good candidate, may need cooling to low temperatures for high yield.[2]
Ethanol Polar Protic Moderate Excellent candidate, often provides a good balance of solubility.[3]
Isopropanol (IPA) Polar Protic Moderate-Low Very good candidate, lower solubility at room temp often leads to high recovery.
Acetonitrile Polar Aprotic Low Can be useful as a co-solvent or for washing crystals.
Ethyl Acetate Moderately Polar Very Low Often used as an "anti-solvent" to induce precipitation.
Dichloromethane Nonpolar Aprotic Insoluble Useful for washing/triturating to remove nonpolar impurities.

| Hexane/Heptane | Nonpolar | Insoluble | Excellent for final washing of crystals to remove residual solvents.[6] |

Q3: What are the proper storage conditions for (3-Chlorophenyl)(phenyl)methanamine hydrochloride?

A3: The hydrochloride salt form significantly enhances the stability of the amine compared to its free base, which can be susceptible to air oxidation.[7] For long-term stability and to maintain purity, the compound should be stored in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8°C) under an inert atmosphere like argon or nitrogen.[7]

Detailed Experimental Protocols

Protocol 1: Robust Acid-Base Extraction for Initial Purification

  • Objective: To isolate the amine free base from inorganic salts and acidic/neutral impurities.

  • Methodology:

    • Dissolution: Dissolve 10.0 g of crude (3-Chlorophenyl)(phenyl)methanamine HCl in 100 mL of deionized water in a 500 mL separatory funnel.

    • Organic Solvent Addition: Add 100 mL of ethyl acetate to the separatory funnel.

    • Basification: While gently swirling the funnel, slowly add 2 M sodium hydroxide (NaOH) solution. Periodically stopper the funnel, invert, and vent to release any pressure. Continue adding NaOH until the aqueous layer tests basic (pH > 10) with pH paper.

    • Extraction: Stopper the funnel securely and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.

    • Separation: Drain the lower aqueous layer and discard it. Collect the upper organic (ethyl acetate) layer.

    • Back-Extraction: To maximize recovery, add another 50 mL of ethyl acetate to the aqueous layer, shake, and combine this second organic extract with the first.

    • Washing: Wash the combined organic layers with 50 mL of saturated sodium chloride solution (brine). This helps to remove dissolved water and residual inorganic salts.

    • Drying: Drain the washed organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.

    • Isolation: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh ethyl acetate. Combine the filtrates and concentrate the solution using a rotary evaporator to yield the purified free base, typically as a pale yellow oil.

Protocol 2: Recrystallization of the Hydrochloride Salt from Ethanol

  • Objective: To achieve high purity of the final salt product by removing minor, structurally similar impurities.

  • Methodology:

    • Solvent Preparation: Place 5.0 g of the hydrochloride salt into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Dissolution: Add a minimal amount of ethanol (e.g., 20 mL) and heat the mixture to a gentle boil with stirring on a hot plate. Continue to add ethanol in small portions until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution.

    • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol, followed by a wash with cold n-hexane to aid in drying.

    • Drying: Dry the crystals under high vacuum to remove all traces of solvent. The final product should be a white to off-white, free-flowing crystalline solid.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • University of Waterloo Confluence. (n.d.). Acid and Base Extraction. [Link]

  • Reddit r/Chempros. (2022). Amine workup. [Link]

  • Adamo, A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1846-1852. [Link]

  • Kumar, K. A., et al. (2014). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 6(5), 333-340. [Link]

  • Google Patents. (2015).
  • MySkinRecipes. (n.d.). (3-Chlorophenyl)(phenyl)methanamine hydrochloride. [Link]

Sources

Technical Support Center: Improving Enantiomeric Excess in the Chiral Synthesis of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral synthesis of (3-Chlorophenyl)(phenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric excess (ee) of this critical chiral intermediate. Here, we delve into common experimental challenges and provide field-proven solutions grounded in established chemical principles.

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is a frequent hurdle in asymmetric synthesis. The following table outlines common symptoms, their potential causes, and suggested solutions to enhance the stereoselectivity of your reaction.

SymptomPotential CauseSuggested Solution
Consistently low ee (<50%) Inefficient Chiral Catalyst: The chosen catalyst may have low intrinsic selectivity for the substrate.Action: Screen a variety of chiral catalysts. For the asymmetric reduction of the corresponding imine, consider catalysts based on ruthenium, rhodium, or iridium with chiral ligands such as BINAP, DuPhos, or chiral diamines.[1][2] Biocatalysts, like imine reductases (IREDs), can also offer high enantioselectivity.[3][4]
Incorrect Catalyst Activation: The active catalytic species may not be forming correctly.Action: Review the catalyst activation protocol. Some catalysts require a pre-activation step or the presence of specific additives. Ensure all reagents and solvents are anhydrous and reactions are performed under an inert atmosphere.
Non-selective Background Reaction: An uncatalyzed reaction may be occurring in parallel, producing a racemic product.[5]Action: Lower the reaction temperature to disfavor the higher activation energy pathway of the uncatalyzed reaction.[6] Adjust the catalyst loading; sometimes a higher loading can outcompete the background reaction.[5][7]
Inconsistent ee between batches Variable Quality of Starting Materials: Impurities in the imine substrate or solvents can interfere with the catalyst.[8]Action: Purify starting materials before use. Use freshly distilled, anhydrous solvents. Impurities can sometimes act as catalyst poisons.[8]
Atmospheric Contamination: Exposure to air or moisture can deactivate the catalyst.Action: Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). Ensure all glassware is thoroughly dried.
ee decreases over the reaction time Catalyst Decomposition or Racemization: The catalyst may not be stable under the reaction conditions, or the product may be racemizing.Action: Monitor the reaction progress and ee over time.[9] If catalyst decomposition is suspected, consider a more robust catalyst or milder reaction conditions. If product racemization is occurring, shorten the reaction time or lower the temperature.
Equilibrium Issues: The reaction may be reversible, leading to racemization over time.Action: Once the reaction reaches optimal conversion and ee, quench it promptly.
Good ee but low conversion Suboptimal Reaction Conditions: The temperature, pressure, or concentration may not be ideal for catalyst turnover.Action: Systematically optimize reaction parameters. Increase temperature to improve reaction rate, but monitor the effect on ee, as higher temperatures can sometimes decrease selectivity.[10][11] For hydrogenations, optimizing hydrogen pressure is crucial.[12]
Insufficient Catalyst Loading: The amount of catalyst may be too low for efficient conversion.Action: Gradually increase the catalyst loading.[13][14] However, be aware that very high loadings can sometimes lead to catalyst aggregation and decreased selectivity.[7]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low enantiomeric excess.

troubleshooting_workflow start Low Enantiomeric Excess Observed validate_analytical Validate Analytical Method (Chiral HPLC/GC) start->validate_analytical validate_analytical->start Method Invalid check_materials Check Purity of Starting Materials & Solvents validate_analytical->check_materials Method Valid optimize_conditions Optimize Reaction Conditions (Temp, Conc., Time) check_materials->optimize_conditions screen_catalysts Screen Different Chiral Catalysts optimize_conditions->screen_catalysts No Improvement final_ee Improved Enantiomeric Excess optimize_conditions->final_ee Improvement screen_catalysts->final_ee

Caption: A decision tree for systematically addressing low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: How does solvent choice impact the enantiomeric excess?

Solvent choice is a critical parameter that can dramatically influence the enantioselectivity of a reaction.[15][16] The solvent can affect the stability of the diastereomeric transition states, the solubility of the catalyst and substrate, and the overall reaction rate.

  • Polarity and Dielectric Constant: In some cases, enantioselectivity is inversely proportional to the dielectric constant of the solvent.[16] Non-polar solvents may enhance favorable non-covalent interactions in the catalyst-substrate complex, leading to better stereochemical communication.

  • Coordinating vs. Non-Coordinating Solvents: Coordinating solvents can sometimes compete with the substrate for binding to the catalyst's active site, potentially lowering enantioselectivity. Conversely, in some systems, specific solvent-catalyst interactions can pre-organize the catalyst for optimal stereocontrol.[15]

  • Protic vs. Aprotic Solvents: Protic solvents can engage in hydrogen bonding, which may stabilize or destabilize the desired transition state.

Recommendation: A solvent screen is highly recommended during reaction optimization. Start with common non-polar solvents like toluene and hexane, and systematically explore more polar options like THF, ethyl acetate, and dichloromethane.[17][18] The use of bio-based solvents is also an emerging area with promising results.[19]

Q2: What is the effect of temperature on enantioselectivity?

Temperature has a significant and predictable effect on enantioselectivity based on the Gibbs free energy equation. Generally, lower reaction temperatures lead to higher enantiomeric excess.[6][20] This is because the difference in activation energies between the two diastereomeric transition states becomes more pronounced relative to the available thermal energy.

However, there are exceptions, and in some cases, an optimal temperature exists where enantioselectivity is maximized.[21] Very low temperatures might significantly slow down the reaction rate, making it impractical. It's crucial to find a balance between an acceptable reaction rate and high enantioselectivity. Some studies have even reported an inversion of enantioselectivity with a change in temperature.[11]

Q3: I am still struggling with asymmetric synthesis. Is chiral resolution a viable alternative?

Yes, chiral resolution is a well-established and industrially relevant method for separating enantiomers from a racemic mixture.[22] For (3-Chlorophenyl)(phenyl)methanamine, this typically involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[12][22]

Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve the racemic (3-Chlorophenyl)(phenyl)methanamine in a suitable solvent (e.g., methanol or ethanol). Add a solution of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) to form diastereomeric salts.

  • Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out of the solution.

  • Isolation: Filter the crystals and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to neutralize the chiral acid and liberate the enantiomerically enriched free amine.

  • Extraction: Extract the free amine with an organic solvent and purify as needed.

  • Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC.[23][24]

Visualizing the Synthesis and Resolution Options

synthesis_options cluster_asymmetric Asymmetric Synthesis cluster_resolution Chiral Resolution imine Prochiral Imine asym_reduction Asymmetric Reduction (Chiral Catalyst + H₂) imine->asym_reduction chiral_amine Enantioenriched Amine asym_reduction->chiral_amine racemic_amine Racemic Amine add_resolving_agent Add Chiral Resolving Agent (e.g., Tartaric Acid) racemic_amine->add_resolving_agent diastereomers Diastereomeric Salts add_resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separated_salts Separated Diastereomers crystallization->separated_salts liberation Liberate Free Amine separated_salts->liberation resolved_amine Enantiopure Amine liberation->resolved_amine

Caption: Comparison of asymmetric synthesis and chiral resolution pathways.

Q4: My analytical method for determining ee seems unreliable. How can I validate it?

Accurate determination of enantiomeric excess is fundamental to optimizing your synthesis.[25][26][27] Chiral High-Performance Liquid Chromatography (HPLC) is a common method.[23][28]

Protocol: Validation of Chiral HPLC Method

  • Prepare a Racemic Standard: First, synthesize an authentic racemic sample of (3-Chlorophenyl)(phenyl)methanamine hydrochloride. This will serve as your 50:50 reference.

  • Initial Screening: Inject the racemic standard onto a chiral column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®). Screen different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier like diethylamine) to achieve baseline separation of the two enantiomer peaks.[29]

  • Confirmation: The two peaks corresponding to the enantiomers should be well-resolved and have equal areas.

  • Troubleshooting: If you do not see two distinct peaks of equal area, your analytical method requires further optimization before you can confidently measure the ee of your reaction products.[8] This may involve trying different chiral columns, mobile phase compositions, flow rates, or temperatures.

References

  • Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the c
  • Solvent effects in homogeneous asymmetric c
  • Enantioselective synthesis. Wikipedia.
  • Insights into temperature controlled enantioselectivity in asymmetric c
  • Recent advances in the asymmetric reduction of imines by recycled c
  • Recent advances in the asymmetric reduction of imines by recycled catalyst systems. Organic Chemistry Frontiers (RSC Publishing).
  • Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models. PubMed.
  • Influence of catalysts loading on enantioselectivities for catalyst 3 (given as enantiomeric excess for (R)-6).
  • An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines.
  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral St
  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry.
  • Influence of catalyst loading on enantioselectivity for the reduction...
  • Optimization of reaction time for improved conversion and enantiomeric excess.
  • Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. PubMed Central.
  • An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines.
  • Effects of catalyst loading on enantioselectivity.
  • Troubleshooting guide for low enantiomeric excess in chiral synthesis. BenchChem.
  • The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. PubMed.
  • Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science.
  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society.
  • Recent Advances in Greener Asymmetric Organoc
  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed.
  • Effect of catalyst loading on enantioselectivity.
  • The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry.
  • Optimization of reaction conditions a.
  • Catalytic Enantioselective [6π] Photocyclization Reactions by Chromophore Activation with a Chiral Lewis Acid. Journal of the American Chemical Society.
  • Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society.
  • Chapter 5: Principles of Asymmetric Synthesis. The Royal Society of Chemistry.
  • Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. PubMed Central.
  • Asymmetric-Synthesis.
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
  • Amplification of enantiomeric excess by dynamic inversion of enantiomers in deracemiz
  • Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine. BenchChem.
  • Characterization of (R)-(4-Chlorophenyl)(phenyl)methanamine: A Comparative Guide to Chiral Chromatography and Diastereomeric Sal. BenchChem.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Chiral resolution. Wikipedia.
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Improved Chiral Separation of Mephenesin on CHIRALPAK® IM. Daicel Chiral Technologies.
  • Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. MDPI.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • Chiral Arylated Amines via C-N Coupling of Chiral Amines with Aryl Bromides Promoted by Light. The University of Liverpool Repository.

Sources

Technical Support Center: Degradation Pathways of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (3-Chlorophenyl)(phenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to challenges encountered during stability and forced degradation studies. Here, we move beyond simple protocols to explain the chemical rationale behind the degradation pathways and analytical strategies.

Section 1: Understanding the Molecule: A Proactive Approach to Degradation

Before initiating any forced degradation study, a thorough analysis of the molecule's structure is critical for predicting its stability profile. (3-Chlorophenyl)(phenyl)methanamine hydrochloride possesses several key structural features that are susceptible to degradation.

Key Structural Features:

  • Secondary Amine: The nitrogen atom is nucleophilic and susceptible to oxidation.

  • Benzylic Carbon: The carbon atom bonded to both aromatic rings and the nitrogen is activated and can be a target for both oxidative and hydrolytic cleavage.

  • Aromatic Rings: The phenyl and chlorophenyl rings are generally stable but can undergo reactions under strong oxidative or photolytic conditions.

  • C-Cl Bond: The chloro-substituent is on an aromatic ring, making it relatively stable, but its potential for photolytic cleavage should not be overlooked.

  • Hydrochloride Salt: This salt form enhances aqueous solubility but also establishes an acidic pH in unbuffered solutions, which can influence hydrolysis.

Frequently Asked Questions: Initial Assessment

Q1: I'm tasked with designing a forced degradation study for (3-Chlorophenyl)(phenyl)methanamine HCl. What are the primary degradation pathways I should anticipate?

A1: Based on its structure, you should prioritize investigating four primary degradation mechanisms as recommended by ICH guidelines[1][2]:

  • Oxidation: The secondary amine is the most likely site of oxidative attack, potentially forming N-oxides or imines. The benzylic C-H bond is also a potential target.

  • Hydrolysis: The central C-N bond (benzylic amine) may be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions, which could lead to the formation of (3-chlorophenyl)(phenyl)methanone.

  • Photolysis: Aromatic amines can undergo complex photodegradation pathways, often initiated by the formation of radical species. Studies on similar amine drugs show that degradation can be initiated by hydroxyl radical attack or via an electron transfer mechanism from the nitrogen's non-bonding electrons[3][4].

  • Thermal Degradation: While generally more stable to heat than other stressors, thermal degradation can occur at elevated temperatures, leading to a variety of breakdown products[5].

Q2: What is the first step in developing a stability-indicating analytical method for this compound?

A2: The first and most crucial step is to develop a robust analytical method, typically a reverse-phase HPLC method, that can separate the parent compound from all potential degradation products. The goal is to achieve baseline resolution for all significant peaks. Forced degradation studies are then used to prove that this method is "stability-indicating" by demonstrating that newly formed degradant peaks do not co-elute with the main peak or with each other[2][6].

Section 2: Troubleshooting Specific Degradation Conditions

This section provides detailed guidance on performing stress studies, interpreting results, and troubleshooting common issues for each degradation pathway.

Hydrolytic Degradation

Q3: I'm observing degradation in my acidic hydrolysis sample but not in my basic hydrolysis sample. Why is this?

A3: This is not uncommon for amine hydrochlorides. In acidic conditions (e.g., 0.1 N HCl), the secondary amine is protonated (-NH2+). While this protonation protects the nitrogen from some reactions, it may not prevent the hydrolytic cleavage of the C-N bond, especially with heat. In contrast, under basic conditions (e.g., 0.1 N NaOH), the amine is in its free base form. This form might be more stable towards hydrolysis at the C-N bond but more susceptible to oxidation if air is present.

Q4: My main peak is decreasing in my hydrolysis study, but I don't see a corresponding increase in a single major degradant peak. What's happening?

A4: There are several possibilities:

  • Multiple Minor Degradants: The parent molecule could be degrading into several smaller products that elute at different times, with no single one being predominant.

  • Poor Chromophoric Properties: The degradant(s) may lack a strong UV chromophore at the analytical wavelength used for the parent compound. Running a photodiode array (PDA) detector can help identify peaks with different UV maxima.

  • Precipitation: A degradant may be insoluble in the sample matrix and has precipitated out of the solution. Visually inspect your sample vials.

  • Formation of Volatiles: While less common for hydrolysis, some degradation products could be volatile and lost during sample handling.

Protocol: Hydrolytic Stress Testing
  • Preparation: Prepare solutions of the compound (approx. 1 mg/mL) in 0.1 N HCl, Water, and 0.1 N NaOH.

  • Stress: Store aliquots at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 24, 48, 72 hours). Keep a control sample at 4°C.

  • Neutralization: Before analysis, cool the samples and neutralize the acidic and basic solutions to prevent further degradation on the HPLC system. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.

  • Analysis: Analyze all samples by your stability-indicating HPLC method.

Oxidative Degradation

Q5: What concentration of hydrogen peroxide (H₂O₂) should I use for oxidative stress, and for how long?

A5: A common starting point is 3% H₂O₂ at room temperature. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). If you see no degradation after 24 hours, you can increase the temperature (e.g., to 40-60°C) or the H₂O₂ concentration (e.g., up to 30%). Conversely, if degradation is too rapid, decrease the H₂O₂ concentration or temperature. It is a process of empirical optimization.

Q6: My chromatogram after oxidative stress shows a very broad or tailing peak for the parent compound. What causes this?

A6: This can be due to on-column interactions or the formation of a closely related degradant that is not fully resolved.

  • N-Oxide Formation: The formation of the N-oxide derivative is a highly probable oxidative degradation product. N-oxides are often more polar and can exhibit different chromatographic behavior, sometimes leading to poor peak shape if the mobile phase is not optimized for their elution.

  • Metal Chelation: If there are trace metals in your HPLC system (from stainless steel components), the amine and its potential degradants can interact with them, causing peak tailing. Using a mobile phase with a chelating agent like EDTA can sometimes mitigate this.

Protocol: Oxidative Stress Testing
  • Preparation: Prepare a solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., water/acetonitrile).

  • Stress: Add hydrogen peroxide to a final concentration of 3%. Protect the sample from light and store it at room temperature. Monitor the reaction at several time points (e.g., 2, 8, 24 hours).

  • Quenching (Optional but Recommended): To stop the reaction at a specific time point, you can add an antioxidant like sodium bisulfite, but be aware that this can introduce new peaks in the chromatogram. A better approach is often to dilute the sample with the mobile phase and inject it immediately.

  • Analysis: Analyze by HPLC-UV/PDA and confirm the mass of any new peaks using LC-MS.

Photolytic Degradation

Q7: My compound appears to degrade even in the "dark control" sample during my photostability study. Why?

A7: Photostability chambers can generate heat. If your "dark control" (wrapped in aluminum foil) is placed inside the chamber alongside the exposed sample, it is subject to thermal stress. It is crucial to maintain a separate control sample at ambient temperature outside the chamber to differentiate between thermal and photolytic degradation.

Q8: What are the expected photolytic degradation products?

A8: Photodegradation of amines can be complex. Research indicates that the process can be initiated by hydroxyl radicals or involve an electron transfer from the nitrogen atom, especially in the presence of sensitizers[4][7]. Key factors include the availability of the nitrogen's non-bonding electrons and the presence of a hydrogen on the alpha-carbon (the benzylic carbon in this case)[3]. Potential products could arise from:

  • N-dealkylation: Cleavage of one of the groups attached to the nitrogen.

  • Oxidation: Formation of the corresponding imine, followed by hydrolysis to the ketone ((3-chlorophenyl)(phenyl)methanone).

  • Radical Reactions: Coupling or fragmentation reactions initiated by radical intermediates.

Protocol: Photostability Testing (ICH Q1B)
  • Sample Preparation: Prepare solid-state and solution samples. For the solution, use a concentration of ~1 mg/mL in a photochemically inert solvent (e.g., water or acetonitrile) in a quartz cuvette or vial.

  • Control: Prepare identical "dark control" samples by wrapping them securely in aluminum foil.

  • Exposure: Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet light, as specified in ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • Analysis: Analyze the exposed and dark control samples at appropriate time points. Compare the chromatograms to identify peaks that form specifically upon exposure to light.

Section 3: Data & Diagrams

Data Summary: Typical Stress Conditions

The following table provides a starting point for designing your forced degradation experiments. The goal is to achieve a target degradation of 5-20%.

Stress ConditionReagent/ConditionTemperatureDurationPotential Primary Degradants
Acid Hydrolysis 0.1 N HCl60 - 80 °C24 - 72 h(3-Chlorophenyl)(phenyl)methanone
Base Hydrolysis 0.1 N NaOH60 - 80 °C24 - 72 h(3-Chlorophenyl)(phenyl)methanone
Oxidation 3% H₂O₂Room Temp - 60°C2 - 24 hImine, N-oxide, Ketone
Thermal Dry Heat80 - 105 °C48 - 96 hVarious (often complex mixture)
Photolytic ICH Q1B LightChamber TempPer ICHImine, Ketone, Radical products
Visualizing Degradation
Workflow for Forced Degradation Studies

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Characterization API Prepare API Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, Heat) API->Acid Base Base Hydrolysis (0.1N NaOH, Heat) API->Base Ox Oxidation (3% H₂O₂, RT) API->Ox Heat Thermal (Dry Heat, 80°C) API->Heat Light Photolytic (ICH Q1B) API->Light Control Control (4°C, Dark) API->Control Quench Neutralize / Quench Reactions Acid->Quench Base->Quench Ox->Quench Heat->Quench Light->Quench Control->Quench HPLC Analyze via Stability- Indicating HPLC-PDA Quench->HPLC LCMS Identify Degradants by LC-MS/MS HPLC->LCMS Report Report & Document Pathways LCMS->Report

Caption: General experimental workflow for forced degradation studies.

Predicted Degradation Pathways

G cluster_oxidation Oxidation (e.g., H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis (Light/UV) Parent (3-Chlorophenyl)(phenyl)methanamine (Parent Drug) Imine Corresponding Imine Parent->Imine [O] Noxide N-Oxide Parent->Noxide [O] Ketone (3-Chlorophenyl)(phenyl)methanone Parent->Ketone H₂O, H⁺/OH⁻ Radical Radical Intermediates Parent->Radical Imine->Ketone H₂O (hydrolysis) PhotoOxidation Photo-Oxidation Products (e.g., Ketone) Radical->PhotoOxidation

Caption: Predicted degradation pathways for the target molecule.

References

  • Ji, Y., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(8), 2776-2781. [Link]

  • ResearchGate. (2018). (PDF) Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. [Link]

  • NILU. (2010). Atmospheric Degradation of Amines (ADA). [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. [Link]

  • ResearchGate. (n.d.). Thermal degradation rates of different amines. [Link]

  • UKnowledge. (2015). Thermal Degradation Of Amines For Co 2 Capture. [Link]

  • The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. [Link]

  • National Center for Biotechnology Information. (n.d.). (3-Chlorophenyl)(phenyl)methanamine hydrochloride. PubChem Compound Summary. [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Chlorophenyl)(phenyl)methanamine. PubChem Compound Summary. [Link]

  • ACS Publications. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology. [Link]

  • Spectroscopy. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Davis, G. W. (2004). Thermal degradation of aqueous amines used for carbon dioxide capture. Proceedings of the First National Conference on Carbon Sequestration. [Link]

Sources

Technical Support Center: Catalyst Poisoning in the Hydrogenation of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst poisoning during the catalytic hydrogenation of (3-Chlorophenyl)(phenyl)methanamine hydrochloride. Our goal is to move beyond simple procedural steps and explain the underlying causality, empowering you to diagnose, resolve, and prevent catalyst deactivation effectively.

Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics

This section addresses the immediate questions that arise when a hydrogenation reaction underperforms.

Q1: My hydrogenation of (3-Chlorophenyl)(phenyl)methanamine hydrochloride has stalled or is extremely sluggish. How do I determine if catalyst poisoning is the cause?

A1: When a reaction halts, it's crucial to first rule out non-poisoning issues. Verify that:

  • Hydrogen Delivery: The hydrogen supply is adequate, and the reactor is maintaining the target pressure.

  • Mass Transfer: Agitation (stirring) is sufficient to ensure proper mixing of the gas, liquid, and solid catalyst phases.

  • Temperature Control: The reaction temperature is stable and at the desired setpoint.

If these parameters are correct, catalyst poisoning is a strong possibility. A classic diagnostic test is to add a second charge of fresh catalyst to the reaction mixture. If the reaction restarts (indicated by renewed hydrogen uptake), it strongly suggests the initial catalyst charge was poisoned.[1]

Q2: What are the most likely catalyst poisons in this specific reaction?

A2: For the hydrogenation of a chloroaromatic amine hydrochloride, the catalyst (typically Palladium on Carbon, Pd/C) is susceptible to several classes of poisons.[2][3][4] These substances deactivate the catalyst by strongly adsorbing to its active sites, blocking access for the intended reactants.[2]

  • Sulfur Compounds: Often considered the most potent poisons for palladium catalysts.[2][5] Sources include sulfur-containing reagents, solvents (e.g., thiophene in toluene), or impurities in the starting material.

  • Halides (Chloride Ions): The substrate itself, being a hydrochloride salt, is a direct source of chloride ions. While sometimes used intentionally to modify selectivity, excess chloride can act as a poison by blocking active sites.[4][6]

  • Nitrogen Compounds: While the product is an amine, certain nitrogen-containing impurities (like pyridines or nitriles) can act as poisons. The product itself can sometimes inhibit the catalyst at high concentrations.[4][7][8]

  • Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic from previous synthetic steps can irreversibly poison the catalyst by forming stable alloys or complexes with the palladium.[2][3][9]

  • Carbon Monoxide (CO): Impurities in the hydrogen gas supply or leaks in the system can introduce CO, which strongly binds to palladium and deactivates it.[2][10]

Q3: My substrate is a hydrochloride salt. Are the chloride ions definitively poisoning the catalyst?

A3: Not necessarily, but it's a significant risk. The interaction is complex. Chloride ions can adsorb onto the palladium surface, modifying its electronic properties and potentially blocking active sites.[11] However, the effect is concentration-dependent. In some cases, a controlled amount of chloride can be beneficial by preventing unwanted side reactions like hydrodechlorination (the removal of the chlorine atom from the phenyl ring).[12]

To mitigate potential poisoning, it is common practice to add a stoichiometric amount of a mild, non-poisonous base (e.g., sodium bicarbonate, triethylamine) to the reaction. This neutralizes the HCl as it forms, preventing a high concentration of free chloride ions in the solution.[12]

Part 2: Systematic Troubleshooting Guide

When initial diagnostics suggest poisoning, a more structured approach is needed to identify the source and implement a solution.

Troubleshooting Workflow

The following decision tree provides a logical path for diagnosing and resolving catalyst poisoning issues.

G cluster_0 Diagnosis & Resolution Workflow Start Reaction Stalled or Sluggish Check_Basics Verify H2 Pressure, Agitation & Temperature Start->Check_Basics Poison_Suspected Poisoning Suspected Check_Basics->Poison_Suspected Parameters OK Add_Catalyst Experimental Test: Add fresh catalyst charge Poison_Suspected->Add_Catalyst Reaction_Restarts Reaction Restarts? Add_Catalyst->Reaction_Restarts Confirm_Poisoning Diagnosis: Catalyst Poisoning Confirmed Reaction_Restarts->Confirm_Poisoning Yes No_Restart Diagnosis: Other issue (e.g., reagent degradation, thermodynamic limit) Reaction_Restarts->No_Restart No Identify_Source Identify Poison Source Confirm_Poisoning->Identify_Source Analyze_SM Analyze Starting Material & Solvents (ICP-MS, GC-MS) Identify_Source->Analyze_SM Check_Gas Check H2 Gas Purity (CO, S impurities) Identify_Source->Check_Gas Review_Process Review Upstream Process History Identify_Source->Review_Process Implement_Solution Implement Solution Analyze_SM->Implement_Solution Check_Gas->Implement_Solution Review_Process->Implement_Solution Purify Purify Reagents/ Solvents Implement_Solution->Purify Guard_Bed Use Guard Bed/ Scavenger Implement_Solution->Guard_Bed Change_Catalyst Change Catalyst Type (e.g., PtO2, Rh/C) Implement_Solution->Change_Catalyst

Caption: Troubleshooting workflow for diagnosing catalyst poisoning.

Data Presentation: Common Poisons and Tolerance

The sensitivity of a Pd/C catalyst varies depending on the poison. The following table provides a general overview of common poisons and their typical impact.

Poison ClassCommon ExamplesTypical SourcesRelative SeverityAnalytical Detection Methods
Sulfur H₂S, Thiophenes, Thiols, SulfidesReagents, Solvents, Rubber sealsVery High (ppb levels can poison)GC-SCD, Combustion Analysis[13]
Halides Cl⁻, Br⁻, I⁻Substrate (HCl salt), ImpuritiesModerate to HighIon Chromatography, ICP-OES[13]
Heavy Metals Pb, As, Hg, Bi, SnUpstream reagents (e.g., Grignards), Equipment leachingVery High (often irreversible)ICP-MS, ICP-OES[9][13]
Nitrogen Pyridine, Nitriles, OximesImpurities, ByproductsLow to ModerateGC-NCD, LC-MS
Strongly Coordinating Species CO, Cyanide (CN⁻)Impure H₂ gas, ByproductsHighGC with specific detectors (TCD/FID), Online process analyzers[14][15]
Part 3: Experimental Protocols & Prevention

Proactive measures are the most effective way to ensure successful and reproducible hydrogenations.

Protocol 1: Purification of Starting Materials

If analysis confirms the presence of poisons in your starting material or solvent, purification is necessary.

Objective: To remove trace sulfur and metallic impurities.

Methodology: Activated Carbon Treatment

  • Dissolution: Dissolve the (3-Chlorophenyl)(phenyl)methanamine hydrochloride starting material in a suitable solvent (e.g., methanol, ethanol) at a concentration of 5-10% (w/v).

  • Carbon Addition: Add 1-5% (w/w) of high-purity, sulfur-free activated carbon to the solution. The amount may need to be optimized.

  • Stirring: Stir the slurry at room temperature for 1-4 hours. For more stubborn impurities, gentle heating (40-50°C) can be applied, but ensure the solvent is not boiled.

  • Filtration: Filter the mixture through a pad of Celite® or a 0.45 µm filter to completely remove the activated carbon.

  • Solvent Removal: Remove the solvent under reduced pressure to recover the purified starting material.

  • Verification: Re-analyze a small sample of the purified material using the appropriate analytical technique (e.g., ICP-MS) to confirm the removal of the poison.

Protocol 2: Catalyst Regeneration (For Sulfur Poisoning)

While replacement is often more practical in a lab setting, regeneration can be viable for valuable catalysts or at a larger scale. This protocol is for mild sulfur poisoning.

Objective: To oxidatively remove adsorbed sulfur species from a Pd/C catalyst.

WARNING: This procedure can be hazardous and should be performed with extreme caution in a well-ventilated fume hood. The oxidation can be exothermic.

  • Catalyst Recovery: After the reaction, carefully filter the deactivated catalyst from the reaction mixture. Wash thoroughly with a solvent like ethanol or ethyl acetate to remove any adsorbed organic material, then dry carefully under a stream of nitrogen.

  • Oxidative Treatment: A patented method involves drying and oxidizing the inactivated Pd/C catalyst in an air atmosphere at a controlled temperature, typically between 50-140°C.[16] Another approach uses a dilute solution of hydrogen peroxide (e.g., 1-5% H₂O₂) to wash the catalyst slurry.[16]

  • Washing: After oxidation, thoroughly wash the catalyst with deionized water until the washings are neutral.

  • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80°C).

  • Activity Test: Test the regenerated catalyst on a small-scale reaction to evaluate the recovery of its activity. Note that full recovery is not always possible.[17]

Visualization of Poisoning Mechanism

Catalyst poisoning occurs at the molecular level on the surface of the palladium nanoparticles.

G cluster_0 Catalyst Surface cluster_1 Active Palladium (Pd) Sites Pd1 Pd Pd2 Pd Pd3 Pd Pd4 Pd Reactant Reactant Reactant->Pd2 Normal Adsorption & Reaction Poison Poison (e.g., Sulfur) Poison->Pd4 Strong Adsorption (Site Blocking)

Caption: A poison molecule blocking an active site on the catalyst.

References
  • Benchchem. Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
  • Applied Catalysts. How to Prevent Catalyst Poisoning at the Industrial Scale. (2024-04-23).
  • DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
  • Google Patents. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
  • ResearchGate. Study on anti-sulfur dioxide poisoning of palladium-based catalyst for toluene catalytic combustion | Request PDF. (2025-08-09).
  • Britannica. Catalyst poison | Toxicity, Inhibition, Effects.
  • DCL Inc. Regeneration of palladium based catalyst for methane abatment.
  • MDPI. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022-12-01).
  • Journal of Hazardous Materials. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. (2008-05-01).
  • Benchchem. Troubleshooting palladium catalyst deactivation in 9,10-Dihydro-1,2-phenanthrenediamine synthesis.
  • Wikipedia. Catalyst poisoning.
  • ResearchGate. Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support | Request PDF. (2025-08-09).
  • Intertek. Catalyst Poisoning Testing.
  • OAText. Green chemistry concept: Applications of catalysis in pharmacuetical industry.
  • University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
  • Semantic Scholar. Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. (2019-08-29).
  • YouTube. What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. (2025-09-15).
  • ResearchGate. Effect of the used level of Pd/C catalyst on hydrogenation of....
  • GAS Dortmund. Detection of Catalyst Poisons.
  • HydRegen. Heavy Metal Detox in Hydrogenation: How Bio-Based Enzymes are Driving a Sustainable Future. (2025-12-09).
  • Sustainability Directory. Heavy Metal Catalyst Poisoning → Area → Resource 1 - Energy.
  • Benchchem. Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine.
  • Scribd. Catalyst Poisons | PDF | Hydrogenation.
  • Gulf Bio Analytical. Catalyst Poisoning Solutions.
  • ResearchGate. Properties of Pt/C and Pd/C catalysts prepared by reduction with hydrogen of adsorbed metal chlorides. (2025-08-07).
  • MDPI. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
  • SciSpace. Poisoning and deactivation of palladium catalysts.
  • Reddit. Your trick to remove residual palladium : r/Chempros. (2025-09-19).
  • Applied Catalysts. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024-09-09).
  • R Discovery. Catalytic Poisons Research Articles - Page 1.
  • Google Patents. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
  • ResearchGate. Effect of HCl acid on the hydrodechlorination of chlorobenzene over palladium supported catalysts | Request PDF.
  • ResearchGate. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF. (2025-08-06).
  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011-11-25).
  • PubChemLite. (3-chlorophenyl)(phenyl)methanamine hydrochloride (C13H12ClN).
  • ACS Publications. Enantioselective Hydrogenation of Diarylmethanimines for Synthesis of Chiral Diarylmethylamines.
  • MDPI. Plasma-Enabled Pd/C Catalysts with Rich Carbon Defects for High-Performance Phenol Selective Hydrogenation.
  • ResearchGate. Control catalytic experiments. (a) Catalytic hydrogenation of....
  • Semantic Scholar. The Poisoning of Metallic Catalysts.

Sources

Technical Support Center: Resolving Issues with Diastereomeric Salt Crystallization of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of (3-Chlorophenyl)(phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of diastereomeric salt crystallization. As a key chiral intermediate, achieving high enantiomeric purity of this amine is often a critical step in multi-step syntheses. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established crystallization principles.

Core Principles: The "Why" Behind the Separation

Diastereomeric salt crystallization is a powerful and widely used technique for separating enantiomers.[1][2] Enantiomers, being mirror images, share identical physical properties like solubility, making their direct separation by crystallization impossible. The core strategy is to temporarily convert the pair of enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of a second chiral compound, known as the resolving agent.[3]

Unlike enantiomers, diastereomers have distinct physical properties, most critically, different solubilities in a given solvent.[4] This difference allows for the selective crystallization of the less soluble diastereomeric salt, while the more soluble one remains in the mother liquor. The crystallized salt can then be isolated, and the resolving agent can be cleaved to yield the desired, enantiomerically pure amine.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Isolation & Liberation racemate Racemic Amine (R-Amine + S-Amine) mixture Mixture of Diastereomeric Salts (R-Amine, R-Acid) (S-Amine, R-Acid) racemate->mixture React in Solvent agent Chiral Resolving Agent (e.g., R-Acid) crystals Solid Crystals (Less Soluble Salt) e.g., (R-Amine, R-Acid) mixture->crystals Cooling & Crystallization mother_liquor Mother Liquor (More Soluble Salt) e.g., (S-Amine, R-Acid) pure_enantiomer Pure R-Enantiomer crystals->pure_enantiomer Base Treatment (Cleavage)

Figure 1. The fundamental workflow of chiral resolution via diastereomeric salt formation.
Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common challenges encountered during the crystallization of (3-Chlorophenyl)(phenyl)methanamine diastereomeric salts in a direct question-and-answer format.

Q1: My product is "oiling out" instead of crystallizing. What is happening and how do I fix it?

A1: The Phenomenon of Oiling Out

"Oiling out," or liquid-liquid phase separation, occurs when the diastereomeric salt separates from the solution as a liquid phase (an "oil") rather than a solid crystalline phase.[5] This oil is a solute-rich liquid that is immiscible with the bulk solvent.[6] This is a common problem in crystallization and can completely prevent successful resolution by trapping impurities and the undesired diastereomer.[5][6]

Causality & Remediation:

Oiling out is primarily a kinetic issue driven by excessively high supersaturation, where the concentration of the salt is so high that the system favors the rapid formation of a disordered liquid over an ordered crystal lattice.[5][6]

  • Cause: Rapid Cooling/High Concentration. Fast temperature reduction or starting with a highly concentrated solution can generate a level of supersaturation that pushes the system into the "oiling out" zone.[5]

    • Solution 1: Reduce Cooling Rate. Employ a slow, controlled cooling profile. Allow the solution to cool naturally to room temperature before using an ice bath. This gives molecules adequate time to orient themselves into a crystal lattice.

    • Solution 2: Decrease Solute Concentration. Start with a more dilute solution. While this may slightly reduce the initial yield, it is often necessary to prevent oiling out. You can add more solvent to a system that has already oiled out, gently heat to redissolve, and attempt crystallization again.[7]

  • Cause: Poor Solvent Choice. The chosen solvent may be too good, keeping the salt's melting point below the crystallization temperature, or it may poorly stabilize the forming crystal lattice.

    • Solution: Change the Solvent System. A systematic solvent screening is the most robust solution.[7] Often, adding a co-solvent (an "anti-solvent") can be effective. For example, if using a polar solvent like methanol, the slow addition of a less polar co-solvent might induce crystallization over oiling.[5]

  • Cause: Presence of Impurities. Impurities in the starting racemic amine or resolving agent can interfere with crystal lattice formation and promote oiling out.[5][8]

    • Solution: Purify Starting Materials. Ensure the (3-Chlorophenyl)(phenyl)methanamine hydrochloride and the chiral resolving agent are of high purity before beginning the resolution.

Q2: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?

A2: Achieving High Selectivity

A low diastereomeric excess (d.e.) indicates that the undesired diastereomer is co-precipitating with the desired one, leading to poor separation. The success of the entire resolution hinges on maximizing the purity of this first crystalline solid.

Causality & Remediation:

  • Cause: Sub-optimal Solvent System. This is the most common reason for low d.e. The fundamental requirement for a successful resolution is a significant difference in the solubility of the two diastereomeric salts in the chosen solvent.[4][9] If both salts are nearly equally insoluble, they will precipitate together.

    • Solution: Systematic Solvent Screening. The most critical step in optimizing a diastereomeric resolution is to perform a thorough solvent screen. The goal is to identify a solvent or solvent mixture that maximizes the solubility difference. A detailed protocol for this is provided below.[7][10]

  • Cause: Crystallization Occurred Too Rapidly. Even in a good solvent, very rapid crystallization (e.g., from "crash cooling") can trap the more soluble diastereomer within the growing crystal lattice, reducing purity.[9]

    • Solution: Optimize the Cooling Profile. A slow, linear cooling profile is essential. This maintains a state of moderate supersaturation, which favors the selective crystallization of the less soluble diastereomer.

  • Cause: Formation of a Solid Solution. In some cases, the two diastereomers can be incorporated into the same crystal lattice, forming a solid solution.[11] This makes separation by simple crystallization very difficult, as the composition of the solid may not be pure even under ideal conditions.

    • Solution 1: Change Resolving Agent/Solvent. The tendency to form a solid solution is highly dependent on the specific molecular structures and the solvent used. Screening different resolving agents or solvents may identify a system that forms a simple eutectic mixture rather than a solid solution.[10]

    • Solution 2: Enantioselective Dissolution. This advanced technique involves taking the enriched (but still impure) crystalline solid and briefly washing or stirring it in a fresh solvent. The less stable, undesired diastereomer may dissolve more quickly, further enriching the solid phase.[11]

  • Cause: Insufficient Washing. The mother liquor, which is rich in the undesired diastereomer, can coat the surface of the filtered crystals.

    • Solution: Wash Crystals Correctly. Wash the filtered crystal cake with a small amount of ice-cold fresh solvent to displace the impure mother liquor without dissolving a significant amount of the desired product.[12]

Q3: The yield of my desired diastereomeric salt is very low. What are the likely causes and solutions?

A3: Maximizing Product Recovery

While the maximum theoretical yield for a single enantiomer in a classical resolution is 50%, achieving a yield close to this value can be challenging.[13]

Causality & Remediation:

  • Cause: High Solubility of the Desired Salt. The most straightforward cause is that the desired, "less soluble" diastereomeric salt is still too soluble in the chosen solvent, even at low temperatures.[7]

    • Solution 1: Optimize Solvent and Temperature. A different solvent system may offer lower solubility. Additionally, ensure you are cooling to a sufficiently low temperature (e.g., 0-5 °C) for an adequate amount of time to maximize precipitation.[7]

    • Solution 2: Anti-Solvent Addition. If the salt is highly soluble in a solvent like ethanol, the controlled addition of an anti-solvent (e.g., heptane) can be used to reduce its solubility and increase the yield.

  • Cause: Incorrect Stoichiometry. Using an incorrect molar ratio of the resolving agent to the racemic amine can negatively impact yield.

    • Solution: Verify Stoichiometry. While a 1:1 ratio of resolving agent to the target enantiomer (0.5 equivalents to the racemate) is common, sometimes using a slight excess of the resolving agent or different ratios can improve results.[1] This should be an optimization parameter.

  • Cause: Insufficient Crystallization Time. Crystallization is not instantaneous. Insufficient time for the system to reach equilibrium will result in a lower yield.

    • Solution: Increase Crystallization Time. Allow the mixture to stir at the final, low temperature for several hours or even overnight to ensure maximum precipitation.

Q4: No crystals are forming at all. What steps should I take?

A4: Inducing Crystallization

The failure of a system to crystallize is a common and frustrating issue, typically related to nucleation.

Causality & Remediation:

  • Cause: Insufficient Supersaturation. The solution may be too dilute, meaning the concentration of the less soluble salt has not exceeded its solubility limit.[7]

    • Solution: Increase Concentration. Carefully evaporate some of the solvent under reduced pressure and attempt to cool the more concentrated solution again.

  • Cause: Metastable Zone is Too Wide. The solution is supersaturated, but the energy barrier for nucleation (the formation of the first stable crystal nuclei) is too high.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a nucleation site.[7]

    • Solution 2: Seeding. If you have a small amount of the pure desired diastereomeric salt from a previous experiment, add a tiny crystal to the supersaturated solution. This "seed" will act as a template for crystal growth.[12]

  • Cause: Incorrect Solvent System. The chosen solvent may be too good a solvent for both diastereomeric salts, preventing either from precipitating.[7]

    • Solution: Re-evaluate Solvent Choice. This points to the need for a more thorough solvent screening to find a system with the required differential solubility.

G start Crystallization Issue Observed oiling_out Oiling Out? start->oiling_out low_de Low D.E.? oiling_out->low_de No sol1 Decrease Cooling Rate Lower Concentration Change Solvent System oiling_out->sol1 Yes low_yield Low Yield? low_de->low_yield No sol2 Solvent Screening Slower Cooling Recrystallize low_de->sol2 Yes no_xtals No Crystals? low_yield->no_xtals No sol3 Optimize Solvent/Temp Increase Time Check Stoichiometry low_yield->sol3 Yes sol4 Increase Concentration Add Seed Crystals Scratch Flask no_xtals->sol4 Yes end_node Resolution Optimized no_xtals->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Figure 2. Decision tree for troubleshooting common crystallization issues.
Experimental Protocols
Protocol 1: Systematic Solvent Screening

The objective of this protocol is to efficiently identify a promising solvent system that provides the largest solubility difference between the two diastereomeric salts.

Methodology:

  • Preparation: In separate vials, prepare the two diastereomeric salts in their pure form. If this is not feasible, prepare a stock solution of the racemic amine and a stock solution of the resolving agent (e.g., L-(+)-tartaric acid).

  • Solvent Array: In a 96-well plate or an array of small vials, dispense a fixed volume of various solvents. Screen a range of polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof).[4]

  • Salt Formation & Saturation: Add stoichiometric amounts of the racemic amine and resolving agent to each well. Seal the plate and stir at an elevated temperature (e.g., 50-60 °C) for 1-2 hours to ensure salt formation and dissolution.

  • Equilibration: Allow the plate to cool slowly to ambient temperature and continue stirring for 12-24 hours to allow the system to reach equilibrium.

  • Analysis: Carefully collect a filtered sample of the supernatant (mother liquor) from each well. Analyze the supernatant by chiral HPLC to determine the concentration of each enantiomer (and thus, each diastereomer) remaining in the solution.

  • Interpretation: The most promising solvent is the one that shows the largest difference in concentration between the two diastereomers in the supernatant. This indicates that one salt is significantly less soluble than the other.

Table 1: Example of Solvent Screening Data Analysis

Solvent SystemConc. of (R)-Amine in Supernatant (mg/mL)Conc. of (S)-Amine in Supernatant (mg/mL)Solubility Ratio (S/R)Assessment
Methanol25.230.51.2Poor Selectivity
Ethanol10.128.32.8Moderate Selectivity
Isopropanol4.525.15.6 Excellent Selectivity
Acetone18.919.51.0No Selectivity
Ethyl Acetate1.21.51.3Low Solubility, Poor Selectivity

Note: Data are illustrative. A higher solubility ratio indicates a better solvent for selective crystallization.

Protocol 2: General Diastereomeric Salt Crystallization

This protocol provides a general workflow once a suitable solvent system has been identified.

  • Dissolution: In a flask equipped with a magnetic stirrer and reflux condenser, dissolve the racemic (3-Chlorophenyl)(phenyl)methanamine hydrochloride and the chiral resolving agent (typically 0.5 to 1.0 molar equivalents) in the chosen solvent at an elevated temperature (e.g., 60-70 °C).[14]

  • Controlled Cooling: Once fully dissolved, turn off the heat and allow the solution to cool slowly towards room temperature with gentle stirring. A slow cooling rate is critical for forming pure, well-defined crystals.[9]

  • Induce Crystallization: If crystallization does not occur spontaneously as the solution cools, consider adding seed crystals of the desired diastereomer.

  • Maturation: Once crystal formation is evident, continue stirring at room temperature for 1-2 hours. Then, cool the flask in an ice bath (0-5 °C) and stir for an additional 2-3 hours to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small portion of the ice-cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Purity Check: Analyze the diastereomeric purity of the solid by chiral HPLC or by measuring the specific rotation. If the purity is insufficient, proceed to Protocol 3.

  • Liberation of Free Amine: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Add an aqueous base (e.g., 1M NaOH) until the pH is >10 to break the salt. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the enantiomerically enriched free amine.[12]

Protocol 3: Purity Enhancement by Recrystallization

This protocol is used to improve the diastereomeric excess of the crystallized salt.

  • Dissolution: Dissolve the isolated diastereomeric salt from Protocol 2 in the minimum amount of the same (or a slightly better) hot solvent.

  • Filtration (Optional): If any insoluble matter is present, perform a hot filtration to remove it.

  • Crystallization: Follow the controlled cooling and maturation steps (2-4) from Protocol 2.

  • Isolation & Analysis: Isolate, wash, and dry the crystals as before. Re-analyze the diastereomeric purity. Repeat the recrystallization process until the desired purity is achieved.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable starting resolving agent? A good resolving agent should be enantiomerically pure, readily available, inexpensive, and form stable, crystalline salts with the amine.[4][9] For resolving chiral amines, derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid are excellent starting points.[15][16]

Q2: Can I achieve a yield greater than 50%? Yes, but not in a single pass of a classical resolution. To exceed the 50% theoretical maximum, the unwanted enantiomer from the mother liquor must be recovered, racemized (converted back to a 50:50 mixture), and recycled back into the resolution process.[15] This is often referred to as a "Resolution-Racemization-Recycle" process and is critical for industrial-scale efficiency.[17]

Q3: How important is the purity of my starting racemic amine? It is critically important. Impurities can inhibit crystallization, induce oiling out, or be incorporated into the crystal lattice, leading to a chemically and optically impure final product.[7][8] It is always recommended to purify the racemic starting material before attempting the resolution.

Q4: What is the difference between diastereomeric excess (d.e.) and enantiomeric excess (e.e.)? Diastereomeric excess refers to the purity of the diastereomeric salt mixture (e.g., [(R-Amine, R-Acid) - (S-Amine, R-Acid)] / [(R-Amine, R-Acid) + (S-Amine, R-Acid)]). This is what you measure on the crystalline salt. Enantiomeric excess (e.e.) refers to the purity of the final amine after the resolving agent has been removed (e.g., [R-Amine - S-Amine] / [R-Amine + S-Amine]). Assuming the resolving agent is 100% pure, the d.e. of the salt will be equal to the e.e. of the liberated amine.

References
  • The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications (RSC Publishing). DOI:10.1039/D3CC01352A. Available from: [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron. Available from: [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available from: [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. National Institutes of Health (NIH). Available from: [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing). DOI:10.1039/D2CE01490D. Available from: [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available from: [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available from: [Link]

  • Chiral resolution. Wikipedia. Available from: [Link]

  • Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design - ACS Publications. Available from: [Link]

  • Separation of enantiomers by diastereomeric salt formation and precipitation in supercritical carbon dioxide. Application to the resolution of mandelic acid. ResearchGate. Available from: [Link]

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Available from: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available from: [Link]

  • How to separate two diastereomeric amines? Chemistry Stack Exchange. Available from: [Link]

Sources

Technical Support Center: Solubility Enhancement for (3-Chlorophenyl)(phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Chlorophenyl)(phenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility challenges encountered during experimentation. We will explore the underlying principles of solubility for this specific molecule and provide practical, step-by-step protocols to ensure successful preparation of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is (3-Chlorophenyl)(phenyl)methanamine hydrochloride and why is its solubility a concern?

A: (3-Chlorophenyl)(phenyl)methanamine hydrochloride is a primary amine salt. Like many small molecule hydrochloride salts, its solubility in neutral aqueous solutions can be limited. The molecule consists of a basic amine group attached to a diphenylmethane scaffold, with a chlorine substituent on one of the phenyl rings. The hydrochloride salt form is used to improve stability and handling, but the intrinsic solubility of the free base is expected to be low due to its relatively high lipophilicity (Predicted XlogP of the free base: 3.5). Achieving a stable, homogenous solution at the desired concentration is critical for generating reliable and reproducible data in any experiment.

Q2: What is the pKa of (3-Chlorophenyl)(phenyl)methanamine and why is it important for solubility?

The parent molecule, benzylamine, has a pKa of 9.33.[2][3][4] The presence of a phenyl group and a 3-chloro substituent will influence this value. Using the Hammett equation, which accounts for the electronic effects of substituents on a parent molecule, we can approximate the pKa.[5] The Hammett constant (σ) for a meta-chloro substituent is approximately +0.37. Aniline (pKa 4.63) is often used as a reference, but benzylamine is a more suitable structural analogue.[6][7] A positive σ value indicates an electron-withdrawing effect, which decreases the basicity of the amine and thus lowers the pKa of its conjugate acid. A reasonable estimate for the pKa of (3-Chlorophenyl)(phenyl)methanamine is likely to be in the range of 8.5 - 9.0 .

This estimated pKa is crucial because the ionized (protonated) form of the amine is significantly more water-soluble than the neutral free base. According to the Henderson-Hasselbalch equation, to ensure the compound is predominantly in its soluble, ionized state, the pH of the solution should be kept at least 1-2 units below the pKa.[8][9]

Q3: I dissolved the compound in DMSO for a stock solution, but it precipitated when I added it to my aqueous cell culture medium. Why did this happen and how can I fix it?

A: This is a common issue known as "crashing out" or precipitation upon dilution.[10][11] It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but exceeds its solubility limit in the final aqueous environment. The rapid change in solvent polarity causes the compound to come out of solution.[10]

To prevent this:

  • Decrease the final concentration: Your target concentration may be above the compound's aqueous solubility limit.

  • Use a higher stock concentration: This allows you to add a smaller volume of DMSO to your final solution, minimizing the solvent shift.

  • Perform serial dilutions: Instead of a single large dilution, dilute the stock solution stepwise in the final buffer or medium.

  • Slow addition with mixing: Add the stock solution dropwise to the aqueous medium while gently vortexing or stirring. This allows for more gradual dispersion.[10]

  • Pre-warm the medium: Warming the cell culture medium to 37°C can sometimes help maintain solubility.[12]

Q4: What is the maximum concentration of co-solvents like DMSO or ethanol I can use in my cell-based assays?

A: Co-solvents can be toxic to cells, and their concentration must be carefully controlled.

  • DMSO: For most cell lines, a final concentration of 0.5% DMSO is widely considered safe, although some robust cell lines may tolerate up to 1%.[2] It is always best practice to keep the DMSO concentration at or below 0.1% if possible, especially for sensitive or primary cells.[13]

  • Ethanol: Ethanol can be more cytotoxic than DMSO. The final concentration should generally be kept below 0.5% , and ideally at or below 0.1% .[14][15]

Crucially, you must always include a vehicle control in your experiments , which contains the same final concentration of the co-solvent as your test conditions, to account for any solvent-induced effects.[16]

Troubleshooting Guide: Enhancing Solubility

If you are facing solubility issues with (3-Chlorophenyl)(phenyl)methanamine hydrochloride, follow this systematic troubleshooting workflow. Start with the simplest and most common techniques before moving to more complex formulations.

Solubility_Troubleshooting start Start: Solubility Issue (Precipitate Observed) ph_adjust Step 1: pH Adjustment Is the compound soluble in an acidic buffer (pH 4-6)? start->ph_adjust cosolvent Step 2: Co-solvent System Try preparing a stock in 100% DMSO, Ethanol, or PEG 400. ph_adjust->cosolvent No success Success: Compound Solubilized Proceed with experiment. Include vehicle controls. ph_adjust->success Yes ph_cosolvent Step 3: Combined Approach Use pH-adjusted buffer with a low percentage of a co-solvent. cosolvent->ph_cosolvent No, or precipitates upon dilution cosolvent->success Yes, upon dilution (See Protocol 2) ph_cosolvent->success Yes fail Consult Further Consider advanced formulation (e.g., cyclodextrins). ph_cosolvent->fail No

Caption: A stepwise guide to troubleshooting solubility issues.

Detailed Troubleshooting Steps
  • Issue: Compound precipitates in aqueous buffer or media.

    • Initial Action: The first and most effective strategy for a basic amine hydrochloride is pH adjustment. The goal is to lower the pH of the final solution to fully protonate the amine group, thereby increasing its aqueous solubility.

    • Recommendation: Prepare your solution using an acidic buffer (e.g., citrate buffer at pH 4.0, acetate buffer at pH 5.0, or MES buffer at pH 6.0). Based on our estimated pKa of 8.5-9.0, a pH of 6.5 or lower should ensure >99% of the compound is in the soluble, ionized form. See Experimental Protocol 1 for preparing pH-adjusted solutions.

  • Issue: pH adjustment alone is insufficient, or the experimental system requires a near-neutral pH.

    • Initial Action: Use a co-solvent to first dissolve the compound at a high concentration before diluting it into your aqueous experimental medium.

    • Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, anhydrous ethanol, or PEG 400.[17][18] Then, dilute this stock into your final aqueous buffer. See Experimental Protocol 2 for preparing co-solvent stock solutions. Be mindful of the final co-solvent concentration and its potential effects on your experimental system.

  • Issue: The compound precipitates even when diluting from a co-solvent stock into a neutral buffer (e.g., PBS pH 7.4).

    • Initial Action: Combine pH adjustment and co-solvent use.

    • Recommendation: Dilute your co-solvent stock solution into an acidic buffer (pH < 6.5) rather than a neutral one. This maintains the compound in its protonated, soluble form while benefiting from the solvating power of the co-solvent.

  • Issue: I am using a buffer that contains chloride ions (e.g., PBS) and still see precipitation, even at a slightly acidic pH.

    • Initial Action: This could be due to the common ion effect .[19][20] The presence of a high concentration of chloride ions (Cl⁻) from the buffer can suppress the dissolution of the hydrochloride salt, pushing the equilibrium towards the less soluble free base.[21][22]

    • Recommendation: Switch to a buffer system that does not contain chloride ions. For example, instead of phosphate-buffered saline, use a phosphate buffer prepared with sodium or potassium phosphate salts and adjust the pH with phosphoric acid or a non-chloride base. Alternatively, citrate or acetate buffers are excellent choices.[23]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details how to prepare a solution of (3-Chlorophenyl)(phenyl)methanamine hydrochloride by controlling the pH.

Objective: To prepare a 1 mM aqueous solution by dissolving the compound in an acidic buffer.

Materials:

  • (3-Chlorophenyl)(phenyl)methanamine hydrochloride (MW: 254.16 g/mol )

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • Deionized water

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Stir plate and stir bar

Procedure:

  • Calculate Required Mass:

    • To make 10 mL of a 1 mM solution: Mass (mg) = 1 mmol/L * 0.010 L * 254.16 g/mol * 1000 mg/g = 2.54 mg

  • Prepare a 50 mM Citrate Buffer (pH 4.0):

    • Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L).

    • Prepare a 0.1 M solution of sodium citrate dihydrate (29.41 g/L).

    • To prepare 100 mL of 50 mM citrate buffer at pH 4.0, mix approximately 39.4 mL of 0.1 M citric acid with 10.6 mL of 0.1 M sodium citrate, and then add 50 mL of deionized water.

    • Verify the pH with a calibrated pH meter and adjust with small additions of the acid or base stock solutions if necessary.

  • Dissolve the Compound:

    • Weigh 2.54 mg of (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

    • Add it to a 10 mL volumetric flask.

    • Add approximately 8 mL of the pH 4.0 citrate buffer.

    • Stir with a magnetic stir bar until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to assist dissolution.

    • Once dissolved, bring the final volume to 10 mL with the citrate buffer.

  • Final Check:

    • The solution should be clear and free of any visible precipitate. If precipitation occurs, consider using a lower pH buffer (e.g., pH 3.0) or a lower final compound concentration.

Protocol 2: Preparing and Using Co-Solvent Stock Solutions

This protocol describes how to prepare a concentrated stock solution in an organic solvent and dilute it for experimental use.

Stock_Prep_Workflow start Start: Prepare High-Concentration Stock weigh 1. Accurately weigh compound. start->weigh dissolve 2. Dissolve in minimal volume of 100% DMSO, Ethanol, or PEG 400. weigh->dissolve store 3. Aliquot into single-use vials. Store at -20°C or -80°C. dissolve->store dilute Dilution for Experiment store->dilute serial_dilute 4. Perform serial dilutions of the stock in the chosen co-solvent if needed. dilute->serial_dilute final_dilution 5. Add a small volume of stock to pre-warmed aqueous buffer/media with vigorous mixing. serial_dilute->final_dilution control 6. Prepare a vehicle control with the same final co-solvent concentration. final_dilution->control

Caption: Workflow for preparing and using co-solvent stock solutions.

Objective: To prepare a 20 mM stock solution in DMSO and dilute it to a final concentration of 20 µM in cell culture medium (final DMSO concentration: 0.1%).

Materials:

  • (3-Chlorophenyl)(phenyl)methanamine hydrochloride (MW: 254.16 g/mol )

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare 20 mM DMSO Stock:

    • To make 1 mL of a 20 mM stock solution: Mass (mg) = 20 mmol/L * 0.001 L * 254.16 g/mol * 1000 mg/g = 5.08 mg

    • Weigh 5.08 mg of the compound into a sterile tube.

    • Add 1 mL of 100% DMSO.

    • Vortex or sonicate until fully dissolved. The solution should be clear.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light and moisture.

  • Dilution for Cell-Based Assay:

    • To prepare a 20 µM working solution, you will perform a 1:1000 dilution.

    • Add 999 µL of pre-warmed cell culture medium to a sterile tube.

    • Add 1 µL of the 20 mM DMSO stock solution to the medium.

    • Immediately vortex gently to ensure rapid and complete mixing.

    • The final concentration of the compound is 20 µM, and the final DMSO concentration is 0.1%.

  • Vehicle Control:

    • Prepare a control solution by adding 1 µL of 100% DMSO to 999 µL of cell culture medium. This control should be used in all experiments to assess the effect of the solvent alone.

Table 1: Recommended Co-solvents and Maximum Final Concentrations

Co-SolventUse CaseMax Recommended Final Concentration (In Vitro)Notes
DMSO Broadly applicable for most non-polar compounds. Standard for in vitro screening.≤ 0.5% (target ≤ 0.1%)[2][13]Can interfere with some assays. Always use a vehicle control.
Ethanol Useful alternative to DMSO.≤ 0.5% (target ≤ 0.1%)[14][15]Can be more cytotoxic than DMSO. Volatility can affect stock concentration over time.
PEG 400 Good for in vivo formulations, can also be used in vitro.≤ 1% Generally less toxic than DMSO or ethanol. Can also improve intestinal absorption in vivo.[18][24][25]

References

  • LifeTein. (2023). DMSO usage in cell culture.
  • ECHEMI. (n.d.). 100-46-9, Benzylamine Formula.
  • BenchChem. (n.d.). Benzylamine | High-Purity Research Reagent.
  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • BenchChem. (2025).
  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?
  • Study.com. (n.d.).
  • Pharmaguideline. (n.d.).
  • Hliebov, O. (2017).
  • Solubility of Things. (n.d.).
  • Google Patents. (n.d.). CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing.
  • BenchChem. (2025).
  • Politzer, P., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry.
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Washington State University IACUC. (2022).
  • ResearchGate. (2021). (PDF)
  • Open Education Alberta. (n.d.).
  • Quora. (2018). How to make a stock solution of a substance in DMSO.
  • ResearchGate. (2025).
  • GoldBio. (n.d.).
  • Nielsen, S. F., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
  • Miyazaki, S., et al. (1981). Unusual solubility and dissolution behavior of pharmaceutical hydrochloride salts in chloride-containing media. Journal of Pharmaceutical Sciences.
  • University of Alberta. (n.d.).
  • ResearchGate. (2025). Effect of chloride ion on dissolution of different salt forms of haloperidol.
  • BYJU'S. (n.d.).
  • Primary Concepts. (2024).
  • ResearchGate. (2025). Substituent effects on the physical properties and pKa of aniline.
  • ResearchGate. (2015). In cell culture, can ethanol be used as a solvent for dissolving the drug?
  • ACS Publications. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry.
  • MedChemExpress. (n.d.). PEG400 (Polyethylene glycol 400) | Biochemical Assay Reagent.
  • BenchChem. (2025).
  • PubChem. (n.d.). Benzylamine.
  • TargetMol. (n.d.). PEG400 | Polyethylene glycol 400 | neutral polymer.
  • Central Washington University. (n.d.). Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution.
  • ChemicalBook. (2025). Benzylamine | 100-46-9.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • Abcam. (n.d.).
  • PubMed Central. (2019).
  • RSC Publishing. (2017). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example.
  • YouTube. (2020). Calculate the pKa of an organic acid/base using Hammett and Taft constants.
  • Ma, B. L., et al. (2017). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. RSC Advances.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Solubility Enhancement Techniques.
  • PubMed. (n.d.).

Sources

Common pitfalls in the analysis of (3-Chlorophenyl)(phenyl)methanamine hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3-Chlorophenyl)(phenyl)methanamine hydrochloride

Analysis by High-Performance Liquid Chromatography (HPLC): A Guide to Overcoming Common Pitfalls

Welcome to the technical support center for the HPLC analysis of (3-Chlorophenyl)(phenyl)methanamine hydrochloride. As a Senior Application Scientist, I have designed this guide to move beyond simple procedural lists and provide you with the causal explanations and field-proven solutions necessary for robust and reliable analytical results. This resource is structured as a series of frequently asked questions and troubleshooting scenarios that our team commonly encounters. We will explore not just what to do, but why a specific approach is scientifically sound, ensuring your methods are self-validating and built on a foundation of expertise.

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a primary amine and a key pharmaceutical intermediate.[1] Its basic nature is the primary driver of the most significant challenges in its reversed-phase HPLC analysis. This guide will equip you to anticipate and resolve these issues effectively.

Section 1: The Primary Challenge — Understanding and Eliminating Peak Tailing

Peak tailing is the most frequently reported issue for basic analytes like (3-Chlorophenyl)(phenyl)methanamine hydrochloride. An asymmetrical peak is not merely a cosmetic issue; it directly impacts the accuracy of integration, reduces resolution from nearby impurities, and compromises the overall precision of your method.[2][3][4]

FAQ 1: Why is my peak for (3-Chlorophenyl)(phenyl)methanamine hydrochloride exhibiting significant tailing?

Answer: The root cause of peak tailing for this compound lies in unwanted secondary interactions between the analyte and the stationary phase.[4][5]

  • The Culprit: Silanol Groups: Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above approximately 3.5, these silanols become deprotonated and negatively charged (SiO⁻).[2][6]

  • The Interaction: (3-Chlorophenyl)(phenyl)methanamine, being a primary amine, is protonated and positively charged (R-NH₃⁺) in typical acidic-to-neutral mobile phases. This positively charged analyte can then interact electrostatically with the negatively charged silanol sites.

  • The Result: This secondary ionic interaction is a different, stronger retention mechanism than the intended hydrophobic interaction. Molecules that undergo this interaction are retained longer than those that do not, resulting in a delayed elution that forms the characteristic "tail" on the peak.[6]

The degree of asymmetry is quantified by the USP Tailing Factor (Tf) , where an ideal, perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 often indicates a significant issue, and values approaching 2.0 are typically unacceptable for quantitative methods.[3]

cluster_column Silica Surface (pH > 3.5) Analyte (3-Chlorophenyl)(phenyl)methanamine (Positively Charged) Silanol Deprotonated Silanol Site (SiO⁻) (Negatively Charged) Analyte->Silanol Unwanted Attraction Hydrophobic_Interaction Intended Hydrophobic Interaction (Good Peak Shape) Analyte->Hydrophobic_Interaction Primary Mechanism Ionic_Interaction Secondary Ionic Interaction (Causes Peak Tailing) Silanol->Ionic_Interaction

Fig 1. Competing retention mechanisms causing peak tailing.
FAQ 2: What is the most effective strategy to eliminate peak tailing for this analyte?

Answer: A systematic troubleshooting approach is crucial. The goal is always to minimize the secondary silanol interactions. Follow this workflow to diagnose and resolve the issue.

Fig 2. Troubleshooting workflow for peak tailing.

Step-by-Step Methodologies:

  • Mobile Phase pH Control (Most Critical): The most effective way to prevent tailing is to protonate the silanol groups, neutralizing their negative charge.

    • Mechanism: By lowering the mobile phase pH to between 2.5 and 3.0, the equilibrium of Si-O⁻ + H⁺ ⇌ Si-OH is shifted to the right. This eliminates the primary site of ionic interaction for your basic analyte.[4][7]

    • Protocol: See Protocol 1 below for preparing a low-pH phosphate buffer.

  • Column Selection: Not all C18 columns are created equal.

    • Mechanism: Older "Type A" silica columns have higher metal content and more active silanol sites. Modern "Type B" (high-purity) silica columns are manufactured to have minimal silanol activity. Furthermore, end-capping (reacting residual silanols with a small silylating agent) and polar-embedded phases provide additional shielding.[2][7]

    • Recommendation: If you are using an older column, switching to a modern, fully end-capped column from a reputable manufacturer is a high-impact solution.[3]

Column TypeKey CharacteristicPerformance with Basic AnalytesRecommendation
Standard C18 (Type A Silica) High residual silanol activityProne to severe peak tailingAvoid for new method development
End-Capped C18 (Type B Silica) Low silanol activity due to high-purity silica and end-cappingGood peak shape, especially at low pHRecommended Starting Point
Polar-Embedded Phase Stationary phase contains a polar group (e.g., carbamate) near the silica surfaceExcellent peak shape; shields silanols and provides alternative selectivityIdeal for challenging basic compounds
  • Use of Mobile Phase Additives (Competing Base): This is a more traditional approach.

    • Mechanism: Adding a small, basic modifier like Triethylamine (TEA) to the mobile phase provides a "sacrificial base."[4][7] The TEA will preferentially interact with the active silanol sites, effectively blocking them from interacting with your analyte.

    • Caution: While effective, additives like TEA can shorten column lifetime by accelerating the hydrolysis of the silica backbone and bonded phase.[7] They can also cause baseline noise. This approach is often a last resort if pH control and column selection are insufficient.

Section 2: Broader HPLC System Troubleshooting

Beyond peak shape, other system-level issues can compromise your analysis.

FAQ 3: My retention time is drifting, either decreasing or increasing with each injection. What is happening?

Answer: Unstable retention times point to a lack of equilibrium or a change in the system's conditions.[8]

  • Insufficient Column Equilibration: This is the most common cause. Reversed-phase columns, especially with buffered mobile phases, require time for the stationary phase to become fully saturated and for the pH to stabilize. Solution: Ensure you equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection.[9]

  • Mobile Phase Changes: The organic-to-aqueous ratio is critical. Evaporation of the more volatile organic component (e.g., acetonitrile) from the mobile phase reservoir will increase the aqueous content, leading to longer retention times. Solution: Prepare fresh mobile phase daily and keep reservoirs covered.[9]

  • Temperature Fluctuations: HPLC is sensitive to temperature. A change of 1°C can alter retention times by 1-2%. Solution: Always use a thermostatically controlled column compartment.[9]

  • Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH conditions, leading to a loss of retaining power and shorter retention times. Solution: Monitor column performance with a standard and replace it when system suitability criteria are no longer met.[9]

FAQ 4: My system backpressure is suddenly very high. How do I find the source of the blockage?

Answer: High backpressure is almost always caused by a blockage in the flow path.[10] A systematic process of elimination is the fastest way to identify the source.

start High Pressure Observed step1 Disconnect union between column and detector. Is pressure still high? start->step1 step2 Disconnect union between injector and column. Is pressure still high? step1->step2 Yes res_col Blockage is in the column or guard column. Action: Backflush or replace. step1->res_col No step3 Disconnect union between pump and injector. Is pressure still high? step2->step3 Yes res_tub1 Blockage is in the tubing between injector and column. step2->res_tub1 No res_inj Blockage is in the injector (e.g., rotor seal). Action: Service injector. step3->res_inj No res_pump Blockage is in the pump or pre-pump filters. Action: Check frits, check valves. step3->res_pump Yes

Fig 3. Systematic diagnosis of high system backpressure.
  • Primary Cause: The most common point of blockage is the inlet frit of the guard column or analytical column. This is often caused by particulate matter from the sample or from mobile phase precipitation.

  • Preventative Measures: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection. Use an in-line filter between the pump and injector and a guard column to protect the expensive analytical column.[11]

FAQ 5: Why is my peak broad and poorly defined, even without significant tailing?

Answer: Peak broadening, or low efficiency, can be caused by several factors unrelated to silanol interactions.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (more eluting power) than your mobile phase, the sample band will spread out on the column head before the separation begins. Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause the analyte band to diffuse and broaden. Solution: Use tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005") and keep the length to an absolute minimum.[2][12]

  • Column Void: A void or channel can form at the head of the column due to packing bed collapse. This creates multiple paths for the analyte, resulting in a broad or split peak. Solution: This is irreversible damage. Using a guard column can help protect the analytical column from pressure shocks that may cause voids. The column must be replaced.[3]

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a Low-pH Mobile Phase for Peak Shape Improvement

This protocol describes the preparation of a 1-liter mobile phase consisting of 20 mM Potassium Phosphate in Water (pH 2.5) and Acetonitrile (ACN) in a 70:30 ratio.

Materials:

  • Monobasic Potassium Phosphate (KH₂PO₄)

  • Orthophosphoric Acid (H₃PO₄)

  • HPLC-grade Water

  • HPLC-grade Acetonitrile

Procedure:

  • Prepare the Aqueous Buffer: Weigh out 2.72 g of KH₂PO₄ and dissolve it in approximately 900 mL of HPLC-grade water in a clean 1-liter beaker.

  • Adjust pH: Place a calibrated pH electrode in the solution. While stirring, add orthophosphoric acid dropwise until the pH reaches 2.5.

  • Bring to Volume: Transfer the pH-adjusted buffer to a 1-liter volumetric flask and add HPLC-grade water to the mark. This is your 100% aqueous component (Solvent A).

  • Prepare the Final Mobile Phase: In a separate 1-liter flask, carefully measure 700 mL of the prepared buffer (Solvent A) and 300 mL of Acetonitrile (Solvent B).

  • Degas: Thoroughly degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the system.[10][12]

  • System Equilibration: Flush the HPLC system with the new mobile phase for at least 15-20 minutes or until the baseline is stable before injecting any samples.

Trustworthiness Check: A properly prepared low-pH mobile phase should yield a significantly improved tailing factor compared to a neutral mobile phase.

Mobile Phase pHExpected Tailing Factor (Tf)Causality
7.0> 2.0Silanols are fully deprotonated, leading to strong ionic interaction with the protonated amine.[6]
4.51.5 - 1.8Silanols are partially deprotonated, reducing but not eliminating the secondary interaction.
2.5 1.0 - 1.2 Silanols are fully protonated and neutral, minimizing the secondary retention mechanism. [4][7]

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Chrom Tech, Inc.
  • uHPLCs. Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks.
  • uHPLCs. Top 10 Common HPLC Problems and How to Fix Them.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • AELAB. Expert Guide to Troubleshooting Common HPLC Issues.
  • Labcompare.com. Troubleshooting Common HPLC Issues.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • MySkinRecipes. (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

Sources

Technical Support Center: Stabilizing (3-Chlorophenyl)(phenyl)methanamine Hydrochloride for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for (3-Chlorophenyl)(phenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a critical intermediate in pharmaceutical synthesis, particularly for neurological drug candidates, ensuring its long-term stability is paramount for reproducible and reliable results.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the storage and handling of this valuable reagent. Our goal is to equip you with the scientific understanding and practical protocols necessary to maintain the integrity of (3-Chlorophenyl)(phenyl)methanamine hydrochloride over extended periods.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

Q1: What are the optimal storage conditions for solid (3-Chlorophenyl)(phenyl)methanamine hydrochloride?

To ensure the long-term stability of solid (3-Chlorophenyl)(phenyl)methanamine hydrochloride, it should be stored in a refrigerated environment at 2-8°C.[2][3] The compound is hygroscopic, meaning it can readily absorb moisture from the air, which can lead to hydrolysis and degradation.[4] Therefore, it is imperative to store it in a dry atmosphere, preferably under an inert gas such as argon or nitrogen.[2] The container must be tightly sealed to prevent moisture ingress.[2][4] Additionally, to prevent potential photolytic degradation, the compound should be protected from light by using an amber vial or storing it in a dark cabinet.[2]

Q2: I need to prepare a stock solution. How should I store it and for how long is it stable?

The stability of (3-Chlorophenyl)(phenyl)methanamine hydrochloride in solution is significantly dependent on the solvent, pH, and storage temperature. For short-term storage (less than 24 hours), aqueous solutions should be kept refrigerated at 2-8°C and protected from light.[2] For longer-term storage, it is highly recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is crucial to note that amine salts are generally most stable in acidic conditions and are prone to degradation in neutral or alkaline solutions.

Q3: What are the primary degradation pathways for (3-Chlorophenyl)(phenyl)methanamine hydrochloride?

As an amine hydrochloride, this compound is susceptible to several degradation pathways, primarily driven by environmental factors:

  • Hydrolysis: In the presence of moisture, the amine salt can hydrolyze. This process can be expedited by elevated temperatures and non-neutral pH.[2][4]

  • Oxidation: Exposure to air, particularly in the presence of certain metal ions, can lead to oxidative degradation of the amine group.

  • Photodegradation: The aromatic rings in the structure make the molecule susceptible to degradation upon exposure to UV light.[2]

  • Thermal Degradation: High temperatures can provide the energy needed to initiate decomposition reactions.[2]

Understanding these pathways is the first step in preventing them. Forced degradation studies are often employed in pharmaceutical development to intentionally break down a drug substance to understand its stability and identify potential degradation products.[5][6][7][8]

Q4: What are the visible signs of degradation of solid (3-Chlorophenyl)(phenyl)methanamine hydrochloride?

A change in the physical appearance of the solid, such as discoloration (from white to yellow or brown) or clumping, can indicate degradation or moisture absorption.[2] If you observe any such changes, it is strongly recommended to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q5: What materials should be avoided when handling or storing this compound?

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is incompatible with strong oxidizing agents and strong bases. Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.[2] When preparing solutions, ensure that the chosen solvent is free from contaminants that could catalyze degradation.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the storage and use of (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

Issue 1: Inconsistent or Unexpected Experimental Results
Potential Cause Troubleshooting Steps Preventative Measures
Degradation of Solid Compound 1. Visually inspect the solid for any changes in color or texture.[2] 2. If degradation is suspected, confirm the purity of the material using an analytical method like HPLC before proceeding. 3. If purity is compromised, discard the reagent and use a fresh, unopened container.- Always store the solid compound under the recommended conditions (2-8°C, dry, inert atmosphere, protected from light).[2][3] - Keep the container tightly sealed when not in use.[2][4]
Degradation of Stock Solution 1. Prepare a fresh stock solution immediately before the experiment. 2. Compare the results obtained with the fresh solution to those from the suspect solution.- Adhere to the recommended storage conditions for stock solutions (aliquoted, frozen at -20°C or -80°C, protected from light).[2] - Avoid repeated freeze-thaw cycles.
Issue 2: Precipitate Formation in Refrigerated Aqueous Stock Solution
Potential Cause Troubleshooting Steps Preventative Measures
Low Solubility at Reduced Temperatures 1. Gently warm the solution to room temperature to see if the precipitate redissolves.[2] 2. If it redissolves, the issue is likely solubility-related. 3. If it does not redissolve, it may be a degradation product, and a fresh solution should be prepared.[2]- Prepare stock solutions at a concentration known to be soluble at the intended storage temperature. - Consider using a different solvent system if aqueous solubility is a persistent issue.
Workflow for Stability Assessment

To proactively assess the stability of your compound, particularly if it has been stored for an extended period or under suboptimal conditions, a systematic approach is recommended.

Stability_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Analytical Verification cluster_2 Decision cluster_3 Action Visual_Inspection Visual Inspection (Color, Clumping) Purity_Test Purity Analysis (HPLC) Visual_Inspection->Purity_Test Documentation_Review Review Storage History (Temp, Humidity, Light) Documentation_Review->Purity_Test Impurity_Profiling Impurity Profiling (LC-MS) Purity_Test->Impurity_Profiling Decision_Point Purity Meets Specification? Impurity_Profiling->Decision_Point Use_Compound Proceed with Experiment Decision_Point->Use_Compound Yes Discard_Compound Discard and Reorder Decision_Point->Discard_Compound No

Caption: Workflow for assessing the stability of stored (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

III. Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies to understand the stability-indicating nature of your analytical methods. These protocols are based on general principles outlined in ICH guidelines.[6]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and establish the stability-indicating capability of an analytical method.

Materials:

  • (3-Chlorophenyl)(phenyl)methanamine hydrochloride

  • High-purity water (HPLC grade)

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[2]

    • Thermal Degradation: Store a solid sample at an elevated temperature (e.g., 60°C) for 48 hours.[2] Then, prepare a 1 mg/mL solution.

    • Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.[2]

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a validated HPLC method.

    • The goal is to achieve 5-20% degradation of the parent compound. If degradation is too extensive or minimal, adjust the stress conditions (time, temperature, reagent concentration).

    • Characterize the major degradation products using LC-MS to determine their mass and potential structure.

Potential Degradation Pathways Diagram

Degradation_Pathways cluster_stress cluster_products Parent (3-Chlorophenyl)(phenyl)methanamine Hydrochloride Product1 Oxidized Impurities (e.g., N-oxide) Product2 Hydrolytic Products (e.g., carbinol) Product3 Photolytic Byproducts Product4 Thermal Decomposites Heat Heat Heat->Product4 Light Light (UV) Light->Product3 Oxidation Oxidation (H₂O₂) Oxidation->Product1 Hydrolysis Hydrolysis (H₂O/OH⁻) Hydrolysis->Product2

Caption: Potential degradation pathways of (3-Chlorophenyl)(phenyl)methanamine hydrochloride under various stress conditions.

IV. Summary of Recommended Storage Conditions

Form Temperature Atmosphere Light Protection Duration
Solid 2-8°CDry, Inert GasRequiredLong-term
Aqueous Solution 2-8°CTightly SealedRequired< 24 hours
Aqueous Solution -20°CTightly SealedRequiredUp to 1 month
Aqueous Solution -80°CTightly SealedRequiredUp to 6 months

Table based on best practices for analogous compounds.[2]

By adhering to these guidelines and utilizing the troubleshooting and analytical protocols provided, researchers can significantly enhance the reliability of their experiments and ensure the long-term integrity of (3-Chlorophenyl)(phenyl)methanamine hydrochloride. For further assistance, please do not hesitate to contact our technical support team.

V. References

  • BenchChem. (n.d.). Best practices for the storage of Bis(2-chloroethyl)amine hydrochloride to prevent degradation. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). [3-(4-Chlorophenyl)Phenyl]Methylaminehydrochloride. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). HSAS Method. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). (3-Chlorophenyl)(phenyl)methanamine hydrochloride. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. Retrieved from --INVALID-LINK--

  • GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. Retrieved from --INVALID-LINK--

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from --INVALID-LINK--

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from --INVALID-LINK--

  • Metrohm. (n.d.). Amine Treatment. Retrieved from --INVALID-LINK--

  • European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from --INVALID-LINK--

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from --INVALID-LINK--

  • IP Innovative Publication. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from --INVALID-LINK--

  • EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from --INVALID-LINK--

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Validation of (3-Chlorophenyl)(phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the quest for novel modulators of monoamine transporters remains a cornerstone of drug discovery for mood disorders and other CNS pathologies. This guide provides an in-depth technical framework for the validation of the biological activity of (3-Chlorophenyl)(phenyl)methanamine hydrochloride, a compound of interest within the benzhydrylamine class. While direct, publicly available experimental data on this specific molecule is limited, this document will leverage established principles of structure-activity relationships (SAR) within its chemical class to propose a likely biological profile and outline the requisite experimental workflows for its definitive characterization. We will compare its inferred properties to well-characterized monoamine reuptake inhibitors, providing a comprehensive roadmap for its scientific evaluation.

Introduction: The Benzhydrylamine Scaffold and its Therapeutic Potential

(3-Chlorophenyl)(phenyl)methanamine hydrochloride belongs to the benzhydrylamine class of compounds, which are structurally related to a variety of biologically active molecules, including antihistamines and antidepressants. The core diphenylmethanamine structure is a recognized pharmacophore that can interact with various CNS receptors and transporters. Its derivatives have been extensively explored as ligands for monoamine transporters, which are responsible for the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) from the synaptic cleft, thereby regulating neurotransmission.

The introduction of a chlorine atom on one of the phenyl rings, as in the case of (3-Chlorophenyl)(phenyl)methanamine hydrochloride, is a common strategy in medicinal chemistry to modulate the potency and selectivity of a compound for its biological targets. The position of this halogen substituent can significantly influence its interaction with the binding pockets of monoamine transporters.

Inferred Biological Activity from Structure-Activity Relationships (SAR)

Due to the absence of specific binding affinity or functional data for (3-Chlorophenyl)(phenyl)methanamine hydrochloride in the current body of scientific literature, we must turn to the established SAR of closely related analogs to infer its potential biological activity. The diphenylmethanamine scaffold is a key feature of many known monoamine reuptake inhibitors.

It is plausible that (3-Chlorophenyl)(phenyl)methanamine hydrochloride functions as a monoamine reuptake inhibitor, with the chlorine substitution at the meta-position of the phenyl ring influencing its affinity and selectivity for DAT, SERT, and NET. Generally, halogen substitutions on the phenyl rings of diphenylmethanamine-related structures can enhance binding affinity for monoamine transporters. The specific position of the halogen is critical in determining the selectivity profile. For instance, in some series of compounds, para-substitution is known to enhance SERT activity. The meta-substitution in our compound of interest may confer a unique profile, potentially with a balance of activity across the three transporters or a preference for one or two.

A Comparative Framework: Benchmarking Against Established Monoamine Reuptake Inhibitors

To provide context for the potential biological activity of (3-Chlorophenyl)(phenyl)methanamine hydrochloride, it is instructive to compare it with well-characterized monoamine reuptake inhibitors. These compounds can serve as positive controls and benchmarks in the experimental validation process.

Compound Class Primary Mechanism of Action Known Clinical Applications
VenlafaxineSNRIPotent inhibitor of SERT and NETAntidepressant, anxiolytic
DuloxetineSNRIBalanced and potent inhibitor of SERT and NETAntidepressant, neuropathic pain
BupropionNDRIInhibitor of NET and DATAntidepressant, smoking cessation aid
SertralineSSRISelective inhibitor of SERTAntidepressant, anxiolytic

SNRI: Serotonin-Norepinephrine Reuptake Inhibitor; NDRI: Norepinephrine-Dopamine Reuptake Inhibitor; SSRI: Selective Serotonin Reuptake Inhibitor.

The validation of (3-Chlorophenyl)(phenyl)methanamine hydrochloride would involve determining its inhibitory potency (IC50 or Ki values) at DAT, SERT, and NET and comparing these values to those of the reference compounds listed above.

Experimental Validation: A Step-by-Step Approach

The definitive characterization of the biological activity of (3-Chlorophenyl)(phenyl)methanamine hydrochloride requires a systematic experimental approach, progressing from in vitro binding and functional assays to in vivo behavioral models.

In Vitro Characterization: Transporter Binding and Uptake Inhibition

The initial and most crucial step is to determine the compound's affinity for and functional inhibition of the human monoamine transporters.

Objective: To determine the binding affinity (Ki) of (3-Chlorophenyl)(phenyl)methanamine hydrochloride for DAT, SERT, and NET.

Methodology:

  • Cell Culture and Membrane Preparation: Utilize HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET). Culture the cells to confluence, harvest, and prepare cell membrane homogenates.

  • Radioligand Incubation: In a 96-well plate format, incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) in the presence of increasing concentrations of (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

  • Separation and Scintillation Counting: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

DOT Diagram: Radioligand Binding Assay Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cells HEK293 cells expressing hDAT, hSERT, or hNET membranes Cell membrane preparation cells->membranes Homogenization incubation Incubate membranes with radioligand and test compound membranes->incubation filtration Rapid filtration to separate bound/free ligand incubation->filtration counting Scintillation counting filtration->counting ic50 Determine IC50 values counting->ic50 ki Calculate Ki values (Cheng-Prusoff) ic50->ki

Caption: Workflow for radioligand binding assays.

Objective: To determine the functional potency (IC50) of (3-Chlorophenyl)(phenyl)methanamine hydrochloride to inhibit the uptake of dopamine, serotonin, and norepinephrine into cells.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing hDAT, hSERT, or hNET in 96-well plates.

  • Pre-incubation: Pre-incubate the cells with increasing concentrations of (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

  • Substrate Addition: Add a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of uptake for each transporter.

DOT Diagram: Neurotransmitter Uptake Assay Workflow

Uptake_Assay_Workflow start Plate cells expressing hDAT, hSERT, or hNET preincubation Pre-incubate with test compound start->preincubation substrate_add Add radiolabeled monoamine substrate preincubation->substrate_add terminate Terminate uptake (wash with cold buffer) substrate_add->terminate lyse Cell lysis terminate->lyse count Scintillation counting lyse->count analyze Determine IC50 values count->analyze

Caption: Workflow for neurotransmitter uptake inhibition assays.

In Vivo Behavioral Models for Antidepressant-like Activity

Should the in vitro data suggest significant monoamine reuptake inhibition, the next logical step is to evaluate the compound's potential antidepressant-like effects in established animal models.

Objective: To assess the potential antidepressant-like activity of (3-Chlorophenyl)(phenyl)methanamine hydrochloride by measuring its effect on immobility time in rodents.

Methodology:

  • Acclimation and Dosing: Acclimate rodents (mice or rats) to the testing room. Administer (3-Chlorophenyl)(phenyl)methanamine hydrochloride or a vehicle control at various doses via an appropriate route (e.g., intraperitoneal injection).

  • Test Session: Place each animal in a cylinder filled with water from which it cannot escape.

  • Behavioral Scoring: Videotape the session and score the duration of immobility during the last few minutes of the test.

  • Data Analysis: Compare the immobility time between the compound-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Objective: Similar to the FST, this test assesses antidepressant-like activity by measuring immobility in mice.

Methodology:

  • Dosing: Administer the test compound or vehicle to mice.

  • Suspension: Suspend each mouse by its tail using adhesive tape, such that it is hanging in a position where it cannot escape.

  • Behavioral Scoring: Record the duration of immobility over a set period.

  • Data Analysis: Compare immobility times between groups.

Data Interpretation and Comparative Analysis

The collective data from these assays will provide a comprehensive biological profile of (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

Expected Outcomes and Interpretation:

  • High affinity (low Ki values) and potent inhibition (low IC50 values) at DAT, SERT, and/or NET would confirm its activity as a monoamine reuptake inhibitor.

  • The ratio of Ki or IC50 values will determine its selectivity profile (e.g., a selective serotonin reuptake inhibitor (SSRI), a serotonin-norepinephrine reuptake inhibitor (SNRI), or a triple reuptake inhibitor).

  • A significant reduction in immobility in the FST and/or TST would provide in vivo evidence of antidepressant-like activity.

This newly generated data can then be tabulated and compared directly with the known values for established drugs like venlafaxine, duloxetine, and bupropion to position (3-Chlorophenyl)(phenyl)methanamine hydrochloride within the existing landscape of monoamine reuptake inhibitors.

Conclusion

While the biological activity of (3-Chlorophenyl)(phenyl)methanamine hydrochloride has not been explicitly detailed in publicly accessible research, its chemical structure strongly suggests a role as a modulator of monoamine transporters. The experimental framework outlined in this guide provides a rigorous and validated pathway for its comprehensive biological characterization. By systematically conducting in vitro binding and uptake assays, followed by in vivo behavioral studies, researchers can elucidate its pharmacological profile and assess its potential as a novel therapeutic agent. The comparison of this data with that of established drugs will be crucial in determining its novelty and potential clinical utility.

References

  • Due to the inferred nature of the biological activity of (3-Chlorophenyl)(phenyl)methanamine hydrochloride, direct citations for its experimental validation are not available. The methodologies described are standard and well-established in the field of pharmacology and drug discovery. For specific protocols, researchers should consult primary literature and established methodology manuals in neuropharmacology.

A Senior Application Scientist's Guide to the Efficacy of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride and its Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the therapeutic potential of (3-Chlorophenyl)(phenyl)methanamine hydrochloride and its analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR) that govern the efficacy of these compounds as monoamine reuptake inhibitors. While direct comparative data for a systematic series of (3-Chlorophenyl)(phenyl)methanamine hydrochloride analogs is limited in publicly available literature, this guide synthesizes findings from structurally related compounds to provide a robust framework for analog design and evaluation. We will explore the foundational pharmacology, propose a strategic approach to analog development, and provide detailed experimental protocols for efficacy assessment.

Introduction: The Diarylmethane Scaffold in Neuropharmacology

(3-Chlorophenyl)(phenyl)methanamine hydrochloride belongs to the diarylmethane class of compounds, a privileged scaffold in medicinal chemistry. Its core structure, featuring two phenyl rings attached to a central methane carbon and an amine group, is a well-recognized pharmacophore for targeting monoamine transporters. These transporters—the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT)—are crucial regulators of neurotransmission.[1] By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, diarylmethane derivatives can elevate their extracellular concentrations, a mechanism central to the action of many antidepressants and psychostimulants.

The parent compound, (3-Chlorophenyl)(phenyl)methanamine, is a chiral molecule, and it is well-established that the stereochemistry of such compounds is often critical for their biological activity. For instance, the (S)-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram, known as escitalopram, is significantly more potent than the racemic mixture and the (R)-enantiomer. This highlights the importance of stereoselective synthesis and evaluation in the development of novel diarylmethane-based therapeutics.

The primary focus of this guide is to explore how structural modifications to the (3-Chlorophenyl)(phenyl)methanamine scaffold can modulate its potency and selectivity for SERT, NET, and DAT. Understanding these structure-activity relationships is paramount for designing novel compounds with improved therapeutic profiles.

Structure-Activity Relationships of Related Monoamine Reuptake Inhibitors

In the absence of a comprehensive dataset for (3-Chlorophenyl)(phenyl)methanamine analogs, we can infer potential SAR trends from closely related chemical classes, such as substituted cathinones and amphetamines. Research in these areas has provided valuable insights into how substitutions on the phenyl ring and modifications to the amine group can impact transporter affinity and selectivity.

Phenyl Ring Substitutions

Substitutions on the phenyl rings are a key determinant of a compound's interaction with monoamine transporters. The position and nature of the substituent can dramatically alter both potency and selectivity.

Table 1: Inferred Structure-Activity Relationships of Phenyl Ring Substitutions on Monoamine Transporter Affinity

Substitution PositionSubstituent TypePredicted Effect on Transporter AffinityRationale from Related Compounds
para (4-position)Halogens (e.g., Cl, F, Br)Increased SERT affinity, potentially decreased DAT affinity.Studies on substituted cathinones and amphetamines consistently show that para-halogenation enhances potency at SERT.[2]
meta (3-position)Halogens (e.g., Cl, F)May favor DAT/NET affinity over SERT.The position of the chloro group in the parent compound suggests a potential for DAT/NET preference.
ortho (2-position)Bulky groupsGenerally decreases affinity at all transporters.Steric hindrance at the ortho position can disrupt the optimal binding conformation.
para (4-position)Electron-donating groups (e.g., CH₃, OCH₃)Variable effects; may slightly increase DAT/NET affinity.The impact of electron-donating groups is less predictable but can fine-tune selectivity.
N-Alkylation and Amine Modifications

Modifications to the primary amine of (3-Chlorophenyl)(phenyl)methanamine are expected to significantly influence its pharmacological profile.

Table 2: Inferred Structure-Activity Relationships of Amine Modifications on Monoamine Transporter Affinity

ModificationPredicted Effect on Transporter AffinityRationale from Related Compounds
N-methylationMay increase potency at DAT and NET.In many phenethylamine series, N-methylation enhances activity at catecholamine transporters.
N-ethylationCan further enhance SERT affinity.Lengthening the N-alkyl chain has been shown to improve SERT potency in some amphetamine analogs.[2]
Pyrrolidine ring formationCan significantly increase DAT and NET potency.The α-pyrrolidinophenone class of cathinones demonstrates high affinity for DAT and NET.

Based on these inferred SAR trends, a strategic approach to analog design would involve synthesizing a focused library of compounds with systematic variations to the phenyl rings and the amine group. This would allow for a thorough exploration of the chemical space around the parent molecule to identify analogs with enhanced potency and desired selectivity profiles (e.g., SERT-selective, DAT-selective, or dual/triple reuptake inhibitors).

Proposed Analogs for Synthesis and Evaluation

The following is a proposed set of analogs of (3-Chlorophenyl)(phenyl)methanamine for synthesis and comparative efficacy testing, based on the SAR principles discussed above.

Table 3: Proposed Analogs of (3-Chlorophenyl)(phenyl)methanamine for Efficacy Comparison

Analog NumberR1 (Position on Phenyl Ring 1)R2 (Position on Phenyl Ring 2)R3 (Amine Substituent)Predicted Primary Target(s)
Parent H3-ClHDAT/NET
Analog 1 H4-ClHSERT/DAT
Analog 2 H4-FHSERT/DAT
Analog 3 H3-ClCH₃DAT/NET
Analog 4 H4-ClCH₃SERT/DAT
Analog 5 4-F4-ClHSERT
Analog 6 4-CH₃3-ClHDAT/NET

Experimental Protocols for Efficacy Assessment

To objectively compare the efficacy of (3-Chlorophenyl)(phenyl)methanamine hydrochloride and its analogs, standardized and robust in vitro assays are essential. The gold standard methods for characterizing the interaction of compounds with monoamine transporters are radioligand binding assays and neurotransmitter uptake inhibition assays.

Monoamine Transporter Signaling Pathway

The following diagram illustrates the mechanism of monoamine reuptake and the site of action for inhibitors like (3-Chlorophenyl)(phenyl)methanamine and its analogs.

Monoamine_Reuptake cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Neurotransmitter Vesicle->Monoamine Release MAT Monoamine Transporter (SERT, NET, DAT) MAO Monoamine Oxidase MAT->MAO Metabolism Monoamine->MAT Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Inhibitor (3-Chlorophenyl)(phenyl)methanamine Analog Inhibitor->MAT Inhibition

Caption: Monoamine release, reuptake, and inhibition at the synapse.

Experimental Workflow for Efficacy Comparison

The general workflow for assessing the efficacy of the synthesized analogs as monoamine reuptake inhibitors is outlined below.

Experimental_Workflow A Cell Culture (HEK293 cells expressing hSERT, hNET, or hDAT) B Membrane Preparation (Homogenization and Centrifugation) A->B C Radioligand Binding Assay B->C D Neurotransmitter Uptake Assay B->D E Data Analysis (IC50 and Ki determination) C->E D->E F Comparative Efficacy and Selectivity Profile E->F

Caption: Workflow for assessing monoamine reuptake inhibition.

Detailed Protocol: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compounds for SERT, NET, and DAT.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Cell culture reagents (DMEM, FBS, antibiotics).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligands:

    • For SERT: [³H]Citalopram or [³H]Paroxetine.

    • For NET: [³H]Nisoxetine or [³H]Mazindol.

    • For DAT: [³H]WIN 35,428 or [³H]GBR-12935.

  • Non-specific binding determinants:

    • For SERT: Fluoxetine (10 µM).

    • For NET: Desipramine (10 µM).

    • For DAT: Benztropine (10 µM).

  • Test compounds (parent compound and analogs) at a range of concentrations.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture the transporter-expressing HEK293 cells to confluency.

    • Harvest the cells and homogenize them in ice-cold binding buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in fresh binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate for each test compound concentration:

      • Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and binding buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and the corresponding non-specific binding determinant.

      • Competition Binding: Membrane preparation, radioligand, and the test compound at various concentrations.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The proposed analogs and the detailed experimental protocols in this guide offer a clear path forward for researchers to systematically evaluate the efficacy and selectivity of novel compounds based on this scaffold. By exploring substitutions on the phenyl rings and modifications to the amine group, it is plausible to identify candidates with enhanced potency and tailored selectivity profiles for SERT, NET, and DAT. Such compounds could have significant therapeutic potential for a range of neurological and psychiatric disorders. Future research should focus on the stereoselective synthesis of these analogs and their comprehensive pharmacological characterization, including in vivo studies to assess their therapeutic efficacy and side-effect profiles.

References

  • Greiner, E., Boos, T. L., Prisinzano, T. E., De Martino, M. G., Zeglis, B., Dersch, C. M., ... & Rice, K. C. (2006). Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. Journal of Medicinal Chemistry, 49(5), 1766–1772.
  • Carroll, F. I., Howard, J. L., Howell, L. L., & Kuhar, M. J. (1995). Synthesis and monoamine transporter binding, properties, and functional monoamine uptake activity of 3β-[4-methylphenyl and 4-chlorophenyl]-2β-[5-(substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry, 50(15), 3686-95.
  • Bade, S., Chojnacki, M., Murnane, K. S., & Fantegrossi, W. E. (2023).
  • Greiner, E., Fels, G., & Frohlich, R. (2015). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Molecules, 20(7), 13065-13086.
  • Von Voigtlander, P. F., & Losey, E. G. (1975).
  • BenchChem. (2025). Technical Guide: Biological Activity of (R)-(4-Chlorophenyl)(phenyl)
  • MySkinRecipes. (n.d.). (3-Chlorophenyl)(phenyl)methanamine hydrochloride. Retrieved from [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine reuptake inhibitors: highlights of recent research developments. Drug development research, 60(4), 254-268.
  • Kasture, S. B., & Chopde, C. T. (2009). Discovery and Development of Monoamine Transporter Ligands. Current medicinal chemistry, 16(22), 2836–2867.

Sources

A Comparative Spectroscopic Analysis of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride Batches: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the spectroscopic analysis of different batches of (3-Chlorophenyl)(phenyl)methanamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] We delve into the practical application and comparative interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supplemented by High-Performance Liquid Chromatography (HPLC) for purity assessment. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the analytical choices, ensuring robust and reliable batch-to-batch comparison. All methodologies are presented within the context of international regulatory standards, such as the ICH guidelines for impurities in new drug substances.[3][4][5]

Introduction: The Criticality of Batch Consistency

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a pivotal building block in medicinal chemistry. Its purity and consistency are paramount, as even minute variations between batches can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in drug substances.[3][6] These guidelines necessitate the identification, reporting, and qualification of impurities above certain thresholds.[3][4]

This guide provides a multi-pronged spectroscopic approach to not only confirm the identity and structure of (3-Chlorophenyl)(phenyl)methanamine hydrochloride but also to identify and compare the impurity profiles of different manufacturing batches. By employing a suite of orthogonal analytical techniques, we can build a comprehensive picture of each batch's quality.

Potential Impurities: A Synthesis-Based Perspective

Understanding the potential impurities is crucial for developing targeted analytical methods. The synthesis of (3-Chlorophenyl)(phenyl)methanamine hydrochloride and related compounds often involves the reduction of a corresponding imine or oxime, or the Grignard addition to a nitrile followed by reduction.[2][7] Based on these synthetic routes, potential impurities could include:

  • Starting Materials: Unreacted (3-chlorophenyl)(phenyl)methanone or related precursors.

  • Positional Isomers: (2-Chlorophenyl)(phenyl)methanamine and (4-Chlorophenyl)(phenyl)methanamine arising from impurities in the starting materials.

  • Over-reduction Products: Benzene and 3-chloroaniline if the benzylic C-N bond is cleaved.

  • By-products of Synthesis: Such as incompletely reduced intermediates or products from side reactions.

  • Residual Solvents: From the reaction and purification steps.

Spectroscopic Workflow for Batch Comparison

A robust comparison of batches involves a systematic workflow that leverages the strengths of multiple spectroscopic techniques.

Caption: High-level workflow for batch analysis.

Methodologies and Data Interpretation

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is an indispensable tool for assessing the purity of pharmaceutical intermediates and for quantifying impurities.[8] A validated HPLC method can effectively separate the main compound from its potential impurities.[9]

Experimental Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: Waters X-Bridge C18 column (250 mm × 4.6 mm, 3.5 µm).[9]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase.

  • Validation: The method should be validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and limits of detection and quantitation.[4][10][11][12]

Data Interpretation:

The chromatogram will show a major peak for (3-Chlorophenyl)(phenyl)methanamine hydrochloride and potentially smaller peaks for impurities. The relative peak area of each impurity can be used to determine its percentage in the batch.

Table 1: Hypothetical HPLC Purity Data for Two Batches

CompoundBatch A (Area %)Batch B (Area %)
(3-Chlorophenyl)(phenyl)methanamine HCl99.5298.85
(4-Chlorophenyl)(phenyl)methanamine HCl (Isomer)0.150.55
(3-chlorophenyl)(phenyl)methanone (Starting Material)0.080.25
Unknown Impurity 1 (RRT 1.2)0.100.15
Unknown Impurity 2 (RRT 1.5)0.150.20
Total Impurities 0.48 1.15

From this hypothetical data, Batch A demonstrates higher purity than Batch B, with significantly lower levels of the positional isomer and unreacted starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR).[3]

Experimental Protocol:

  • Instrument: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent for amine hydrochlorides.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of the deuterated solvent.

  • Experiments: Acquire both ¹H and ¹³C NMR spectra.

¹H NMR Data Interpretation:

  • Aromatic Protons: Expect complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern on the two phenyl rings will influence the chemical shifts and coupling constants.

  • Methine Proton (-CH-): A singlet or a broad singlet for the proton attached to the carbon bearing the two phenyl rings and the amino group, typically in the δ 5.0-6.0 ppm range.

  • Amine Protons (-NH3+): A broad singlet, the chemical shift of which can be concentration and temperature-dependent, often appearing downfield (δ 8.0-9.5 ppm) due to the positive charge.

¹³C NMR Data Interpretation:

  • Aromatic Carbons: Multiple signals in the δ 120-150 ppm range. The carbon attached to the chlorine atom will have a distinct chemical shift.

  • Methine Carbon (-CH-): A signal in the δ 50-65 ppm range.

  • Impurities: Small, additional peaks in the spectra may indicate the presence of impurities. For instance, different positional isomers would exhibit distinct aromatic region patterns.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (Hypothetical)

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CHs7.20 - 7.60 (m)126.0 - 134.0
Methine CH~5.5 (s)~58.0
Amine NH3+~9.0 (br s)-
C-Cl-~135.0
Quaternary Aryl C-~140.0, ~142.0

Differences in the chemical shifts or the presence of unexpected signals between batches would warrant further investigation into potential structural differences or impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[13] It is particularly useful for confirming the presence of the amine hydrochloride moiety.

Experimental Protocol:

  • Instrument: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

Data Interpretation:

  • N-H Stretching: A broad band in the region of 2800-3200 cm⁻¹ is characteristic of the N-H stretching vibrations in an amine salt.[14]

  • Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

  • Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: Found in the 1250–1020 cm⁻¹ range for aliphatic amines and 1335-1250 cm⁻¹ for aromatic amines.[15]

  • C-Cl Stretching: A strong absorption in the fingerprint region, typically around 700-800 cm⁻¹.

Table 3: Key FTIR Absorption Bands (Hypothetical)

Wavenumber (cm⁻¹)Vibrational ModeBatch ABatch B
2800-3200 (broad)N-H Stretch (Amine Salt)PresentPresent
~3050Aromatic C-H StretchPresentPresent
~1600, 1490, 1450Aromatic C=C BendingPresentPresent
~1280C-N StretchPresentPresent
~780C-Cl StretchPresentPresent
~1700C=O Stretch (Impurity)AbsentPresent

The presence of a C=O stretching band at ~1700 cm⁻¹ in Batch B would strongly suggest the presence of the unreacted starting material, (3-chlorophenyl)(phenyl)methanone, corroborating the HPLC data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and elucidating the structure of unknown impurities.

Experimental Protocol:

  • Instrument: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).

  • Ionization Mode: Positive ion mode (ESI+).

  • Analysis: Full scan analysis to determine the molecular ion and product ion scan (MS/MS) to study fragmentation.

Data Interpretation:

  • Molecular Ion: In ESI+ mode, the protonated molecule [M+H]⁺ is expected. For (3-Chlorophenyl)(phenyl)methanamine (free base), the expected m/z would be around 218.07. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the M peak.[8]

  • Fragmentation: The fragmentation pattern can provide structural information. Common fragmentation pathways for this type of molecule include the loss of the amino group and cleavage of the C-N bond.

Table 4: Expected Mass Spectrometry Data (Hypothetical)

IonExpected m/z (for C13H12ClN)Isotopic Pattern (M:M+2)Observed in Batch AObserved in Batch B
[M+H]⁺218.07~3:1YesYes
[M(isomer)+H]⁺218.07~3:1NoYes (at different RT)
[M(ketone)+H]⁺217.05~3:1NoYes (at different RT)

An LC-MS analysis would be ideal to separate the components before they enter the mass spectrometer, allowing for the individual analysis of the main compound and its impurities, confirming the findings from the HPLC-UV analysis.

Comparative Analysis and Discussion

A side-by-side comparison of the spectroscopic data from different batches is essential for quality control.

Caption: Decision logic for batch comparison.

Based on our hypothetical data, both Batch A and Batch B contain the correct molecule as confirmed by NMR, FTIR, and MS. However, the HPLC, FTIR, and MS data for Batch B indicate a higher level of impurities, specifically the positional isomer and unreacted starting material. According to ICH Q3A guidelines, if these specified impurities are above the identification threshold (typically 0.10% or 0.15%), they must be structurally characterized.[3] The higher total impurity level in Batch B (1.15%) might exceed the acceptable limit for use in GMP synthesis, potentially leading to the rejection of this batch.

Conclusion

The spectroscopic comparison of different batches of (3-Chlorophenyl)(phenyl)methanamine hydrochloride is a critical step in ensuring the quality and consistency of pharmaceutical manufacturing. A multi-technique approach, combining the separative power of HPLC with the structural elucidation capabilities of NMR, FTIR, and MS, provides a comprehensive and reliable assessment. This guide has outlined the key methodologies, data interpretation strategies, and the underlying scientific and regulatory rationale for such a comparison. By adhering to these principles, researchers and drug development professionals can make informed decisions about the suitability of raw material batches, ultimately contributing to the safety and efficacy of the final drug product.

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). LinkedIn. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. [Link]

  • Semantic Scholar. (2021). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. (n.d.). Infrared and 13 C NMR spectral data of synthesized substituted benzohydrazide. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). [Link]

  • ResearchGate. (n.d.). FTIR spectra to determine the amine functional groups on urea Black.... [Link]

  • YouTube. (2023). FTIR-26 || FTIR spectrum of Amines || Diff b/w Pri, Sec & Ter amines || FTIR spectroscopy. [Link]

  • Chemistry Stack Exchange. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • PubChemLite. (n.d.). (3-chlorophenyl)(phenyl)methanamine hydrochloride (C13H12ClN). [Link]

  • MySkinRecipes. (n.d.). (3-Chlorophenyl)(phenyl)methanamine hydrochloride. [Link]

  • National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

  • ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1.... [Link]

  • RASAYAN Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

  • ResearchGate. (n.d.). Growth, Structure, Spectral Characterization, Fluorescence and Thermal Studies on Phenyltrimethylammonium Trichloro Cadmiate (II). [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • PubMed Central. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated.... [Link]

  • ResearchGate. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine. [Link]

  • Amazon AWS. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. [Link]

  • PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810. [Link]

  • MDPI. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • ScienceDirect. (n.d.). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]

  • PubMed Central. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Link]

  • Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for (3-Chlorophenyl)(phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust analytical characterization of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. (3-Chlorophenyl)(phenyl)methanamine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical scrutiny to ensure its identity, purity, and stability.[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the comprehensive analysis of this compound.

The narrative that follows is built on a foundation of scientific integrity, explaining the rationale behind experimental choices and ensuring that each described protocol is a self-validating system. By adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures, we establish a framework for trustworthy and reproducible analytical data.[2]

The Imperative of Orthogonal Analytical Approaches

Relying on a single analytical technique can lead to an incomplete understanding of a compound's purity profile. Each method possesses inherent strengths and weaknesses, and its selectivity is based on different physicochemical principles. Cross-validation using orthogonal methods—techniques that separate and detect analytes based on different principles—provides a more comprehensive and reliable assessment of a substance's quality. For instance, HPLC separates based on polarity and partitioning behavior, while GC separates based on volatility and polarity.[3] qNMR, in contrast, offers an absolute quantification based on the magnetic properties of atomic nuclei, making it a powerful primary method.[3][4]

This multi-faceted approach is crucial for identifying and quantifying a wider range of potential impurities, including process-related impurities, degradation products, and residual solvents.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability

HPLC is the preeminent technique for the purity assessment and assay of non-volatile and thermally labile pharmaceutical compounds.[5] For (3-Chlorophenyl)(phenyl)methanamine hydrochloride, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, given the molecule's aromatic nature and moderate polarity.

Rationale for Method Design

An RP-HPLC method separates compounds based on their hydrophobicity. The choice of a C18 stationary phase provides a non-polar surface that interacts with the aromatic rings of the analyte. A mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) allows for the elution of the compound from the column. The buffer controls the pH, which is critical for ensuring the consistent ionization state of the amine hydrochloride, thereby leading to reproducible retention times. UV detection is suitable due to the presence of chromophoric phenyl rings in the molecule.

Experimental Protocol: RP-HPLC Method for Assay and Impurity Determination
  • Instrumentation: HPLC system with a UV detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.05 M Phosphate Buffer (pH 4.0)

    • B: Acetonitrile

    • Isocratic elution: 70:30 (v/v) A:B[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 30°C[6]

  • Detection Wavelength: 215 nm[6]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Forced Degradation Studies: Unveiling Potential Impurities

To ensure the method is "stability-indicating," forced degradation studies are essential.[7] These studies deliberately stress the analyte to generate potential degradation products, which are then analyzed to confirm the method's ability to separate them from the main peak.[8]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: UV light (254 nm) for 48 hours

The results of these studies inform the development of a robust impurity profile.

Caption: Workflow for forced degradation studies.

Expected Performance Characteristics of the HPLC Method
Validation ParameterExpected Result
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) < 2.0%
Limit of Detection (LOD) ~0.01%
Limit of Quantitation (LOQ) ~0.03%
Specificity No interference from placebo, impurities, or degradation products

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds.[5] While (3-Chlorophenyl)(phenyl)methanamine hydrochloride itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to overcome this limitation.

The Rationale for Derivatization

Derivatization converts the polar amine group into a less polar, more volatile derivative, making it amenable to GC analysis. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy for amines. The resulting trifluoroacetyl derivative is more volatile and exhibits excellent chromatographic behavior. The mass spectrometer provides definitive identification of the analyte and its impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Experimental Protocol: GC-MS with Derivatization
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C, hold for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-500 amu

  • Derivatization Procedure:

    • Dissolve ~5 mg of the sample in 1 mL of ethyl acetate.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Heat at 60°C for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for injection.

Expected Performance Characteristics of the GC-MS Method
Validation ParameterExpected Result
Linearity (R²) > 0.995
Accuracy (% Recovery) 95.0 - 105.0%
Precision (RSD) < 5.0%
Limit of Detection (LOD) < 0.01%
Limit of Quantitation (LOQ) < 0.05%
Specificity High, based on chromatographic retention time and mass spectral fragmentation

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Determination

qNMR is a primary analytical method that allows for the direct measurement of the purity of a substance without the need for a reference standard of the analyte itself.[4] The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.[3][9]

Why qNMR is a Valuable Orthogonal Technique

qNMR provides a fundamentally different measurement compared to chromatographic techniques. It is less susceptible to issues related to the solubility and stability of the analyte in the mobile phase or its volatility. It is also a non-destructive technique. For a hydrochloride salt like the target compound, qNMR can provide an accurate purity value for the organic moiety.

Experimental Protocol: ¹H-qNMR for Purity Assay
  • Instrumentation: NMR spectrometer (400 MHz or higher)

  • Internal Standard: Maleic acid (certified reference material)

  • Solvent: Deuterated methanol (CD₃OD)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (3-Chlorophenyl)(phenyl)methanamine hydrochloride and 10 mg of maleic acid into a vial.

    • Dissolve in a precise volume (e.g., 0.75 mL) of CD₃OD.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.

    • Sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the methine proton) and the signal from the internal standard (the two olefinic protons of maleic acid).

  • Purity Calculation: The purity is calculated using the following formula:[3] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

qNMR_Principle cluster_sample Sample Preparation Analyte Analyte (Known Mass) NMR_Measurement NMR Measurement Analyte->NMR_Measurement Co-dissolve with Standard Internal Standard (Known Mass & Purity) Standard->NMR_Measurement Integration Signal Integration NMR_Measurement->Integration Generate Spectrum Calculation Purity Calculation Integration->Calculation Input Integrals, Masses, MW, Proton Count Result Absolute Purity Calculation->Result

Caption: Principle of qNMR for absolute purity determination.

Expected Performance Characteristics of the qNMR Method
Validation ParameterExpected Result
Accuracy (% Recovery) 99.0 - 101.0%
Precision (RSD) < 1.0%
Specificity High, based on unique chemical shifts of analyte and standard

Cross-Validation Summary and Recommendations

The following table provides a comparative summary of the three analytical techniques for the analysis of (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

FeatureHPLC-UVGC-MS (with Derivatization)qNMR
Primary Application Purity, Assay, StabilityImpurity Identification, VolatilesAbsolute Purity, Assay
Analyte Volatility Non-volatileVolatile (post-derivatization)Not a limiting factor
Sample Preparation Simple dissolutionMulti-step derivatizationPrecise weighing and dissolution
Separation Principle Polarity/PartitioningVolatility/PolarityNo separation
Detection Principle UV AbsorbanceMass FragmentationNuclear Magnetic Resonance
Quantification Relative (vs. standard)Relative (vs. standard)Absolute (vs. internal std)
Strengths Robust, widely available, excellent for stability studiesHigh specificity, structural elucidation of unknownsPrimary method, high precision, no analyte-specific standard needed
Limitations Requires reference standard for quantificationIndirect analysis, potential for derivatization artifactsLower sensitivity than chromatographic methods, expensive instrumentation

Recommendation: For comprehensive quality control of (3-Chlorophenyl)(phenyl)methanamine hydrochloride, a combination of RP-HPLC and qNMR is recommended.

  • RP-HPLC should be the primary method for routine purity testing, impurity profiling, and stability studies due to its robustness and ability to separate a wide range of potential impurities.

  • qNMR should be employed as a primary method to determine the absolute purity of reference standards and for orthogonal verification of the HPLC assay results.

  • GC-MS is a valuable tool for identifying unknown volatile impurities that may not be detected by HPLC and for the characterization of specific process-related impurities.

By implementing this cross-validation strategy, researchers and drug developers can build a comprehensive analytical package that ensures a deep understanding of the quality and stability of (3-Chlorophenyl)(phenyl)methanamine hydrochloride, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3-Chlorophenyl)(phenyl)methanamine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • NIH. (2016). Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Effects of (3-Chlorophenyl)(phenyl)methanamine hydrochloride: A Potential Monoamine Transporter Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a member of the benzhydrylamine chemical class, a scaffold known to be a pharmacophore for ligands targeting monoamine transporters. While direct and extensive experimental data for this specific compound is limited in publicly available literature, its structural similarity to known monoamine transporter inhibitors suggests a strong potential for interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This guide will provide a comparative analysis of its projected in vitro and in vivo effects, drawing upon established experimental protocols and data from structurally related compounds to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Part 1: Projected In Vitro Profile - Characterizing Transporter Interaction

The initial characterization of a novel compound's interaction with monoamine transporters is typically performed in vitro using cell-based or synaptosomal preparations. These assays are crucial for determining the compound's affinity, potency, and selectivity for each transporter.

Experimental Design: Radioligand Binding and Uptake Inhibition Assays

The foundational in vitro experiments to profile (3-Chlorophenyl)(phenyl)methanamine hydrochloride would involve radioligand binding and neurotransmitter uptake inhibition assays. The choice of these assays is based on their robustness and ability to provide quantitative measures of a compound's interaction with its target.

Detailed Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol describes a method for determining the inhibitory potency (IC50) of (3-Chlorophenyl)(phenyl)methanamine hydrochloride on the uptake of radiolabeled dopamine, serotonin, and norepinephrine in cells expressing the respective transporters.[1][2][3]

  • Cell Culture and Plating:

    • Culture human embryonic kidney (HEK293) cells stably expressing human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

    • Plate the cells in 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere and grow for 24-48 hours.

  • Assay Buffer Preparation:

    • Prepare a Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • Compound Preparation:

    • Prepare a stock solution of (3-Chlorophenyl)(phenyl)methanamine hydrochloride in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions in KRH buffer to obtain a range of concentrations for testing.

  • Uptake Assay:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with varying concentrations of (3-Chlorophenyl)(phenyl)methanamine hydrochloride or a reference inhibitor (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET) for 10-20 minutes at 37°C.[4]

    • Initiate the uptake reaction by adding a mixture of [3H]-dopamine, [3H]-serotonin, or [3H]-norepinephrine and a final concentration of the test compound.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C, ensuring the uptake is in the linear range.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells with a scintillation-compatible lysis buffer.

    • Quantify the amount of radiolabel taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Projected In Vitro Data and Interpretation

Based on the structure-activity relationship (SAR) of related benzhydrylamine derivatives, it is hypothesized that (3-Chlorophenyl)(phenyl)methanamine hydrochloride will exhibit inhibitory activity at monoamine transporters.[5][6] The presence and position of the chloro-substituent on the phenyl ring are expected to influence the potency and selectivity.

Table 1: Projected Inhibitory Potencies (IC50, nM) of (3-Chlorophenyl)(phenyl)methanamine hydrochloride and Reference Compounds at Monoamine Transporters

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
(3-Chlorophenyl)(phenyl)methanamine hydrochloride (Hypothetical) 50 - 200100 - 50020 - 100
GBR 12909 (DAT Inhibitor)5 - 15> 1000> 1000
Fluoxetine (SERT Inhibitor)> 10001 - 10> 1000
Desipramine (NET Inhibitor)> 1000> 10001 - 5

Note: The values for (3-Chlorophenyl)(phenyl)methanamine hydrochloride are hypothetical and for illustrative purposes, based on SAR of related compounds.

These projected data suggest that (3-Chlorophenyl)(phenyl)methanamine hydrochloride may act as a relatively potent inhibitor of NET and DAT, with weaker activity at SERT. This profile is characteristic of some psychostimulants and antidepressants.

In_Vitro_Workflow cluster_preparation Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 expressing hDAT, hSERT, or hNET) Pre_incubation Pre-incubation with Compound Cell_Culture->Pre_incubation Compound_Prep Compound Dilution ((3-Chlorophenyl)(phenyl)methanamine HCl) Compound_Prep->Pre_incubation Radioligand_Prep Radiolabeled Neurotransmitter ([3H]-DA, [3H]-5-HT, [3H]-NE) Uptake_Reaction Add Radioligand Initiate Uptake Radioligand_Prep->Uptake_Reaction Pre_incubation->Uptake_Reaction Termination Wash with Ice-Cold Buffer Terminate Uptake Uptake_Reaction->Termination Lysis Cell Lysis Termination->Lysis Scintillation_Counting Scintillation Counting Lysis->Scintillation_Counting IC50_Determination IC50 Calculation Scintillation_Counting->IC50_Determination

Figure 1: Experimental workflow for the in vitro monoamine transporter uptake inhibition assay.

Part 2: Projected In Vivo Effects - From Transporter Occupancy to Behavioral Outcomes

Following the in vitro characterization, the next logical step is to investigate the compound's effects in a living organism. In vivo studies are essential to understand the compound's pharmacokinetic profile, its ability to cross the blood-brain barrier, and its ultimate impact on neurochemistry and behavior.

Experimental Design: In Vivo Microdialysis and Behavioral Assays

To assess the in vivo effects of (3-Chlorophenyl)(phenyl)methanamine hydrochloride, a combination of neurochemical and behavioral techniques would be employed. In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions, providing a direct link to the compound's mechanism of action.[7][8][9] Behavioral assays, such as locomotor activity and the forced swim test, can then correlate these neurochemical changes with functional outcomes.[10][11][12]

Detailed Experimental Protocol: In Vivo Microdialysis in Freely Moving Rats

This protocol outlines the procedure for measuring extracellular dopamine levels in the nucleus accumbens of rats following administration of (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

  • Surgical Implantation of Guide Cannula:

    • Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the nucleus accumbens.

    • Allow the animals to recover for at least 5-7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a 90-120 minute equilibration period.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Drug Administration and Sample Collection:

    • Administer (3-Chlorophenyl)(phenyl)methanamine hydrochloride (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle.

    • Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Quantify dopamine concentrations by comparing peak heights or areas to a standard curve.

  • Data Analysis:

    • Express the post-injection dopamine levels as a percentage of the average baseline concentration for each animal.

    • Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to determine the significance of any changes.

Projected In Vivo Data and Interpretation

Given its hypothesized activity as a DAT and NET inhibitor, (3-Chlorophenyl)(phenyl)methanamine hydrochloride is expected to increase extracellular levels of dopamine and norepinephrine in the brain. This would likely translate to observable behavioral effects.

Table 2: Projected Effects of (3-Chlorophenyl)(phenyl)methanamine hydrochloride on Neurochemistry and Behavior

In Vivo AssayProjected OutcomeComparison to Alternatives
Microdialysis (Nucleus Accumbens) Dose-dependent increase in extracellular dopamine.Similar to cocaine or methylphenidate, but potentially with a different time course or magnitude.
Locomotor Activity Dose-dependent increase in horizontal and vertical activity.The stimulant effect may be less pronounced than potent DAT inhibitors like cocaine, potentially reflecting a mixed NET/DAT profile.[13]
Forced Swim Test Reduction in immobility time.The antidepressant-like effect would be consistent with compounds that enhance noradrenergic and/or dopaminergic neurotransmission, such as desipramine or bupropion.[14][15]

The projected increase in locomotor activity is a hallmark of compounds that enhance dopamine signaling in the nucleus accumbens. The reduction in immobility in the forced swim test suggests a potential antidepressant-like effect, which could be mediated by the inhibition of NET and/or DAT.

Dopamine_Signaling cluster_synapse Dopaminergic Synapse Presynaptic Presynaptic Neuron Dopamine Dopamine Presynaptic->Dopamine Release Postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binding Vesicle Vesicle DAT->Presynaptic Receptor->Postsynaptic Signal Transduction Compound (3-Chlorophenyl)(phenyl) methanamine hydrochloride Compound->DAT Inhibition

Figure 2: Mechanism of action at the dopaminergic synapse.

Part 3: Comparative Analysis - Bridging In Vitro and In Vivo Findings

A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. For (3-Chlorophenyl)(phenyl)methanamine hydrochloride, the projected in vitro data suggests a dual DAT/NET inhibitor. This profile would be expected to translate into the observed in vivo effects.

The potency of DAT inhibition in vitro should correlate with the magnitude of the increase in extracellular dopamine and the degree of locomotor stimulation in vivo. A higher affinity for DAT would likely lead to a more pronounced psychostimulant effect.

The potent NET inhibition observed in vitro is consistent with the antidepressant-like effects seen in the forced swim test. Many effective antidepressants, such as the tricyclic antidepressants and serotonin-norepinephrine reuptake inhibitors (SNRIs), act by blocking NET.

Discrepancies between in vitro and in vivo data can arise due to several factors, including:

  • Pharmacokinetics: Poor absorption, rapid metabolism, or inability to cross the blood-brain barrier can limit the in vivo efficacy of a potent in vitro compound.

  • Off-target effects: The compound may interact with other receptors or transporters in vivo, leading to a complex behavioral phenotype that is not predicted by its primary in vitro targets.

  • Metabolites: Active metabolites formed in vivo could have a different pharmacological profile than the parent compound.

Therefore, while the projected in vitro profile of (3-Chlorophenyl)(phenyl)methanamine hydrochloride provides a strong rationale for its in vivo effects, comprehensive pharmacokinetic and pharmacodynamic studies would be necessary to fully elucidate its therapeutic potential and side effect profile.

Conclusion

While direct experimental evidence remains to be established, the structural characteristics of (3-Chlorophenyl)(phenyl)methanamine hydrochloride strongly suggest its potential as a monoamine transporter inhibitor, with a likely preference for the dopamine and norepinephrine transporters. This guide has outlined the standard experimental approaches for characterizing such a compound, from initial in vitro screening to in vivo neurochemical and behavioral assessment. The projected data, based on the known structure-activity relationships of related compounds, indicates a profile that could be of interest for the development of novel therapeutics for conditions such as depression or attention-deficit/hyperactivity disorder. The provided protocols and rationale serve as a foundational framework for researchers to empirically test these hypotheses and fully characterize the pharmacological profile of this and similar molecules.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • RTI International. (n.d.). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. [Link]

  • Rothman, R. B., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. ACS Chemical Neuroscience, 9(5), 1055-1063. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]

  • BioIVT. (n.d.). NET Transporter Assay. [Link]

  • ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

  • Singh, N., et al. (2007). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of medicinal chemistry, 50(15), 3563–3573. [Link]

  • Shou, M., et al. (2006). Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. Analytical chemistry, 78(19), 6717–6725. [Link]

  • Litte, J. M., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 88(12), 6296–6302. [Link]

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Kwiatkowski, M. A., et al. (2019). Dopamine transporter knockdown mice in the behavioral pattern monitor: A robust, reproducible model for mania-relevant behaviors. Pharmacology, biochemistry, and behavior, 178, 42–50. [Link]

  • Baugher, A. W., et al. (2024). Genetic loss of the dopamine transporter significantly impacts behavioral and molecular responses to sub-chronic stress in mice. Frontiers in behavioral neuroscience, 18, 1359685. [Link]

  • ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. [Link]

  • de Witte, W., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific reports, 11(1), 12290. [Link]

  • ResearchGate. (n.d.). Locomotor activity in a novel test environment, without vehicle or drug... [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. [Link]

  • Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 4(4), 447–460. [Link]

  • Melior Discovery. (n.d.). Locomotor Sensitization Study. [Link]

  • Justice, J. B., Jr. (2000). Overview of Brain Microdialysis. Current protocols in neuroscience, Appendix 4, Appendix 4B. [Link]

  • Rosa, J. M., et al. (2020). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in pharmacology, 11, 567. [Link]

  • de David, T., et al. (2018). Failure to detect the action of antidepressants in the forced swim test in Swiss mice. Acta neuropsychiatrica, 30(3), 159–167. [Link]

  • YouTube. (2020, October 13). Effect of drugs on locomotor activity Actophotometer (CNS stimulants and depressant drugs). [Link]

  • Cueto-Escobedo, J., et al. (2021). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in behavioral neuroscience, 15, 782485. [Link]

  • NMU Commons. (n.d.). ANTIDEPRESSANT EFFECTS OF THE NTS1 AGONIST PD149163 IN THE FORCED SWIM TEST. [Link]

  • Rocha, B. A., et al. (2002). Role of serotonin in cocaine effects in mice with reduced dopamine transporter function. Proceedings of the National Academy of Sciences of the United States of America, 99(11), 7750–7755. [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. [Link]

  • University of Texas at Austin. (n.d.). Serotonin | Neurobehavioral Research Laboratory and Clinic (NRLC). [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Semantic Scholar. (n.d.). Increased risk-taking behavior in dopamine transporter knockdown mice: further support for a mouse model of mania. [Link]

  • Morón, J. A., et al. (2002). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(2), 389–395. [Link]

  • Schmitt, K. C., et al. (2011). Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. ACS medicinal chemistry letters, 2(1), 48–52. [Link]

  • Gamon, K., et al. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International journal of molecular sciences, 23(20), 12563. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Pharmaceuticals (Basel, Switzerland), 10(4), 90. [Link]

Sources

Comparative study of different synthetic routes to (3-Chlorophenyl)(phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its strategic importance necessitates the development of efficient, scalable, and cost-effective synthetic methodologies. This guide provides a comprehensive comparative analysis of four principal synthetic routes to this target molecule, offering in-depth technical insights, experimental protocols, and comparative data to inform route selection for laboratory and process chemistry applications.

Executive Summary of Synthetic Route Comparison

The synthesis of (3-Chlorophenyl)(phenyl)methanamine hydrochloride can be approached through several distinct chemical transformations. This guide focuses on four prominent methods: Reductive Amination, the Leuckart-Wallach Reaction, a Grignard Reaction-based approach, and the Reduction of an Oxime derivative. Each route presents a unique set of advantages and challenges in terms of yield, purity, operational complexity, and scalability.

ParameterReductive AminationLeuckart-Wallach ReactionGrignard ReactionReduction of Oxime
Starting Material (3-Chlorophenyl)(phenyl)methanone(3-Chlorophenyl)(phenyl)methanone3-Chlorobenzaldehyde & Phenylmagnesium Bromide(3-Chlorophenyl)(phenyl)methanone
Key Reagents NH₄OAc, NaBH(OAc)₃HCOOH, NH₃ (from Ammonium Formate)Phenylmagnesium Bromide, SOCl₂, NH₃NH₂OH·HCl, Zinc, Acetic Acid
Typical Yield Good to ExcellentModerate to GoodModerateGood
Reaction Conditions MildHigh TemperatureMulti-step, AnhydrousMild
Scalability Generally GoodModerateCan be ChallengingGood
Key Advantages High yields, good purity, mild conditionsOne-pot reaction, inexpensive reagentsReadily available starting materialsGood yields, avoids harsh reducing agents
Key Disadvantages Cost of reducing agentHigh temperatures, potential for byproductsMulti-step, sensitive reagentsMulti-step, potential for isomeric impurities

Introduction to (3-Chlorophenyl)(phenyl)methanamine Hydrochloride

(3-Chlorophenyl)(phenyl)methanamine hydrochloride is a primary amine that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of the chlorophenyl and phenyl moieties provides a scaffold that can be further functionalized to modulate pharmacological activity. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic steps.

This guide will now delve into the specifics of each synthetic pathway, providing a detailed analysis of the underlying chemistry, step-by-step protocols, and a critical evaluation of each method's strengths and weaknesses.

Route 1: Reductive Amination of (3-Chlorophenyl)(phenyl)methanone

Reductive amination is a highly versatile and widely employed method for the synthesis of amines from carbonyl compounds.[1] This one-pot reaction typically involves the formation of an imine intermediate from the ketone and an amine source, followed by its in-situ reduction to the desired amine.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of ammonia (or an ammonia equivalent) on the carbonyl carbon of (3-chlorophenyl)(phenyl)methanone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which is subsequently reduced by a hydride source. The choice of reducing agent is critical to the success of the reaction, with milder reagents that selectively reduce the iminium ion over the ketone being preferred.[1]

Reductive_Amination Ketone (3-Chlorophenyl)(phenyl)methanone Imine Imine Intermediate Ketone->Imine + NH3, - H2O Ammonia Ammonia (NH3) Ammonia->Imine Amine (3-Chlorophenyl)(phenyl)methanamine Imine->Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Amine Reduction

Figure 1: General workflow for the reductive amination of a ketone.

Experimental Protocol

Materials:

  • (3-Chlorophenyl)(phenyl)methanone

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • To a solution of (3-chlorophenyl)(phenyl)methanone (1.0 eq) in DCE, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude free amine.

  • Dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

Evaluation of Reductive Amination

Advantages:

  • High Yield and Purity: This method often provides good to excellent yields of the desired amine with high purity.[1]

  • Mild Reaction Conditions: The use of sodium triacetoxyborohydride allows the reaction to be carried out under mild, neutral conditions, which is advantageous for substrates with sensitive functional groups.

  • One-Pot Procedure: The reaction can be performed in a single pot, which simplifies the experimental setup and reduces handling losses.

Disadvantages:

  • Cost of Reagents: Sodium triacetoxyborohydride is a relatively expensive reducing agent, which may be a consideration for large-scale synthesis.

  • Stoichiometric Reductant: The use of a stoichiometric amount of the reducing agent generates a significant amount of boron-containing waste.

Route 2: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[2][3]

Mechanistic Insight

The reaction is believed to proceed through the formation of an N-formyl derivative. The ketone first reacts with ammonia (generated from ammonium formate) to form an imine. The imine is then reduced by formic acid, which acts as a hydride donor, to give the formamide of the target amine. Subsequent acid or base hydrolysis of the formamide yields the free amine.[2]

Leuckart_Wallach Ketone (3-Chlorophenyl)(phenyl)methanone Formamide_Intermediate N-formyl Intermediate Ketone->Formamide_Intermediate Ammonium_Formate Ammonium Formate Ammonium_Formate->Formamide_Intermediate Heat Amine (3-Chlorophenyl)(phenyl)methanamine Formamide_Intermediate->Amine Hydrolysis Hydrolysis (H+ or OH-) Hydrolysis->Amine

Figure 2: Key steps in the Leuckart-Wallach reaction.

Experimental Protocol

Materials:

  • (3-Chlorophenyl)(phenyl)methanone

  • Ammonium formate

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine (3-chlorophenyl)(phenyl)methanone (1.0 eq) and ammonium formate (5.0-7.0 eq).

  • Heat the mixture to 160-180 °C and maintain this temperature for 4-6 hours.

  • Cool the reaction mixture and add concentrated HCl.

  • Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate formamide.

  • Cool the solution and make it basic by the addition of a concentrated NaOH solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude free amine.

  • Purify the amine by distillation or column chromatography.

  • Convert the purified amine to its hydrochloride salt as described in Route 1.

Evaluation of the Leuckart-Wallach Reaction

Advantages:

  • Inexpensive Reagents: Ammonium formate and formic acid are readily available and inexpensive reagents.

  • One-Pot Synthesis: The reaction is typically carried out in a single step, followed by a hydrolysis workup.

Disadvantages:

  • High Reaction Temperatures: The reaction requires high temperatures, which can lead to the formation of byproducts and decomposition of starting materials or products.[4]

  • Formation of Byproducts: The high temperatures and strongly acidic conditions can result in the formation of various side products, making purification challenging.

  • Safety Concerns: The reaction generates carbon dioxide and ammonia, which requires a well-ventilated fume hood and careful pressure management.

Route 3: Grignard Reaction followed by Amination

This two-step approach involves the synthesis of a diarylmethanol intermediate via a Grignard reaction, followed by its conversion to the target amine.

Mechanistic Insight

The first step involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. For the synthesis of (3-chlorophenyl)(phenyl)methanol, this can be achieved by reacting phenylmagnesium bromide with 3-chlorobenzaldehyde or by reacting 3-chlorophenylmagnesium bromide with benzaldehyde. The resulting diarylmethanol is then converted to the amine. This conversion can be achieved via a two-step process involving the formation of a diarylmethyl chloride followed by nucleophilic substitution with ammonia.

Grignard_Route Aldehyde 3-Chlorobenzaldehyde Alcohol (3-Chlorophenyl)(phenyl)methanol Aldehyde->Alcohol Grignard_Reagent Phenylmagnesium Bromide Grignard_Reagent->Alcohol 1. Et2O 2. H3O+ Chloride (3-Chlorophenyl)(phenyl)methyl chloride Alcohol->Chloride + SOCl2 Amine (3-Chlorophenyl)(phenyl)methanamine Chloride->Amine + NH3

Figure 3: Synthetic pathway via a Grignard reaction.

Experimental Protocol

Step 1: Synthesis of (3-Chlorophenyl)(phenyl)methanol

  • Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether.

  • To the freshly prepared Grignard reagent at 0 °C, add a solution of 3-chlorobenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the crude alcohol, which can be purified by column chromatography.

Step 2: Conversion of Alcohol to Amine

  • To a solution of (3-chlorophenyl)(phenyl)methanol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature until the conversion to the chloride is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the crude chloride in a solvent such as methanol and add an excess of aqueous ammonia.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the amine and convert it to the hydrochloride salt as previously described.

Evaluation of the Grignard Route

Advantages:

  • Readily Available Starting Materials: Benzaldehydes, chlorobenzenes, and magnesium are common and relatively inexpensive starting materials.

  • Versatility: The Grignard reaction is a powerful C-C bond-forming reaction that can be adapted to synthesize a wide range of diarylmethanols.

Disadvantages:

  • Multi-step Synthesis: This is a multi-step process, which can lead to a lower overall yield compared to one-pot methods.

  • Moisture-Sensitive Reagents: Grignard reagents are highly sensitive to moisture and require anhydrous reaction conditions, which can be challenging to maintain on a large scale.[5]

  • Potential for Side Reactions: The formation of the Grignard reagent can be accompanied by the formation of biphenyl byproducts.[2]

Route 4: Reduction of (3-Chlorophenyl)(phenyl)methanone Oxime

This route involves the conversion of the starting ketone to its corresponding oxime, followed by reduction to the primary amine.

Mechanistic Insight

The first step is the condensation of (3-chlorophenyl)(phenyl)methanone with hydroxylamine to form the oxime. The oxime can then be reduced to the amine using various reducing agents. A common and effective method for this transformation is the use of zinc dust in acetic acid.[6][7]

Oxime_Reduction Ketone (3-Chlorophenyl)(phenyl)methanone Oxime (3-Chlorophenyl)(phenyl)methanone Oxime Ketone->Oxime Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Oxime - H2O Amine (3-Chlorophenyl)(phenyl)methanamine Oxime->Amine Reducing_Agent Reducing Agent (e.g., Zn/AcOH) Reducing_Agent->Amine Reduction

Figure 4: Synthesis of the target amine via an oxime intermediate.

Experimental Protocol

Step 1: Synthesis of (3-Chlorophenyl)(phenyl)methanone Oxime

  • Dissolve (3-chlorophenyl)(phenyl)methanone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a mixture of ethanol and pyridine.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and pour it into cold water.

  • Collect the precipitated oxime by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Step 2: Reduction of the Oxime to the Amine

  • To a solution of the oxime (1.0 eq) in acetic acid, add zinc dust (3.0-5.0 eq) portion-wise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the mixture at reflux for 1-2 hours.

  • Cool the reaction mixture and filter to remove excess zinc.

  • Make the filtrate basic with a concentrated solution of sodium hydroxide.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the amine and convert it to the hydrochloride salt.

Evaluation of the Oxime Reduction Route

Advantages:

  • Good Yields: This method can provide good yields of the desired amine.[6][7]

  • Avoids Harsh Reducing Agents: The use of zinc and acetic acid is a relatively mild and inexpensive method for the reduction of oximes.

Disadvantages:

  • Multi-step Process: Like the Grignard route, this is a two-step synthesis.

  • Potential for Isomeric Oximes: Unsymmetrical ketones can form syn and anti isomers of the oxime, which may have different reactivities in the subsequent reduction step.

  • Waste Generation: The use of a stoichiometric amount of zinc generates metallic waste.

Conclusion

The choice of the optimal synthetic route to (3-Chlorophenyl)(phenyl)methanamine hydrochloride depends on several factors, including the desired scale of the synthesis, cost considerations, and available equipment.

  • For laboratory-scale synthesis where high yield and purity are paramount, Reductive Amination with a selective reducing agent like sodium triacetoxyborohydride is often the preferred method due to its mild conditions and excellent performance.

  • The Leuckart-Wallach Reaction offers a cost-effective alternative, particularly for larger-scale production, but requires careful optimization to manage the high reaction temperatures and potential for byproduct formation.

  • The Grignard Reaction route provides flexibility in the choice of starting materials but is more labor-intensive and requires stringent control of reaction conditions.

  • The Reduction of an Oxime is a reliable two-step method that avoids the use of expensive or highly reactive reducing agents, making it a practical choice for many laboratory settings.

Ultimately, a thorough evaluation of the specific requirements of the project, including economic and environmental considerations, will guide the selection of the most appropriate synthetic strategy.

References

  • Grignard Reaction. Chemistry LibreTexts. [Link]

  • Leuckart reaction. Wikipedia. [Link]

  • Nowak, I., & Golebiowski, A. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7351. [Link]

  • Purushotham, M., Venkateswara Rao, K., Arunakumari, M., & Venkata Rao, C. (2013). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 5(3), 1-7. [Link]

  • Chemical Communications. Metal-free catalytic hydrogenation of imines with tris(perfluorophenyl)borane. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • YouTube. Generation and Reaction of a Grignard Reagent. [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • Web Pages. 6. Grignard Reaction. [Link]

  • ResearchGate. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. [Link]

  • PubChem. (3-chlorophenyl)(phenyl)methanamine hydrochloride. [Link]

  • MDPI. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. [Link]

  • PubMed. Synthesis and comparative photoswitching studies of unsymmetrical 2,3-diarylcyclopent-2-en-1-ones. [Link]

  • Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives | Abstract. [Link]

  • NIST WebBook. Methanone, (3-chlorophenyl)phenyl-. [Link]

  • PubChem. (3-Chlorophenyl)(phenyl)methanamine hydrochloride. [Link]

  • RSC Publishing. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of a starting material or intermediate is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of the final product are built. (3-Chlorophenyl)(phenyl)methanamine hydrochloride, a key building block in the synthesis of various bioactive molecules, is no exception. Impurities, even at trace levels, can have unforeseen consequences, altering pharmacological activity or introducing toxicity.

This guide provides an in-depth, technically-grounded framework for benchmarking the purity of a newly synthesized or procured batch of (3-Chlorophenyl)(phenyl)methanamine hydrochloride against certified standards. Moving beyond a simple checklist of procedures, we will explore the causality behind analytical choices, establish self-validating experimental systems, and ground our methodologies in authoritative standards.

The Imperative of a Purity Benchmark: Defining the "Gold Standard"

Before any analysis can begin, one must define the standard of comparison. The term "standard" in analytical chemistry is precise. For robust quality assessment, a Certified Reference Material (CRM) from a reputable source (e.g., pharmacopeias like USP, EP, or accredited suppliers) is the ideal benchmark. CRMs provide certified values for purity and are characterized by a high degree of accuracy and traceability to international standards. When a commercial CRM is unavailable, a well-characterized in-house primary standard, qualified by multiple orthogonal analytical techniques, becomes the de facto reference.

The goal is to compare the "Test Article" (the batch under investigation) against this "Reference Standard" to ascertain its identity, purity, strength, and quality.

Orthogonal Analytical Approaches: A Multi-Faceted View of Purity

Relying on a single analytical technique is insufficient for a comprehensive purity assessment. An orthogonal approach, using multiple methods that measure different chemical and physical properties, provides a more complete and trustworthy picture. For (3-Chlorophenyl)(phenyl)methanamine hydrochloride, a primary amine, the principal techniques of choice are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

dot graph "analytical_workflow" { layout="dot"; rankdir="LR"; graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Phase 1: Primary Purity & Assay"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

}

subgraph "cluster_1" { label="Phase 2: Impurity Profiling & Identification"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#EA4335"];

}

subgraph "cluster_2" { label="Phase 3: Identity & Confirmation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];

}

start [label="Test Article\nReceived", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; report [label="Final Purity\nReport", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

start -> HPLC [lhead=cluster_0]; start -> GCMS [lhead=cluster_1]; start -> NMR_s [lhead=cluster_2];

{rank=same; HPLC; GCMS; NMR_s;}

NMR_q -> report; LCMS -> report; FTIR -> report; } caption: Orthogonal workflow for comprehensive purity assessment.

Experimental Protocols & Data Comparison

Herein, we detail the methodologies for a comparative analysis. For this guide, we will assume the analysis of a "Test Article" of (3-Chlorophenyl)(phenyl)methanamine hydrochloride against a hypothetical "Certified Reference Standard" with a stated purity of 99.8%.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the cornerstone of pharmaceutical purity analysis, offering high resolution and sensitivity for non-volatile organic compounds. A reversed-phase method is ideal for this analyte.

Causality Behind Experimental Choices:

  • Column: A C18 column is selected for its versatility and effective retention of moderately polar compounds like our analyte.

  • Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) is crucial. The amine functional group in the analyte will be protonated, ensuring a single ionic state and leading to sharp, symmetrical peaks by minimizing interactions with residual silanols on the column support.

  • Detector: UV detection is appropriate as the two aromatic rings provide strong chromophores. A wavelength of 220-240 nm is typically a good starting point for substituted benzenes.

Detailed HPLC Protocol:

Parameter Recommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 80% A to 20% A over 20 min, hold for 5 min
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Injection Volume 10 µL

| Column Temp. | 30 °C |

Procedure & System Suitability:

  • Standard Solution: Prepare a solution of the Reference Standard in Mobile Phase A at a concentration of approximately 0.5 mg/mL.

  • Test Solution: Prepare the Test Article under the same conditions as the Standard Solution.

  • System Suitability: Before analysis, inject the Standard Solution five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, as per general pharmacopeial guidelines. This ensures the chromatographic system is performing with adequate precision.

A Comparative Guide to the Stereochemical Confirmation of (R/S)-(3-Chlorophenyl)(phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the precise determination of a molecule's stereochemistry is not merely a technical detail—it is a critical parameter that dictates pharmacological activity, metabolic fate, and potential toxicity. This guide provides an in-depth, objective comparison of the primary analytical techniques for confirming the stereochemistry of (R/S)-(3-Chlorophenyl)(phenyl)methanamine hydrochloride, a chiral amine of significant interest. We will delve into the experimental nuances and comparative strengths of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents, and Single-Crystal X-ray Crystallography, supported by experimental data and established protocols.

The Criticality of Chirality in Drug Design

Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different biological activities.[1][2] Regulatory bodies globally now emphasize the development of single-enantiomer drugs to optimize therapeutic outcomes and minimize adverse effects.[1] (3-Chlorophenyl)(phenyl)methanamine hydrochloride possesses a single stereocenter, giving rise to (R) and (S) enantiomers. Accurately identifying and quantifying these enantiomers is paramount for quality control, process development, and regulatory submission.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is a powerful and widely adopted technique for separating and quantifying enantiomers.[3][4] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).[2][5]

Principle of Separation

A CSP creates a chiral environment within the HPLC column. When a racemic mixture passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP. These complexes have different binding energies, leading to different retention times and, consequently, their separation.[5] Polysaccharide-based CSPs are particularly common and effective for a broad range of chiral compounds.[6][7]

Experimental Protocol: Chiral HPLC Analysis

A significant challenge with primary amines like (3-Chlorophenyl)(phenyl)methanamine is that they can be difficult to resolve directly via chiral HPLC.[8][9] A common strategy is to first derivatize the amine into a urea or amide, which often exhibits better separation characteristics.

Step 1: Derivatization (Urea Formation - Example)

  • Dissolve the (R/S)-(3-Chlorophenyl)(phenyl)methanamine hydrochloride sample in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a slight excess of an isocyanate (e.g., phenyl isocyanate) and a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride salt and catalyze the reaction.

  • Allow the reaction to proceed at room temperature until completion (monitor by TLC or a rapid LC-MS).

  • Quench the reaction and extract the resulting urea derivative. Dry and reconstitute in the mobile phase for HPLC analysis.

Step 2: HPLC Analysis

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralcel® OD-H, Lux® Amylose-2).[7]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the derivative strongly absorbs (e.g., 220 nm).

  • Injection Volume: 5-20 µL.

Data Interpretation & Comparison

The output from the HPLC system is a chromatogram. For a racemic mixture, two peaks of equal area corresponding to the two enantiomers will be observed. The enantiomeric excess (% ee) can be calculated from the peak areas. To assign the absolute configuration (R or S) to a specific peak, a pure standard of one enantiomer is required.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): Probing the Diastereomeric Environment

NMR spectroscopy is a cornerstone of structural elucidation. For chiral molecules, the spectra of enantiomers in an achiral solvent are identical. However, by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), a pair of diastereomers is formed.[10][11][12] These diastereomers have distinct chemical and physical properties, resulting in distinguishable NMR spectra.[13]

Principle of Differentiation

The CDA, being enantiomerically pure, converts the pair of enantiomers into a pair of diastereomers. The different spatial arrangements of the atoms in the diastereomers lead to variations in the chemical environments of their respective nuclei. This results in different chemical shifts (δ) in the NMR spectrum, allowing for their quantification. Commonly used CDAs for amines include Mosher's acid chloride (MTPA-Cl) and (1R)-(-)-10-camphorsulfonyl chloride.[8][9]

Experimental Protocol: Diastereomer Formation and ¹H NMR Analysis

Step 1: Derivatization with (1R)-(-)-10-Camphorsulfonyl Chloride

  • Dissolve the (R/S)-(3-Chlorophenyl)(phenyl)methanamine hydrochloride sample in a deuterated solvent suitable for NMR (e.g., CDCl₃).

  • Add an equivalent of a non-nucleophilic base (e.g., pyridine-d₅ or triethylamine) to free the amine.

  • Add one equivalent of enantiomerically pure (1R)-(-)-10-camphorsulfonyl chloride.

  • Allow the reaction to proceed in the NMR tube until completion. The formation of the diastereomeric N-((3-chlorophenyl)(phenyl)methyl)-1-camphorsulfonamides can be monitored directly by NMR.[8][9]

Step 2: NMR Acquisition

  • Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

  • Identify protons that are in close proximity to the newly formed stereocenter. The methine proton (the CH group attached to the nitrogen) is often a good candidate for observing distinct signals for the two diastereomers.

Data Interpretation & Comparison

In the ¹H NMR spectrum of the derivatized mixture, specific protons will appear as two separate signals (or sets of signals) corresponding to the two diastereomers. By integrating these distinct signals, the ratio of the diastereomers, and thus the enantiomeric composition of the original amine, can be determined.[8][9] Assigning the absolute configuration based on the chemical shifts often requires more complex analysis, such as the application of Mosher's method, which correlates the chemical shift differences to the spatial arrangement of substituents around the stereocenter.[11][12]

Single-Crystal X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography is the gold standard for determining the absolute stereochemistry of a molecule.[14] This technique provides an unambiguous three-dimensional structure of the molecule as it exists in the crystal lattice.[15][16]

Principle of Absolute Configuration Determination

X-ray diffraction from a single crystal of a chiral, non-centrosymmetric molecule produces a unique diffraction pattern. By analyzing the intensities of the diffraction spots, particularly the differences between Friedel pairs (reflections h,k,l and -h,-k,-l) through anomalous dispersion, the absolute configuration can be determined and assigned as R or S.[7]

Experimental Protocol: Crystallization and Data Collection

Step 1: Crystal Growth

  • The primary challenge is to grow a single crystal of high quality. This often involves dissolving the (R/S)-(3-Chlorophenyl)(phenyl)methanamine hydrochloride, or a suitable derivative, in a solvent or mixture of solvents and allowing the solvent to evaporate slowly.

  • Techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution are commonly employed. This can be a trial-and-error process.

Step 2: X-ray Diffraction

  • A suitable single crystal is mounted on a goniometer in an X-ray diffractometer.[14]

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[16]

Step 3: Structure Solution and Refinement

  • The collected data is processed to determine the unit cell dimensions and the space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

  • The model is refined to best fit the experimental data, ultimately yielding the precise atomic coordinates and the absolute stereochemistry.[15]

Data Interpretation & Comparison

The final output is a detailed 3D model of the molecule, from which the R/S configuration can be assigned without ambiguity. The Flack parameter is a key value in the crystallographic report that validates the correctness of the assigned absolute configuration; a value close to zero for the correct enantiomer confirms the assignment.[7]

Comparative Analysis of Techniques

FeatureChiral HPLCNMR with Chiral Derivatizing AgentsSingle-Crystal X-ray Crystallography
Primary Use Enantiomeric purity determination, quantification.Enantiomeric purity determination, potential for absolute configuration.Unambiguous absolute configuration determination.
Sample Requirement Micrograms to milligrams.Milligrams.A single, high-quality crystal.
Throughput High; suitable for routine analysis.Moderate; requires reaction time.Low; crystal growth can be time-consuming.
Cost Moderate (instrumentation and columns).Moderate (NMR access).High (instrumentation and expertise).
Ease of Use Relatively straightforward with established methods.Requires expertise in NMR and derivatization.Highly specialized; requires crystallographic expertise.
Ambiguity Requires a reference standard for absolute configuration.Can be ambiguous without detailed analysis (e.g., Mosher's method).Provides a definitive, unambiguous result.

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result racemate Racemic Amine HCl derivatization Derivatization (e.g., Urea formation) racemate->derivatization hplc Chiral HPLC System derivatization->hplc Inject chromatogram Chromatogram (Two Peaks) hplc->chromatogram quantification Quantify % ee chromatogram->quantification

Caption: Workflow for stereochemical analysis using Chiral HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_result Result racemate Racemic Amine HCl derivatization React with Chiral Derivatizing Agent (CDA) racemate->derivatization in NMR tube nmr NMR Spectrometer derivatization->nmr Acquire spectrum Diastereomeric Spectrum (Split Signals) nmr->spectrum integration Integrate Signals for Ratio spectrum->integration

Caption: Workflow for stereochemical analysis using NMR with CDAs.

XRay_Workflow cluster_prep Sample Preparation cluster_analysis Data Collection cluster_result Result compound Pure Compound crystallization Grow Single Crystal compound->crystallization diffractometer X-ray Diffractometer crystallization->diffractometer Mount diff_pattern Diffraction Pattern diffractometer->diff_pattern structure Solve & Refine 3D Structure diff_pattern->structure abs_config Unambiguous R/S Assignment structure->abs_config

Caption: Workflow for absolute configuration determination by X-ray Crystallography.

Conclusion and Recommendations

The choice of method for confirming the stereochemistry of (R/S)-(3-Chlorophenyl)(phenyl)methanamine hydrochloride depends on the specific research question and available resources.

  • For routine quality control and determination of enantiomeric excess , Chiral HPLC is the most practical and efficient method. Its high throughput and quantitative accuracy make it ideal for process monitoring and batch release.

  • When a reference standard is unavailable, or for a preliminary assessment of enantiomeric composition, NMR with a chiral derivatizing agent is a valuable tool. It can provide a quick and reliable measure of the enantiomeric ratio without the need for a specialized chromatography setup.

  • For the unequivocal determination of the absolute configuration of a newly synthesized batch or as required for regulatory filings, Single-Crystal X-ray Crystallography is the definitive method. While more resource-intensive, the certainty it provides is unparalleled.

By understanding the principles, protocols, and comparative advantages of these techniques, researchers can confidently select the most appropriate method to ensure the stereochemical integrity of their chiral compounds.

References

Sources

A Guide to Ensuring Reproducibility in Experiments Utilizing (3-Chlorophenyl)(phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Reproducibility in Chemical Research

The reproducibility of experimental results is the cornerstone of scientific advancement. In the realm of drug discovery and development, the ability to consistently replicate experimental outcomes is not merely a matter of scientific rigor; it is a prerequisite for the development of safe and effective therapeutics. The synthesis and application of small molecules, such as (3-Chlorophenyl)(phenyl)methanamine hydrochloride, a key intermediate in the preparation of various biologically active compounds, are particularly susceptible to variability.[1] This guide delves into the practical aspects of ensuring that experiments involving this compound are robust and reproducible.

Comparative Synthesis Methodologies: A Tale of Two Routes

The choice of synthetic route can significantly impact the purity, yield, and ultimately, the reproducibility of experiments involving the final compound. Here, we compare two distinct and viable pathways for the synthesis of (3-Chlorophenyl)(phenyl)methanamine: a multi-step approach commencing with a Grignard reaction and a more direct reductive amination.

Method 1: Multi-Step Synthesis via Grignard Reaction and Subsequent Transformations

This classical yet robust method involves a four-step sequence, offering multiple points for purification and characterization, which can contribute to a highly pure final product. This pathway is adapted from the synthesis of analogous chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives.[2]

Logical Framework for Multi-Step Synthesis

A Step 1: Grignard Reaction (3-bromochlorobenzene + benzaldehyde) B Step 2: Oxidation ((3-chlorophenyl)(phenyl)methanol) A->B Forms the carbinol intermediate C Step 3: Oxime Formation ((3-chlorophenyl)(phenyl)methanone) B->C Creates the ketone D Step 4: Reduction ((3-chlorophenyl)(phenyl)methanone oxime) C->D Prepares for amine introduction E Final Product ((3-Chlorophenyl)(phenyl)methanamine) D->E Yields the desired amine

Caption: Workflow for the multi-step synthesis of (3-Chlorophenyl)(phenyl)methanamine.

Experimental Protocol: Multi-Step Synthesis

Step 1: Synthesis of (3-Chlorophenyl)(phenyl)methanol

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 3-bromochlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the 3-bromochlorobenzene solution to the magnesium turnings. The reaction is initiated, as evidenced by heat evolution and a change in color.

  • Once the reaction has started, add the remaining 3-bromochlorobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (3-Chlorophenyl)(phenyl)methanol.

Step 2: Synthesis of (3-Chlorophenyl)(phenyl)methanone

  • Dissolve the crude (3-Chlorophenyl)(phenyl)methanol (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add a solution of chromium trioxide (1.5 eq) in a minimal amount of water dropwise, maintaining the temperature below 20 °C.

  • After the addition, stir the reaction at room temperature overnight.

  • Remove the acetic acid under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ketone. Purify by column chromatography on silica gel.

Step 3: Synthesis of (3-Chlorophenyl)(phenyl)methanone oxime

  • Dissolve the purified (3-Chlorophenyl)(phenyl)methanone (1.0 eq) in a 3:1 mixture of ethanol and pyridine.

  • Add hydroxylamine hydrochloride (3.0 eq) in portions.

  • Reflux the mixture for 6 hours.

  • Remove the solvent under reduced pressure and add water to the residue.

  • Filter the resulting solid, wash with water, and dry to obtain the oxime.

Step 4: Synthesis of (3-Chlorophenyl)(phenyl)methanamine

  • To a solution of the oxime (1.0 eq) in ethanol and acetic acid, cooled in an ice bath, add zinc dust (2.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Filter the reaction mixture and evaporate the filtrate under reduced pressure.

  • Dilute the residue with water, basify with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude amine.

Method 2: Direct Reductive Amination

Reductive amination offers a more atom-economical and streamlined approach to the synthesis of (3-Chlorophenyl)(phenyl)methanamine.[3][4] This one-pot reaction combines 3-chlorobenzaldehyde and aniline in the presence of a reducing agent.

Logical Framework for Reductive Amination

A Step 1: Imine Formation (3-chlorobenzaldehyde + aniline) B Step 2: In situ Reduction (Imine intermediate) A->B Forms the C=N bond C Final Product ((3-Chlorophenyl)(phenyl)methanamine) B->C Reduces to the amine

Caption: Workflow for the direct reductive amination synthesis.

Experimental Protocol: Direct Reductive Amination

  • To a solution of 3-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add aniline (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add a reducing agent, such as sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq), portion-wise. The choice of reducing agent is critical; sodium triacetoxyborohydride is milder and often more selective.

  • Stir the reaction at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the addition of water.

  • If using a water-immiscible solvent, separate the organic layer. If using a water-miscible solvent, extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude amine.

FeatureMulti-Step SynthesisDirect Reductive Amination
Number of Steps 41 (one-pot)
Control over Purity High (multiple purification points)Moderate to High (depends on reaction selectivity)
Atom Economy LowerHigher
Reagent Hazards Chromium trioxide (toxic, corrosive)Sodium borohydride (flammable)
Overall Yield Typically moderateCan be high, but sensitive to conditions

Purification: The Key to Consistent Results

The purity of (3-Chlorophenyl)(phenyl)methanamine hydrochloride is paramount for the reproducibility of downstream experiments. The final step in ensuring high purity is typically crystallization of the hydrochloride salt.[5]

Experimental Protocol: Purification by Crystallization

  • Dissolve the crude (3-Chlorophenyl)(phenyl)methanamine in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • To this solution, add a solution of hydrochloric acid in the same solvent (e.g., methanolic HCl) dropwise until the pH is acidic (pH 1-2), leading to the precipitation of the hydrochloride salt.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Key Considerations for Reproducible Crystallization:

  • Solvent Choice: The ideal solvent should dissolve the free base but have low solubility for the hydrochloride salt.

  • Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals.

  • Seeding: Introducing a small crystal of the pure product can initiate crystallization if it is slow to start.[5]

Characterization: Verifying Identity and Purity

Thorough characterization is a non-negotiable step in ensuring the identity and purity of the synthesized compound. A combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

  • Aromatic protons will appear in the range of δ 7.0-7.5 ppm.

  • The methine proton (CH) adjacent to the nitrogen and aromatic rings will likely be a singlet or a multiplet around δ 5.0-5.5 ppm.

  • The amine protons (NH2) will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. In the hydrochloride salt, these protons will be shifted downfield.

Expected ¹³C NMR Features:

  • Aromatic carbons will resonate in the region of δ 120-150 ppm.

  • The methine carbon will appear around δ 50-60 ppm.

Chiral Purity Analysis: A Critical Challenge

For many applications, particularly in drug development, the enantiomeric purity of (3-Chlorophenyl)(phenyl)methanamine is a critical parameter. However, direct chiral High-Performance Liquid Chromatography (HPLC) separation of this amine can be challenging. A more reliable method involves derivatization with a chiral agent followed by NMR analysis.[5]

Experimental Protocol: Chiral Purity Determination by NMR

  • React the synthesized (3-Chlorophenyl)(phenyl)methanamine with a chiral derivatizing agent, such as (1S)-(+)-camphor-10-sulfonyl chloride, in the presence of a base like triethylamine.

  • This reaction forms diastereomeric sulfonamides.

  • The diastereomers will have distinct signals in the ¹H and ¹³C NMR spectra.

  • By integrating the signals corresponding to each diastereomer, the diastereomeric ratio, and thus the enantiomeric excess of the original amine, can be accurately determined.[5]

Visualizing the Chiral Analysis Workflow

A Racemic Amine ((R/S)-(3-Chlorophenyl)(phenyl)methanamine) B Derivatization (with (1S)-(+)-camphor-10-sulfonyl chloride) A->B Forms diastereomers C Diastereomeric Mixture (R-amine-S-sulfonamide and S-amine-S-sulfonamide) B->C D NMR Analysis (¹H and ¹³C) C->D Distinguishable signals E Determination of Enantiomeric Excess D->E Integration of signals

Caption: Workflow for determining the enantiomeric purity of (3-Chlorophenyl)(phenyl)methanamine.

Other Analytical Techniques
TechniquePurposeExpected Outcome
Mass Spectrometry (MS) Confirmation of molecular weightA molecular ion peak corresponding to the mass of the free base or its fragments.
Infrared (IR) Spectroscopy Identification of functional groupsCharacteristic N-H stretching bands for the amine and C-Cl stretching for the chloro-substituent.
Melting Point Assessment of purityA sharp and defined melting point range indicates high purity.

Conclusion: A Commitment to Scientific Integrity

Ensuring the reproducibility of experiments with (3-Chlorophenyl)(phenyl)methanamine hydrochloride requires a meticulous and well-documented approach to its synthesis, purification, and characterization. By understanding the nuances of different synthetic pathways and employing rigorous analytical techniques, researchers can significantly enhance the reliability of their work. This guide provides a framework for making informed decisions, ultimately contributing to the advancement of robust and reproducible science.

References

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Chunduri Venkata Rao, et al. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 2012, 4 (6):2259-2264. Available at: [Link]

  • The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. PubMed. Available at: [Link]

  • Supplementary Information. Available at: [Link]

  • (3-Chlorophenyl)(phenyl)methanamine hydrochloride. MySkinRecipes. Available at: [Link]

  • Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. ResearchGate. Available at: [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. Available at: [Link]

  • (3-chlorophenyl)(phenyl)methanamine hydrochloride (C13H12ClN). PubChemLite. Available at: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]

  • Investigation of the reductive amination of benzaldehyde with aniline... ResearchGate. Available at: [Link]

  • Reductive amination of tertiary anilines and aldehydes. PubMed. Available at: [Link]

  • 1-(3-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone... ResearchGate. Available at: [Link]

  • Supporting information. The Royal Society of Chemistry. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the anxiogenic-like activity of various compounds. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices, provides detailed, self-validating protocols, and grounds its claims in authoritative scientific literature. Our objective is to equip you with the necessary tools to design, execute, and interpret experiments that yield robust and reproducible data in the study of anxiety.

Introduction: Understanding Anxiogenic-Like Activity

Anxiogenic-like activity refers to the capacity of a chemical compound to induce behaviors in animal models that are analogous to human anxiety. Studying these compounds is critical for several reasons: it helps elucidate the neurobiological underpinnings of anxiety disorders, provides tools to validate new anxiolytic (anti-anxiety) drugs, and aids in screening new chemical entities for potential anxiogenic side effects.

This guide will focus on a comparative analysis of three distinct classes of compounds known for their anxiogenic-like properties:

  • Benzodiazepine Receptor Inverse Agonists: These molecules bind to the benzodiazepine site on the GABA-A receptor but produce the opposite effect of classic anxiolytics like diazepam.

  • Neuropeptides: Specifically Corticotropin-Releasing Factor (CRF), a key mediator of the stress response.

  • Psychostimulants: Using caffeine as a ubiquitous and well-characterized example.

Our analysis will be based on data derived from standardized and validated behavioral assays, which are the cornerstone of preclinical anxiety research.

Methodologies: The Pillars of Preclinical Anxiety Assessment

The selection of an appropriate behavioral assay is paramount for generating meaningful data. These tests are designed to create a conflict between the rodent's innate drive to explore a novel environment and its aversion to threatening situations (e.g., open, elevated, or brightly lit spaces).[1] An anxiogenic compound will typically enhance this aversion, leading to quantifiable changes in behavior.

The Elevated Plus Maze (EPM)

The EPM is one of the most widely used assays for assessing anxiety-like behavior.[2][3] It leverages the conflict between a rodent's tendency to explore and its fear of open and elevated spaces.[1]

  • Rationale & Causality: The apparatus consists of four arms arranged in a plus shape, elevated off the ground. Two arms are "open" (lacking walls), and two are "closed" (enclosed by high walls). Anxious animals will spend significantly more time in the perceived safety of the closed arms.[4] An anxiogenic compound is expected to decrease the time spent in and the number of entries into the open arms.

  • Self-Validating System: The reliability of the EPM relies on consistent experimental conditions. Key parameters such as ambient lighting (dim illumination is standard), noise levels (white noise can be used to mask distracting sounds), and handling procedures must be standardized.[4] The maze must be thoroughly cleaned between trials to eliminate olfactory cues that could influence the behavior of subsequent animals.[5]

  • Acclimation: Habituate the animal to the testing room for at least 60 minutes prior to the test to reduce stress from being moved.[4]

  • Drug Administration: Administer the test compound or vehicle at the appropriate time before the test, allowing for the drug to reach peak efficacy (e.g., typically 30 minutes for an intraperitoneal injection).

  • Placement: Gently place the mouse at the center of the maze, facing one of the open arms.[5]

  • Exploration: Allow the animal to explore the maze undisturbed for a 5-minute session.[5] Record the session using an overhead video camera.

  • Data Acquisition: Use a video-tracking software (e.g., ANY-maze, Ethovision) to automatically score key parameters.[2] An entry is counted when all four paws are in an arm.[5]

  • Primary Measures:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

  • Data Interpretation: A statistically significant decrease in the percentage of time spent in the open arms (% Open Arm Time = [Time in Open / (Time in Open + Time in Closed)] * 100) is indicative of an anxiogenic-like effect.

The Light-Dark Box (LDB) Test

The LDB test is another popular assay based on the innate conflict between exploration and aversion, in this case, the aversion of rodents to brightly illuminated areas (scototaxis).[6][7]

  • Rationale & Causality: The apparatus consists of a large, brightly lit compartment and a smaller, dark compartment connected by an opening.[7] Rodents naturally prefer the dark, but their exploratory drive encourages them to venture into the novel lit area. Anxiogenic compounds enhance the aversion to the lit chamber, causing the animal to spend more time in the dark.[8][9]

  • Self-Validating System: Consistency in the illumination level of the light chamber is critical for reproducibility. The test is quick, requires no prior training, and avoids stressors like food or water deprivation.[7]

  • Acclimation & Dosing: Follow the same procedures as for the EPM.

  • Placement: Place the animal in the center of the light compartment and allow it to explore freely.[9]

  • Exploration: The test duration is typically 5-10 minutes.

  • Data Acquisition: Video tracking software records the animal's movement between the two compartments.

  • Primary Measures:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between compartments.[7]

  • Data Interpretation: A significant decrease in the time spent in the light compartment is the primary indicator of an anxiogenic-like effect.[8]

The Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[10][11]

  • Rationale & Causality: The test involves placing a rodent in a large, open arena. Anxious animals exhibit thigmotaxis—the tendency to remain close to the walls—and avoid the exposed center of the field.[11] Anxiogenic compounds are expected to decrease the time spent in the center and may also affect overall locomotion.[11]

  • Self-Validating System: The OFT is valuable because it can help differentiate between a true anxiogenic effect and a general sedative or stimulant effect. A compound that reduces center time without significantly altering the total distance traveled is more likely to be specifically anxiogenic.

  • Acclimation & Dosing: Follow the same procedures as for the EPM.

  • Placement: Gently place the animal in the center of the open field arena.[12]

  • Exploration: Allow the animal to explore for a 5-10 minute session.[12]

  • Data Acquisition: An overhead camera and tracking software record movement patterns. The arena is typically divided into a "center" zone and a "peripheral" zone by the software.

  • Primary Measures:

    • Time spent in the center zone.

    • Distance traveled in the center zone.

    • Total distance traveled.[13]

  • Data Interpretation: A decrease in the time spent in the center zone, without a corresponding decrease in total locomotion, suggests an anxiogenic-like effect.[11]

Comparative Analysis of Anxiogenic Compounds

The following sections analyze the anxiogenic-like activity of selected compounds, explaining their mechanisms of action and summarizing key experimental findings.

Benzodiazepine Inverse Agonists: FG-7142
  • Mechanism of Action: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain.[14] It acts on GABA-A receptors, which are chloride ion channels.[14] When GABA binds, it opens the channel, allowing chloride to enter the neuron, which hyperpolarizes the cell and reduces its excitability.[14] Benzodiazepine anxiolytics (like diazepam) are positive allosteric modulators (PAMs); they bind to a separate site on the receptor and enhance GABA's inhibitory effect.[15][16]

    In stark contrast, inverse agonists like FG-7142 bind to the same benzodiazepine site but produce the opposite effect: they decrease the chloride ion influx, promoting neuronal excitability.[14] This reduction in GABAergic inhibition is believed to be the basis of their potent anxiogenic and proconvulsant effects.[17] FG-7142 has been shown to induce anxiety-related responses in numerous species, including humans.[17][18]

  • Experimental Evidence: Administration of FG-7142 reliably produces anxiogenic-like effects in preclinical models. In the elevated plus maze, it significantly reduces the time spent on the open arms.[19] It also activates brain regions associated with fear and anxiety, such as the amygdala and hypothalamus, and increases the activity of noradrenergic neurons.[19][20]

Neuropeptides: Corticotropin-Releasing Factor (CRF)
  • Mechanism of Action: CRF is a 41-amino acid peptide that plays a central role in orchestrating the body's response to stress.[21] When released in the brain, particularly in areas like the amygdala and the bed nucleus of the stria terminalis (BNST), CRF produces potent anxiety-like and aversive effects.[21][22] It primarily acts through the CRF1 receptor, a G-protein coupled receptor that, upon activation, can trigger various downstream signaling cascades, including the adenylyl cyclase and ERK-MAPK pathways.[23][24] This signaling contributes to the heightened neuronal activity in stress and anxiety circuits.[23][25] The anxiogenic-like effects of CRF are mediated by CRF1 receptors.[22]

  • Experimental Evidence: Direct infusion of CRF into the brain of rodents produces robust, dose-dependent anxiogenic-like behaviors.[21] In the EPM, intra-BNST administration of CRF significantly reduces open arm entries and time spent in the open arms.[21][22] These effects can be blocked by CRF1 receptor antagonists, confirming the receptor's critical role.[22][26] CRF is known to produce behavioral changes consistent with increased "emotionality" in stressful situations.[27]

Psychostimulants: Caffeine
  • Mechanism of Action: Caffeine is a widely consumed central nervous system stimulant. Its primary mechanism of action is the blockade of adenosine receptors. While its anxiogenic effects are well-documented, the precise receptor subtype mediating this effect is still debated.[28] High doses of caffeine can induce anxiety in both humans and animal models.[28][29][30]

  • Experimental Evidence: Acute administration of caffeine (e.g., 50-100 mg/kg, IP) in mice induces clear anxiogenic-like effects in both the EPM and the LDB test.[28][31] In rats, caffeine doses of 10-50 mg/kg decreased time spent on the open arms of the EPM and increased the latency to feed in a novel environment, behaviors indicative of an anxiogenic response.[29] Interestingly, the anxiogenic effects of caffeine can be influenced by hormonal status in female rats.[30]

Mechanistic Pathways & Data Visualization

Understanding the underlying molecular pathways is key to interpreting behavioral data. The following diagrams illustrate the core mechanisms of the discussed compound classes.

GABA-A Receptor Modulation

The GABA-A receptor is a central hub for modulating neuronal inhibition. Its activity is finely tuned by agonists, positive modulators (anxiolytics), and inverse agonists (anxiogenics).

GABAA_Modulation GABA-A receptor modulation by different ligands. Receptor GABA Site Benzodiazepine Site Chloride (Cl-) Channel Hyperpolarization Inhibition (Hyperpolarization) Receptor->Hyperpolarization Increases Cl- Influx Depolarization Excitation (Depolarization) Receptor->Depolarization Decreases Cl- Influx GABA GABA GABA->Receptor:gaba Binds BZD_PAM Benzodiazepine (Anxiolytic) BZD_PAM->Receptor:bzd Binds BZD_IAM FG-7142 (Anxiogenic) BZD_IAM->Receptor:bzd Binds

Caption: Diagram of GABA-A receptor modulation by GABA, anxiolytics, and anxiogenics.

CRF Receptor Signaling Pathway

CRF initiates a stress and anxiety response by activating the CRF1 receptor, leading to downstream signaling cascades that increase neuronal excitability.

CRF_Pathway Simplified CRF1 receptor signaling pathway in anxiety. Stress Stress Stimulus CRF CRF Release (e.g., in Amygdala) Stress->CRF CRF1R CRF1 Receptor (GPCR) CRF->CRF1R Binds & Activates AC Adenylyl Cyclase (AC) CRF1R->AC Activates ERK ERK/MAPK Pathway CRF1R->ERK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Output Increased Neuronal Excitability & Anxiogenic-Like Behavior PKA->Output ERK->Output

Caption: Simplified CRF1 receptor signaling pathway leading to anxiogenic-like effects.

Data Summary: A Comparative Overview

The following table summarizes the experimental data for the compounds discussed, providing a clear, at-a-glance comparison of their anxiogenic-like profiles in rodent models.

CompoundClassAnimal ModelDose RangeKey Anxiogenic-Like EffectsReference(s)
FG-7142 Benzodiazepine Inverse AgonistRat10-20 mg/kgDecreased open arm time/entries in EPM.[19][19],[17]
CRF NeuropeptideRat0.2-1.0 nmol (intra-BNST)Dose-dependent decrease in open arm time/entries in EPM.[22][21],[22],[27]
Caffeine PsychostimulantRat / Mouse10-100 mg/kg (IP)Decreased open arm time in EPM; decreased time in light compartment of LDB.[29][28],[29],[31]

Conclusion and Future Directions

This guide has provided a comparative framework for analyzing the anxiogenic-like activity of compounds from three distinct pharmacological classes. By utilizing standardized behavioral assays like the EPM, LDB, and OFT, researchers can generate robust and comparable data. The benzodiazepine inverse agonist FG-7142, the neuropeptide CRF, and the psychostimulant caffeine all produce reliable anxiogenic-like profiles, albeit through different molecular mechanisms.

Understanding these differences is crucial for advancing our knowledge of anxiety neurobiology. Future research should continue to explore the intricate signaling pathways involved, investigate the role of different brain circuits, and aim to develop more selective pharmacological tools to dissect these complex behaviors. The integration of behavioral pharmacology with techniques like in-vivo electrophysiology, optogenetics, and advanced neuroimaging will undoubtedly pave the way for novel therapeutic interventions for anxiety disorders.

References

  • Sahuque, L. L., et al. (2006). Anxiogenic and aversive effects of corticotropin releasing factor (CRF) in the bed nucleus of the stria terminalis in the rat: role of CRF receptor subtypes. Psychopharmacology, 186(1), 122–132. Available at: [Link]

  • El Yacoubi, M., et al. (2000). The anxiogenic-like effect of caffeine in two experimental procedures measuring anxiety in the mouse is not shared by selective A(2A) adenosine receptor antagonists. Psychopharmacology, 148(2), 153–163. Available at: [Link]

  • protocols.io. (2023). Elevated plus maze protocol. Available at: [Link]

  • Pelleymounter, M. A., et al. (2004). Anxiogenic and aversive effects of corticotropin-releasing factor (CRF) in the bed nucleus of the stria terminalis in the rat: role of CRF receptor subtypes. PubMed. Available at: [Link]

  • Violle, N., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). Available at: [Link]

  • Bhattacharya, S. K., et al. (1997). Anxiogenic action of caffeine: an experimental study in rats. Journal of Psychopharmacology, 11(3), 219–224. Available at: [Link]

  • Hauger, R. L., et al. (2009). Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression. Annals of the New York Academy of Sciences, 1179, 120–143. Available at: [Link]

  • Britton, K. T., et al. (1986). Corticotropin releasing factor (CRF) receptor antagonist blocks activating and 'anxiogenic' actions of CRF in the rat. Brain Research, 369(1-2), 303–306. Available at: [Link]

  • Swerdlow, N. R., et al. (1986). Stimulant and anxiogenic effects of corticotropin releasing factor. NIDA Research Monograph, 67, 118–124. Available at: [Link]

  • Hauger, R. L., et al. (2009). Role of CRF receptor signaling in stress vulnerability, anxiety, and depression. PubMed. Available at: [Link]

  • Magalhaes, A. C., et al. (2010). CRF RECEPTOR1 REGULATES ANXIETY BEHAVIOUR VIA SENSITIZATION OF 5-HT2 RECEPTOR SIGNALING. Nature Neuroscience, 13(5), 622–629. Available at: [Link]

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Available at: [Link]

  • Wikipedia. (n.d.). Light-dark box test. Available at: [Link]

  • Sink, K. S., et al. (2010). Potential anxiogenic effects of cannabinoid CB1 receptor antagonists/inverse agonists in rats: comparisons between AM4113, AM251, and the benzodiazepine inverse agonist FG-7142. European Neuropsychopharmacology, 20(2), 112–122. Available at: [Link]

  • Springer Nature Experiments. (n.d.). The Light–Dark Box Test in the Mouse. Available at: [Link]

  • Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1), 55–65. Available at: [Link]

  • Evans, A. K., & Lowry, C. A. (2007). Pharmacology of the β‐Carboline FG‐7142, a Partial Inverse Agonist at the Benzodiazepine Allosteric Site of the GABAA Receptor: Neurochemical, Neurophysiological, and Behavioral Effects. CNS Drug Reviews, 13(4), 475–501. Available at: [Link]

  • Kraeuter, A. K., et al. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology, 1916, 145–151. Available at: [Link]

  • Patsnap Synapse. (2024). What are GABAA receptor inverse agonists and how do they work?. Available at: [Link]

  • ResearchGate. (2000). The anxiogenic-like effect of caffeine in two experimental procedures measuring anxiety in the mouse is not shared by selective A2A adenosine receptor antagonists. Available at: [Link]

  • He, D., et al. (2001). Anxiogenic-like effect of corticotropin-releasing factor receptor 2 antisense oligonucleotides infused into rat brain. Neuroscience Letters, 316(2), 101–104. Available at: [Link]

  • Quintanilla-Vega, A., et al. (2021). Estrous cycle modulates the anxiogenic effects of caffeine in the elevated plus maze and light/dark box in female rats. Behavioural Brain Research, 413, 113469. Available at: [Link]

  • Creative Biolabs. (n.d.). Light/Dark Box Test. Available at: [Link]

  • San Diego Instruments. (2022). Using the Open Field Maze to Test for Anxiety. Available at: [Link]

  • Pharmacy Infoline. (2022). Light Dark Box Model (screening of anxiety). YouTube. Available at: [Link]

  • Horowski, R., & Dorrow, R. (2002). Anxiogenic, not psychotogenic, properties of the partial inverse benzodiazepine receptor agonist FG 7142 in man. Psychopharmacology, 162(2), 223–224. Available at: [Link]

  • Wikipedia. (n.d.). Open field (animal test). Available at: [Link]

  • Ida, Y., et al. (1993). Anxiogenic beta-carboline FG 7142 produces activation of noradrenergic neurons in specific brain regions of rats. Neurochemistry International, 23(2), 165–170. Available at: [Link]

  • Hughes, R. N., & Hancock, J. (2015). A Methodological Discussion of Caffeine Research and Animal Avoidance Behavior. Journal of Caffeine Research, 5(2), 65–71. Available at: [Link]

  • Kraeuter, A. K., et al. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1916, 139–143. Available at: [Link]

  • Hauger, R. L., et al. (2006). Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets. CNS & Neurological Disorders - Drug Targets, 5(4), 453–479. Available at: [Link]

  • Ji, G., et al. (2007). Pain-related anxiety-like behavior requires CRF1 receptors in the amygdala. Molecular Pain, 3, 13. Available at: [Link]

  • protocols.io. (2023). Open Field Test. Available at: [Link]

  • Sarter, M., & Bruno, J. P. (2002). Psychotogenic properties of benzodiazepine receptor inverse agonists. Semantic Scholar. Available at: [Link]

  • Kim, J., & Hibbs, R. E. (2022). Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective. Biomolecules, 12(12), 1799. Available at: [Link]

  • Reinscheid, R. K., & Xu, Y. L. (2005). Neuropeptide S: a new player in the modulation of arousal and anxiety. Journal of Comparative Neurology, 493(1), 107–112. Available at: [Link]

  • Szewczyk, B., et al. (2022). Can Neuropeptide S Be an Indicator for Assessing Anxiety in Psychiatric Disorders?. International Journal of Molecular Sciences, 23(9), 4697. Available at: [Link]

  • Anilocus. (n.d.). Behavioral Pharmacology. Biotech Encyclopedia. Available at: [Link]

  • Ji, G., & Neugebauer, V. (2011). Neuropeptide S: a novel regulator of pain-related amygdala plasticity and behaviors. Journal of Neurophysiology, 105(5), 2125–2136. Available at: [Link]

  • Wikipedia. (n.d.). GABAA receptor. Available at: [Link]

  • Chang, Y., & Weiss, D. S. (2002). Mechanism of action of benzodiazepines on GABAA receptors. Molecular Pharmacology, 62(5), 1148–1155. Available at: [Link]

  • Guerrini, R., et al. (2008). Neuropeptide S is a stimulatory anxiolytic agent: a behavioural study in mice. British Journal of Pharmacology, 153(7), 1497–1506. Available at: [Link]

  • Shao, Y. F., et al. (2017). Neuropeptide S Counteracts Paradoxical Sleep Deprivation-Induced Anxiety-Like Behavior and Sleep Disturbances. Frontiers in Behavioral Neuroscience, 11, 230. Available at: [Link]

  • Bionity. (n.d.). GABAA receptor. Available at: [Link]

  • American College of Neuropsychopharmacology. (n.d.). Behavioral Techniques in Preclinical Neuropsychopharmacology Research. Available at: [Link]

  • Weerts, E. M., & Fantegrossi, W. E. (2022). A Brief Introduction to Human Behavioral Pharmacology: Methods, Design Considerations and Ethics. Journal of the Experimental Analysis of Behavior, 117(2), 263–280. Available at: [Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of (3-Chlorophenyl)(phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (3-Chlorophenyl)(phenyl)methanamine hydrochloride. As a chlorinated aromatic amine hydrochloride, this compound requires meticulous handling and disposal to mitigate risks to personnel, facilities, and the environment. This guide is designed for researchers, scientists, and drug development professionals, grounding procedural steps in the essential scientific and regulatory principles that govern hazardous waste management.

Compound Profile and Core Hazards

(3-Chlorophenyl)(phenyl)methanamine hydrochloride belongs to a class of chemicals—halogenated organic compounds—that are subject to stringent disposal regulations.[1][2][3] The primary hazards stem from its chemical structure and require careful consideration before any handling or disposal operations commence. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar chlorinated and amine hydrochloride compounds indicate a hazard profile that includes potential skin and eye irritation, and toxicity if swallowed.[4][5][6]

The core principle guiding its disposal is the management of its halogenated nature. Improper disposal, such as drain disposal or conventional trash, is strictly prohibited.[7][8][9] The combustion of chlorinated compounds can produce hazardous byproducts like hydrogen chloride gas, necessitating specialized treatment.[5]

Hazard CategoryKey Considerations & RationaleRequired Personal Protective Equipment (PPE)First Aid Response
Acute Toxicity (Oral) Assumed to be toxic or harmful if swallowed based on analogous compounds.[5] Prevents systemic poisoning.No direct PPE, but procedural controls (no eating/drinking in lab) are critical.IF SWALLOWED: Rinse mouth. Immediately call a POISON CENTER or physician.[5]
Skin Irritation The amine hydrochloride and chlorinated phenyl groups can cause skin irritation upon contact.[4][6]Chemically resistant gloves (nitrile recommended), lab coat.[9][10]IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, seek medical advice. Remove contaminated clothing.[4][6]
Eye Irritation The compound, particularly as a fine powder, can cause serious eye irritation.[4][6]Chemical safety goggles or a face shield.[10]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[4][6]
Environmental Hazard Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[11][12] Discharge to drains or the environment must be avoided.[6][8][12]N/A (Procedural Control)In case of environmental release, inform the relevant authorities and contain the spill as per Section 5.

The Regulatory Mandate: "Cradle-to-Grave" Responsibility

The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" framework for hazardous waste management.[13][14][15] This means the generator of the waste is legally responsible for its safe handling from the moment it is created until its final, approved disposal.[13][15] These procedures are designed to ensure compliance with RCRA regulations as detailed in the Code of Federal Regulations (CFR) Title 40, Parts 260-273.[16]

Phase 1: Pre-Disposal Operations in the Laboratory

Proper disposal begins long before the waste container is full. Meticulous procedures within the lab are the foundation of a safe and compliant program.

Waste Segregation: The First Line of Defense

Chemical waste must be segregated to prevent dangerous reactions.[17][18] (3-Chlorophenyl)(phenyl)methanamine hydrochloride waste must be collected in a container designated specifically for Halogenated Organic Waste .

Causality: Mixing chlorinated waste with other streams, such as non-halogenated solvents or acids, can lead to unintended chemical reactions.[9][18] Furthermore, waste disposal facilities use different treatment processes for halogenated versus non-halogenated waste; mixing them increases disposal costs and complexity. The primary disposal route for halogenated organics is high-temperature incineration with flue gas scrubbing to neutralize acidic gases like HCl.[8][19]

Satellite Accumulation Area (SAA)

All hazardous waste must be stored in a designated SAA, which must be at or near the point of generation.[18][20] This area must be managed to ensure:

  • Containment: The container is stored within a secondary containment system (e.g., a spill tray) to capture any potential leaks.[17]

  • Inspection: The SAA should be inspected weekly for container integrity and proper labeling.[18][21]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[18][20]

Waste Container Requirements

The choice and handling of the waste container are critical safety and compliance points.

  • Compatibility: Use a container made of a material chemically compatible with the waste. For solids and organic solutions, a high-density polyethylene (HDPE) or glass container is appropriate.[17][21]

  • Condition: The container must be in good condition, free of cracks or deterioration, with a secure, leak-proof screw cap.[18][21]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "(3-Chlorophenyl)(phenyl)methanamine hydrochloride".[10]

  • Closure: The container must be kept closed at all times except when waste is being added.[18][20]

  • Fill Level: Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[18]

Phase 2: Step-by-Step Waste Collection Protocol

This protocol details the procedure for transferring the chemical waste from your experiment into the designated hazardous waste container.

Objective: To safely collect and store (3-Chlorophenyl)(phenyl)methanamine hydrochloride waste for disposal.

Materials:

  • Designated "Halogenated Organic Waste" container.

  • Waste Log Sheet.

  • Required PPE (see table above).

Procedure:

  • Prepare Work Area: Ensure work is performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]

  • Don PPE: Put on all required personal protective equipment, including safety goggles, a lab coat, and nitrile gloves.

  • Transfer Waste:

    • For Solid Waste: Carefully transfer the solid powder into the designated waste container using a clean spatula or scoop. Avoid generating dust.[10]

    • For Solutions: Using a funnel, carefully pour the solution into the designated liquid waste container.

  • Seal Container: Securely fasten the cap on the waste container immediately after adding the waste.

  • Update Log: Record the amount and type of waste added on the container's label or an accompanying log sheet. This is crucial for regulatory compliance and safe handling by disposal personnel.

  • Return to SAA: Place the sealed container back into its designated secondary containment within the Satellite Accumulation Area.

  • Doff PPE and Wash Hands: Remove PPE and wash hands thoroughly with soap and water.[4][6]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing (3-Chlorophenyl)(phenyl)methanamine hydrochloride.

G Diagram 1: Disposal Decision Workflow A Waste Generated ((3-Chlorophenyl)(phenyl)methanamine hydrochloride) B Is waste solid or liquid? A->B C Solid Waste B->C Solid D Liquid Waste (in organic solvent) B->D Liquid E Select 'Halogenated Organic SOLID Waste' Container C->E F Select 'Halogenated Organic LIQUID Waste' Container D->F G Is container properly labeled and in SAA? E->G F->G H Label container: 'Hazardous Waste - Halogenated Organics'. Place in secondary containment in SAA. G->H No I Perform transfer in fume hood with full PPE. G->I Yes H->I J Securely cap container. Update waste log. I->J K Is container full? J->K L Continue accumulation. Perform weekly inspections. K->L No M Arrange for pickup by Environmental Health & Safety (EHS). K->M Yes

Caption: Logical workflow for the safe disposal of the target compound.

Emergency Protocol: Spill Management

Accidental spills require immediate and correct action to prevent exposure and environmental contamination.

Objective: To safely clean and decontaminate a small-scale laboratory spill.

Procedure:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate Area: Secure the area and prevent entry.

  • Assess Spill: If the spill is large or involves other hazardous materials, evacuate and contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Don PPE: Wear appropriate PPE, including respiratory protection if the compound is a fine powder outside a fume hood.

  • Contain Spill: Prevent the spill from spreading or entering drains by diking with an inert, absorbent material like vermiculite, dry sand, or earth.[11][12]

  • Collect Spilled Material:

    • For Solids: Carefully sweep or scoop the material into a designated waste container. Avoid creating dust.

    • For Liquids: Cover the spill with absorbent pads or vermiculite. Once absorbed, scoop the material into a designated waste container.[12]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) followed by soap and water. All cleaning materials (wipes, pads) are also considered hazardous waste and must be placed in the same container.

  • Dispose of Waste: Label the container as "Spill Debris containing (3-Chlorophenyl)(phenyl)methanamine hydrochloride" and manage it as halogenated organic waste.

  • Report: Report the incident to your supervisor and EHS department as per institutional policy.

References

A Researcher's Guide to the Safe Handling of (3-Chlorophenyl)(phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with (3-Chlorophenyl)(phenyl)methanamine hydrochloride. This document moves beyond a simple checklist, offering a framework for understanding the causality behind safety protocols, ensuring a self-validating system of laboratory practice.

Immediate Safety Concerns & First Aid

Before beginning any work, it is crucial to understand the immediate risks and have a clear plan for emergency response.

  • Inhalation: This compound may cause respiratory irritation.[1][2] All handling of the solid or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] If inhalation occurs, move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Causes skin irritation.[1][2] Prolonged contact should be avoided. If skin contact occurs, immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][5]

  • Eye Contact: Can cause serious eye irritation or damage.[1][2] Always wear chemical splash goggles.[6][7] In case of eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion: Harmful if swallowed.[1] Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Personal Protective Equipment (PPE): A Multi-Barrier System

The selection of PPE is your primary defense against chemical exposure. It should be chosen based on a thorough hazard assessment of the planned procedures.[8][9]

PPE ComponentSpecification & Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile) are mandatory. Inspect gloves for any signs of degradation or puncture before use.[1][3] For prolonged handling or when working with larger quantities, consider double-gloving.
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles are required at all times.[9][10] A face shield should be worn over goggles when there is a significant risk of splashing.
Body Protection A flame-resistant lab coat, fully buttoned, is required to protect against incidental contact.[6][11] Ensure clothing covers all exposed skin.
Respiratory Protection Work should be conducted in a chemical fume hood. If this is not feasible or if there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[5][12]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling (3-Chlorophenyl)(phenyl)methanamine hydrochloride, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_sds Review SDS of Similar Compounds prep_ppe Select & Inspect PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Certification prep_ppe->prep_hood handle_don Don PPE prep_hood->handle_don Proceed to Handling handle_weigh Weigh Solid in Hood handle_don->handle_weigh handle_dissolve Prepare Solution in Hood handle_weigh->handle_dissolve handle_transfer Conduct Experiment handle_dissolve->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon Experiment Complete cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for Safe Chemical Handling and PPE Selection.

Operational Plan: Step-by-Step Guidance
  • Preparation:

    • Thoroughly review the SDS for a structurally analogous compound to understand the potential hazards.[1]

    • Ensure that safety showers and eyewash stations are accessible and unobstructed.[4][10]

    • Prepare and label a dedicated "Halogenated Organic Waste" container.[3][13]

    • Verify that the chemical fume hood has been certified within the last year.

  • Handling:

    • Donning PPE: Put on your lab coat, followed by chemical splash goggles, and finally, gloves.[8]

    • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to prevent inhalation of dust particles.[3] Use a disposable weigh boat.

    • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • General Conduct: Never work alone in the laboratory.[11] Avoid touching your face, personal items, or laboratory equipment with gloved hands to prevent cross-contamination.[4][7]

  • Post-Handling:

    • Decontamination: Clean all non-disposable equipment that came into contact with the chemical.

    • Doffing PPE: Remove PPE in the correct order to avoid contaminating yourself. Gloves should be removed first, followed by the lab coat, and then eye protection.[8][11]

    • Hygiene: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[4][7]

Disposal Plan: Environmental Responsibility

Proper disposal is critical to prevent environmental harm. As a halogenated organic compound, (3-Chlorophenyl)(phenyl)methanamine hydrochloride must not be disposed of down the drain.[3][10]

  • Waste Segregation: All materials contaminated with this compound, including excess solid, solutions, and disposable items (gloves, weigh boats, paper towels), must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[3][13][14]

  • Container Management: Keep the waste container closed when not in use and store it in a designated satellite accumulation area.[14][15]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[16]

PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

q1 Handling Solid or Volatile Solution? q2 Risk of Splash? q1->q2 No ppe_hood Work in Fume Hood q1->ppe_hood Yes q3 Large Quantity or High Concentration? q2->q3 No ppe_goggles Chemical Splash Goggles q2->ppe_goggles Yes ppe_shield Face Shield q2->ppe_shield High Risk ppe_gloves Nitrile Gloves q3->ppe_gloves No ppe_double_glove Double Gloves q3->ppe_double_glove Yes ppe_goggles->ppe_gloves ppe_coat Lab Coat ppe_gloves->ppe_coat

Caption: Decision tree for PPE selection.

By adhering to these detailed protocols, you contribute to a culture of safety and ensure the integrity of your research while protecting yourself and your colleagues.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards: Introduction. (n.d.). NIOSH - Restored CDC. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • Hazardous Waste Segregation. (2016, April 15). Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). OSHA. Retrieved from [Link]

  • Navigating OSHA Chemical Safety Rules for a Safer Workplace. (2024, April 8). Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Campus Operations. Retrieved from [Link]

  • Safety in the laboratory. (n.d.). Retrieved from [Link]

  • Lab Safety Rules and Guidelines. (2024, January 23). Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Laboratory Safety Rules. (n.d.). Oklahoma State University. Retrieved from [Link]

  • School Chemistry Laboratory Safety Guide. (n.d.). CDC. Retrieved from [Link]

  • Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. (n.d.). Cole-Parmer. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chlorophenyl)(phenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(3-Chlorophenyl)(phenyl)methanamine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.